molecular formula C40H80NO8P B15553346 DPPC-d66

DPPC-d66

Numéro de catalogue: B15553346
Poids moléculaire: 800.4 g/mol
Clé InChI: KILNVBDSWZSGLL-OKAIBYKFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DPPC-d66 is a useful research compound. Its molecular formula is C40H80NO8P and its molecular weight is 800.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C40H80NO8P

Poids moléculaire

800.4 g/mol

Nom IUPAC

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2

Clé InChI

KILNVBDSWZSGLL-OKAIBYKFSA-N

Origine du produit

United States

Foundational & Exploratory

Unveiling the Biophysical Signature of DPPC-d66: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d66 (DPPC-d66), a deuterated variant of the widely studied phospholipid, DPPC. Understanding the biophysical characteristics of this lipid is crucial for its application in various research areas, including membrane biophysics, drug delivery, and neutron scattering studies. This document summarizes key quantitative data, details common experimental methodologies for their determination, and provides a logical workflow for characterization.

Core Physical and Chemical Properties

DPPC is a saturated phospholipid that is a major component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant.[1] Its deuterated counterpart, this compound, is a valuable tool in research, particularly in techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy, where the difference in scattering length density between hydrogen and deuterium (B1214612) provides enhanced structural resolution.[2][3]

Based on commercially available deuterated lipids, this compound is presumed to have both palmitoyl (B13399708) chains perdeuterated (C16:0-d31), accounting for 62 deuterium atoms, with the remaining four deuterium atoms typically located on the choline (B1196258) headgroup.

Table 1: Chemical and Physical Properties of DPPC and this compound
PropertyDPPC (Non-deuterated)This compound (Perdeuterated Acyl Chains)Reference
Chemical Formula C40H80NO8PC40H14D66NO8P[1][4]
Molecular Weight 734.04 g/mol 800.45 g/mol [4][5]
Melting Point (Tm) ~41 °C~37 °C (estimated)[2][6]

Note: The melting point for this compound is an estimation based on the known effect of acyl chain deuteration, which typically lowers the phase transition temperature by approximately 4.3 ± 0.1 °C compared to the protiated version.[2]

Thermotropic Phase Behavior

DPPC exhibits a well-defined main phase transition (Tm) from a gel-like ordered state (Lβ') to a fluid-like disordered state (Lα).[7] This transition is highly cooperative and can be readily characterized by Differential Scanning Calorimetry (DSC).

Table 2: Phase Transition Properties of DPPC and this compound Bilayers
PropertyDPPCThis compound (Chain Deuterated)Reference
Main Transition Temp (Tm) 41.4 °C~37.1 °C[2]
Pre-transition Temp (Tp) ~35 °CExpected to be lower
Enthalpy of Main Transition (ΔH) 8.7 kcal/molExpected to be similar to DPPC

The deuteration of the acyl chains in this compound leads to a notable decrease in the main phase transition temperature.[2] This is attributed to the slightly shorter C-D bond length compared to the C-H bond, which alters the packing and van der Waals interactions between the lipid tails.

Structural Properties of Bilayers

The structural organization of lipid bilayers, including the area per lipid and bilayer thickness, is fundamental to their biological function. These parameters are influenced by temperature, hydration, and the specific lipid composition.

Table 3: Structural Properties of DPPC and the Expected Impact of Deuteration
PropertyDPPC (Lα Phase at 50°C)Effect of Deuteration (this compound)Reference
Area per Lipid ~64 ŲSlight increase due to chain deuteration[8]
Bilayer Thickness (Phosphate-to-Phosphate) ~3.8 nmSlight decrease due to chain deuteration, slight increase due to headgroup deuteration[9]

Studies have shown that deuteration of the acyl chains tends to cause a reduction in the bilayer thickness, while deuteration of the headgroup can lead to an increase.[2][9] Therefore, the net effect on the bilayer thickness of this compound will be a combination of these two opposing influences.

Experimental Protocols

The characterization of the physical properties of this compound relies on a suite of biophysical techniques. Below are generalized protocols for key experimental methods.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a powerful technique for determining the thermotropic phase behavior of lipid dispersions.[10][11]

Methodology:

  • Sample Preparation: Hydrate a known amount of this compound lipid film with a suitable buffer (e.g., PBS, Tris) to form multilamellar vesicles (MLVs). This is typically done by vortexing the lipid-buffer mixture at a temperature above the lipid's Tm. For unilamellar vesicles (LUVs), the MLV suspension can be extruded through polycarbonate membranes of a defined pore size.[7]

  • DSC Measurement:

    • Load the lipid suspension into a DSC sample pan and an equal volume of buffer into the reference pan.

    • Equilibrate the sample at a temperature well below the expected pre-transition.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) through the phase transition region.

    • Record the heat flow as a function of temperature.

  • Data Analysis: The main phase transition temperature (Tm) is determined from the peak maximum of the endothermic transition. The enthalpy of the transition (ΔH) is calculated from the area under the peak.[12]

Atomic Force Microscopy (AFM) for Bilayer Thickness

AFM provides high-resolution topographical images of supported lipid bilayers (SLBs) and can be used to measure their thickness.[13]

Methodology:

  • SLB Formation: Prepare an SLB of this compound on a smooth, hydrophilic substrate like mica. This is typically achieved by vesicle fusion, where a solution of small unilamellar vesicles (SUVs) is incubated with the substrate above the lipid's Tm.[14]

  • AFM Imaging:

    • Image the SLB in a liquid cell using a suitable imaging mode (e.g., contact mode, tapping mode, or PeakForce Tapping) to minimize damage to the soft bilayer.[15]

    • To measure thickness, create a defect or "hole" in the bilayer by applying a high force with the AFM tip in a small area.[14]

  • Data Analysis: The height difference between the surface of the bilayer and the exposed substrate in the created defect corresponds to the bilayer thickness. This is determined from the Z-profile of the AFM image.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Area per Lipid

Solid-state NMR spectroscopy, particularly ²H NMR of chain-deuterated lipids, is a powerful method for determining the area per lipid.[16]

Methodology:

  • Sample Preparation: Prepare hydrated multilamellar vesicles (MLVs) of this compound. The sample is then transferred to an NMR rotor.

  • NMR Spectroscopy:

    • Acquire ²H NMR spectra at a temperature above the Tm (in the Lα phase).

    • The resulting spectrum is a Pake doublet, from which the quadrupolar splitting (ΔνQ) can be measured for each deuterated carbon position along the acyl chain.

  • Data Analysis:

    • Calculate the C-D bond order parameter (SCD) from the quadrupolar splittings.

    • The area per lipid (A) can then be derived from the order parameters using established models that relate the molecular order to the average cross-sectional area of the lipid.[17]

Experimental and Logical Workflow

The characterization of the physical properties of a novel or modified lipid such as this compound typically follows a logical progression of experiments.

G Experimental Workflow for this compound Characterization cluster_0 Synthesis and Purification cluster_1 Initial Characterization cluster_2 Structural Analysis of Bilayers cluster_3 Advanced Biophysical Studies synthesis Synthesis of this compound purification Purification and Purity Assessment (TLC, MS) synthesis->purification dsc DSC for Phase Transition (Tm, ΔH) purification->dsc slb Supported Lipid Bilayer (SLB) Formation dsc->slb nmr Solid-State NMR for Area per Lipid dsc->nmr afm AFM for Bilayer Thickness and Morphology slb->afm neutron Neutron Scattering for Detailed Structure afm->neutron nmr->neutron md Molecular Dynamics Simulations neutron->md

Caption: Workflow for the biophysical characterization of this compound.

As DPPC is primarily a structural component of membranes, it is not directly involved in specific signaling pathways in the same manner as signaling lipids like phosphoinositides. However, the physical properties of DPPC-containing membranes, such as their phase behavior and domain formation, can profoundly influence the function of embedded signaling proteins. Therefore, a thorough understanding of the biophysical characteristics of this compound is essential for interpreting its effects in complex biological systems. There are two primary pathways for the biosynthesis of DPPC: the de novo pathway and the reacylation pathway.[18][19][20]

G Biosynthesis of DPPC cluster_denovo De Novo Pathway cluster_reacylation Reacylation Pathway choline Choline choline_p Choline Phosphate choline->choline_p Choline Kinase cdp_choline CDP-Choline choline_p->cdp_choline Choline-Phosphate Cytidylyltransferase dppc1 DPPC cdp_choline->dppc1 Cholinephosphotransferase dag Diacylglycerol dag->dppc1 pc Other Phosphatidylcholines lyso_pc Lyso-PC pc->lyso_pc Phospholipase A2 dppc2 DPPC lyso_pc->dppc2 LPC Acyltransferase palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->dppc2

Caption: Simplified pathways for the biosynthesis of DPPC.

References

A Comprehensive Guide to the Synthesis and Purification of Chain-Deuterated DPPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of chain-deuterated dipalmitoylphosphatidylcholine (d-DPPC), a critical tool in various research and pharmaceutical applications. The incorporation of deuterium (B1214612) into the acyl chains of DPPC allows for advanced structural and dynamic studies of lipid bilayers and drug-lipid interactions using techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. This document outlines a robust chemoenzymatic approach for the synthesis of d-DPPC, details purification methodologies, and presents characterization techniques to ensure the final product's quality.

Synthesis of Chain-Deuterated DPPC: A Two-Stage Process

The synthesis of chain-deuterated DPPC is a two-stage process that involves the initial preparation of deuterated palmitic acid followed by its enzymatic esterification to a lysophosphatidylcholine (B164491) backbone.

Stage 1: Synthesis of Deuterated Palmitic Acid (d-PA)

The foundational step in producing d-DPPC is the synthesis of perdeuterated palmitic acid. A widely used and effective method is the hydrogen-deuterium (H/D) exchange reaction catalyzed by platinum on carbon (Pt/C).

Experimental Protocol: H/D Exchange for Deuterated Palmitic Acid

  • Reaction Setup: In a high-pressure reactor, combine palmitic acid, deuterium oxide (D₂O) as the deuterium source, and a Pt/C catalyst.

  • Reaction Conditions: Heat the mixture under pressure to facilitate the exchange of hydrogen atoms with deuterium atoms on the fatty acid chain. The reaction is typically run for an extended period to ensure a high degree of deuteration.

  • Work-up and Purification: After the reaction, the catalyst is removed by filtration. The deuterated palmitic acid is then extracted from the aqueous phase using an organic solvent and purified, for example, by recrystallization.

ParameterValue
Precursor Palmitic Acid
Deuterium Source Deuterium Oxide (D₂O)
Catalyst Platinum on Carbon (Pt/C)
Typical Yield >90%
Deuteration Level >98%
Stage 2: Enzymatic Esterification for d-DPPC Synthesis

The second stage involves the regioselective esterification of a lysophosphatidylcholine with the synthesized deuterated palmitic acid. Enzymatic catalysis, particularly with lipases, is preferred due to its high specificity, which minimizes the formation of unwanted byproducts. Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, is a commonly used catalyst for this reaction.

Experimental Protocol: Enzymatic Esterification

  • Reactants: Combine 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PC) and an excess of deuterated palmitic acid in an appropriate organic solvent.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out under vacuum to remove the water produced during esterification, thereby driving the reaction towards the product. The temperature is optimized to ensure enzyme activity and reaction rate.

  • Enzyme Removal: After the reaction, the immobilized enzyme can be easily removed by filtration for potential reuse.

  • Product Isolation: The resulting d-DPPC is then isolated from the reaction mixture.

ParameterValue
Substrates 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine, Deuterated Palmitic Acid
Enzyme Immobilized Lipase (e.g., Novozym® 435)
Key Condition Vacuum application
Typical Molar Ratio (lyso-PC:d-PA) 1:3 to 1:5
Typical Temperature 40-60 °C
Reaction Time 24-72 hours
Reported Yields 60-80%

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Chain-Deuterated DPPC PA Palmitic Acid HD_exchange H/D Exchange (D2O, Pt/C catalyst) PA->HD_exchange dPA Deuterated Palmitic Acid (d-PA) HD_exchange->dPA Esterification Enzymatic Esterification (Immobilized Lipase, Vacuum) dPA->Esterification LysoPC 1-Palmitoyl-2-lyso-sn-glycero-3-phosphocholine (lyso-PC) LysoPC->Esterification dDPPC_crude Crude Chain-Deuterated DPPC (d-DPPC) Esterification->dDPPC_crude

Caption: Chemoenzymatic synthesis of chain-deuterated DPPC.

Purification of Chain-Deuterated DPPC

Purification of the synthesized d-DPPC is crucial to remove unreacted starting materials, byproducts, and any residual enzyme. High-Performance Liquid Chromatography (HPLC) is the method of choice for achieving high purity. Both normal-phase and reversed-phase HPLC can be employed.

Normal-Phase HPLC

Normal-phase HPLC separates phospholipids (B1166683) based on the polarity of their head groups.

Experimental Protocol: Normal-Phase HPLC

  • Column: A silica (B1680970) or diol-based column is typically used.

  • Mobile Phase: A non-polar mobile phase with a polar modifier is employed. Common solvent systems include hexane/isopropanol/water or chloroform/methanol/water gradients.

  • Detection: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for detecting non-UV absorbing lipids.

Reversed-Phase HPLC

Reversed-phase HPLC separates phospholipids based on the hydrophobicity of their acyl chains.

Experimental Protocol: Reversed-Phase HPLC

  • Column: A C18 or C8 stationary phase is commonly used.

  • Mobile Phase: A polar mobile phase, such as methanol/water or acetonitrile/water, often with additives like ammonium (B1175870) acetate (B1210297) or formate (B1220265) to improve peak shape, is used.

  • Detection: As with normal-phase HPLC, ELSD or CAD is preferred for detection.

ParameterNormal-Phase HPLCReversed-Phase HPLC
Stationary Phase Silica, DiolC18, C8
Mobile Phase Example Hexane/Isopropanol/WaterMethanol/Water/Ammonium Acetate
Separation Principle Polarity of head groupHydrophobicity of acyl chains
Typical Purity Achieved >99%>99%

Purification Workflow

Purification_Workflow cluster_purification Purification of Chain-Deuterated DPPC Crude_dDPPC Crude d-DPPC HPLC High-Performance Liquid Chromatography (HPLC) Crude_dDPPC->HPLC Pure_dDPPC Purified Chain-Deuterated DPPC (>99% Purity) HPLC->Pure_dDPPC Characterization Characterization (NMR, MS) Pure_dDPPC->Characterization

Caption: Purification and characterization workflow for d-DPPC.

Characterization of Chain-Deuterated DPPC

Following purification, comprehensive characterization is essential to confirm the identity, purity, and extent of deuteration of the final d-DPPC product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Confirms the overall structure of the DPPC molecule and can be used to assess the degree of deuteration by observing the reduction in the intensity of proton signals from the acyl chains.

  • ²H NMR: Directly observes the deuterium signals, confirming the location and extent of deuteration.

  • ³¹P NMR: Provides information about the phosphate (B84403) head group, confirming the phospholipid class.

  • ¹³C NMR: Can be used to further confirm the carbon skeleton of the molecule.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the synthesized d-DPPC. The mass shift compared to the non-deuterated DPPC provides a precise measure of the number of deuterium atoms incorporated into the molecule, thus confirming the isotopic enrichment.

TechniqueInformation Provided
¹H NMR Structural confirmation, estimation of deuteration
²H NMR Direct confirmation of deuteration
³¹P NMR Head group confirmation
Mass Spectrometry Molecular weight, precise isotopic enrichment

Conclusion

The chemoenzymatic synthesis and subsequent HPLC purification of chain-deuterated DPPC provide a reliable pathway to produce high-purity material essential for advanced biophysical and pharmaceutical research. The detailed protocols and characterization methods outlined in this guide offer a comprehensive framework for researchers and scientists to successfully prepare and validate this critical deuterated lipid for their specific applications. The use of d-DPPC will continue to be instrumental in elucidating the complex behavior of lipid membranes and their interactions with therapeutic agents.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Phase Behavior of Deuterated Dipalmitoylphosphatidylcholine (DPPC) in Aqueous Solution

This technical guide provides a comprehensive overview of the phase behavior of chain-deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d62) in aqueous solutions. Understanding the thermodynamic and structural properties of deuterated lipids is crucial for various biophysical studies, particularly those employing neutron scattering and nuclear magnetic resonance, where isotopic labeling is essential for providing contrast and elucidating membrane structure and dynamics.

Introduction to DPPC and the Significance of Deuteration

Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that serves as a primary component of biological membranes and is widely used as a model system to study the lipid bilayer. The phase behavior of DPPC is characterized by distinct transitions between different physical states as a function of temperature. These phases include the lamellar gel phase (Lβ'), the ripple phase (Pβ'), and the liquid-crystalline phase (Lα).

Deuteration, the substitution of hydrogen (¹H) with its isotope deuterium (B1214612) (²H), is a common practice for visualizing membrane components in techniques like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While it is often assumed that deuterated lipids are physically identical to their protiated (hydrogenated) counterparts, isotopic substitution, particularly on the acyl chains (creating DPPC-d62), introduces subtle but significant changes to the lipid's phase behavior.[1][2] This guide details these differences, presenting key thermodynamic data and the experimental protocols used for their characterization.

Phases and Transitions of DPPC Bilayers

In a fully hydrated environment, DPPC bilayers exhibit a well-defined sequence of phase transitions upon heating:

  • Lamellar Gel Phase (Lβ'): At low temperatures, the lipid acyl chains are tightly packed in an all-trans conformation, resulting in a rigid, ordered bilayer.

  • Ripple Phase (Pβ'): Upon heating, the Lβ' phase transforms into a "ripple" phase during a pretransition. This phase is characterized by a periodic, wave-like undulation of the bilayer.[3]

  • Liquid Crystalline Phase (Lα): At the main phase transition temperature (Tm), the bilayer melts into a fluid, disordered state. In this phase, the acyl chains contain numerous gauche conformations, allowing for rapid lateral diffusion of the lipid molecules.[4]

The Effect of Acyl-Chain Deuteration

Systematic studies have shown that replacing the hydrogen atoms on the lipid acyl chains with deuterium lowers the main gel-to-liquid crystalline phase transition temperature. For saturated phospholipids (B1166683) like DPPC, the transition temperature is decreased by approximately 4.3 ± 0.1 °C for lipids with deuterated chains compared to their protiated forms. This effect is attributed to the subtle differences in bond length and vibrational frequencies between C-H and C-D bonds, which alter the van der Waals interactions between adjacent lipid molecules. This shift in transition temperature must be considered when comparing data from deuterated systems to their non-deuterated analogues.

Quantitative Thermodynamic Data

The thermodynamic parameters of the phase transitions for protiated DPPC (h-DPPC) and chain-perdeuterated DPPC (DPPC-d62) are summarized below. These values are primarily obtained through Differential Scanning Calorimetry (DSC).

LipidPretransition Temp. (Tₚ)Main Transition Temp. (Tₘ)Main Transition Enthalpy (ΔH)Reference
DPPC (protiated) ~36 °C~41.4 °C~42 kJ/mol
DPPC-d62 (deuterated) Lowered~37.1 °C (calculated)Smaller than protiated

Note: The main transition temperature for DPPC-d62 is calculated by subtracting the typical 4.3 °C shift from the value for protiated DPPC. Deuteration has been found to result in a smaller enthalpy of the lipid phase transition.

Experimental Protocols

The characterization of lipid phase behavior relies on a suite of biophysical techniques. Detailed methodologies for the most common approaches are outlined below.

DSC is a fundamental technique used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the precise determination of phase transition temperatures and enthalpies.

Methodology:

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving dry lipid (e.g., DPPC-d62) in an organic solvent, evaporating the solvent under nitrogen to form a thin film, and hydrating the film with an aqueous buffer above the lipid's Tₘ. The suspension is vortexed to create a homogeneous dispersion of MLVs.

  • Calorimetric Measurement: A known quantity of the lipid dispersion is hermetically sealed in an aluminum pan. An identical pan containing only the buffer is used as a reference.

  • Thermal Scan: The sample and reference pans are placed in the DSC instrument and heated at a constant rate (e.g., 0.5–1.0 °C/min).

  • Data Analysis: The instrument records the differential heat flow between the sample and the reference. Phase transitions appear as endothermic peaks on the resulting thermogram. The peak maximum corresponds to the transition temperature (Tₘ), and the integrated area under the peak provides the transition enthalpy (ΔH).

²H NMR is a powerful, non-perturbing method for determining the phase of lipids with deuterated acyl chains. The technique is sensitive to the motional state of the C-²H bond.

Methodology:

  • Sample Preparation: Samples are prepared similarly to those for DSC, using DPPC-d62 to create fully hydrated multilamellar vesicles. The sample is then transferred to an NMR tube.

  • Spectra Acquisition: The sample is placed in the NMR spectrometer, and ²H NMR spectra are acquired at various precisely controlled temperatures, spanning the expected phase transitions.

  • Spectral Analysis:

    • In the gel (Lβ') phase , molecular motion is slow, resulting in a broad, bell-shaped spectrum with a large quadrupolar splitting (~120 kHz).

    • In the liquid crystalline (Lα) phase , rapid, anisotropic molecular motion leads to a characteristic "Pake doublet" spectrum with a much smaller quadrupolar splitting (~25-30 kHz).

    • In regions of phase coexistence , the spectrum will be a superposition of the distinct spectra from each phase, allowing for the quantitative determination of the fraction of lipid in each state. By mapping the spectral characteristics as a function of temperature, a detailed phase diagram can be constructed.

  • Small-Angle X-ray Scattering (SAXS): This technique is used to measure structural parameters of the lipid assembly, such as the lamellar repeat spacing (d-spacing) and bilayer thickness. These measurements reveal structural changes that occur during phase transitions.

  • Fluorescence Spectroscopy: Using fluorescent probes that partition preferentially into different lipid phases, one can monitor phase separation and domain formation in mixed lipid systems. Fluorescence Resonance Energy Transfer (FRET) can be used quantitatively to determine phase boundaries.

  • Atomic Force Microscopy (AFM): AFM provides high-resolution imaging of supported lipid bilayers, allowing for the direct visualization of phase domains and measurement of bilayer thickness changes during transitions.

Visualized Workflows and Relationships

// Nodes for Phases gel [label="Gel Phase\n(Lβ')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ripple [label="Ripple Phase\n(Pβ')", fillcolor="#FBBC05", fontcolor="#202124"]; liquid [label="Liquid Crystalline\n(Lα)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for temperature labels node [shape=plaintext, style="", fontcolor="#202124"]; temp_low [label="Increasing Temperature →"]; tp_label [label="Pretransition (Tₚ)"]; tm_label [label="Main Transition (Tₘ)"];

// Edges edge [color="#202124"]; temp_low -> gel [style=invis]; gel -> tp_label [dir=none]; tp_label -> ripple; ripple -> tm_label [dir=none]; tm_label -> liquid; } } Temperature-dependent phase transitions of a DPPC bilayer.

Conclusion

The phase behavior of chain-deuterated DPPC (DPPC-d62) is analogous to its protiated form but exhibits a notable depression in its main transition temperature. This shift is a critical consideration for researchers using deuterated lipids as proxies for natural systems in NMR and neutron scattering experiments. The experimental protocols detailed herein, particularly DSC and ²H NMR, provide a robust framework for accurately characterizing the thermodynamic and structural properties of DPPC-d62 and other deuterated lipid systems, ensuring precise interpretation of biophysical data in drug development and membrane research.

References

A Technical Guide to the Self-Assembly of DPPC-d66 into Liposomes and Supported Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that serves as a cornerstone in the study of model biological membranes. Its deuterated variant, DPPC-d66, in which the 66 hydrogen atoms on the acyl chains are replaced with deuterium, is particularly valuable for analytical techniques such as neutron scattering and nuclear magnetic resonance (NMR). The fundamental physicochemical properties governing self-assembly, however, are nearly identical to its non-deuterated counterpart. The amphiphilic nature of DPPC, possessing a hydrophilic phosphocholine (B91661) head group and two hydrophobic palmitoyl (B13399708) tails, drives its spontaneous organization in aqueous solutions into ordered structures like liposomes and planar bilayers. This self-assembly is a thermodynamically driven process that minimizes the unfavorable contact between the hydrophobic tails and water, leading to the formation of enclosed bilayer structures. This guide provides an in-depth overview of the core methodologies for preparing and characterizing this compound liposomes and bilayers, complete with quantitative data and process visualizations.

Experimental Protocols: From Lipid Film to Unilamellar Vesicles

The preparation of DPPC liposomes is a multi-step process that begins with the raw lipid and results in vesicles of controlled size and lamellarity. The most common and robust methods are thin-film hydration followed by size reduction techniques such as sonication or extrusion.

Protocol 1: Thin-Film Hydration for Multilamellar Vesicles (MLVs)

The thin-film hydration method is a widely used technique for the initial formation of liposomes.[1][2]

  • Lipid Dissolution: A predetermined amount of this compound is dissolved in an organic solvent, typically a chloroform:methanol mixture (e.g., 2:1 or 3:7 v/v), within a round-bottom flask.[1][2] Complete dissolution is critical to ensure a homogenous mixture.

  • Thin-Film Formation: The organic solvent is removed using a rotary evaporator under reduced pressure.[2] The flask is immersed in a water bath set to a temperature that facilitates evaporation without degrading the lipid (e.g., 40-50°C). This process deposits a thin, uniform lipid film on the inner surface of the flask. To ensure complete removal of residual solvent, the flask is often kept under high vacuum for several hours or overnight.

  • Hydration: The dry lipid film is hydrated with an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, or HEPES buffer). Crucially, the buffer must be pre-heated to a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of DPPC, which is approximately 41°C. Hydration is typically performed for about one hour with gentle agitation (vortexing) to facilitate the swelling of the lipid film and its detachment from the flask wall, resulting in the formation of multilamellar vesicles (MLVs).

Protocol 2: Size Reduction to Form Unilamellar Vesicles

MLVs are typically large and heterogeneous in size. For most applications, smaller, unilamellar vesicles with a uniform size distribution are required.

A. Sonication for Small Unilamellar Vesicles (SUVs)

Probe-tip sonication is an effective method for producing small unilamellar vesicles (SUVs) by applying high-energy sound waves to the MLV suspension.

  • Sample Preparation: The MLV suspension is placed in a glass vial.

  • Sonication Parameters: A probe-tip sonicator is set to a specific duty cycle (e.g., 20%) with defined pulse and rest periods (e.g., 2 seconds on, 5 seconds off) to prevent excessive heating of the sample.

  • Duration: The sonication is carried out for a total time that can range from a few minutes to over 30 minutes, depending on the desired size. Longer sonication times generally lead to smaller vesicles.

  • Post-Sonication Processing: The solution is centrifuged at high speed (e.g., 10,000 rpm) to pellet any titanium particles shed from the sonicator tip and unreconstituted lipids. The supernatant containing the SUVs is then carefully collected.

B. Extrusion for Large Unilamellar Vesicles (LUVs)

Extrusion is the preferred method for producing large unilamellar vesicles (LUVs) with a well-defined and narrow size distribution.

  • Extruder Assembly: A liposome (B1194612) extruder is assembled with a polycarbonate membrane of a specific pore size (e.g., 100 nm).

  • Hydration and Temperature Control: The MLV suspension is heated to a temperature above the Tm of DPPC (>41°C) to ensure the lipid is in the fluid phase, which facilitates passage through the membrane.

  • Extrusion Process: The warm MLV suspension is loaded into a gas-tight syringe and forced back and forth through the polycarbonate membrane for an odd number of passes (e.g., 11 to 21 times). This repeated passage disrupts the multilamellar structure and reforms the lipids into vesicles with a diameter close to the pore size of the membrane.

Protocol 3: Formation of Supported Lipid Bilayers (SLBs)

Supported lipid bilayers are planar membranes formed on a solid substrate, often used to model cell surfaces. They are typically formed via the vesicle fusion method.

  • Substrate Preparation: A hydrophilic substrate, such as mica, is freshly cleaved to provide a clean, flat surface.

  • Vesicle Adsorption and Fusion: A solution of DPPC liposomes (typically SUVs or LUVs) is added to the substrate. For DPPC, which is in the gel phase at room temperature, the system must be heated to a temperature above its Tm (e.g., 50-70°C) to induce the vesicles to rupture and fuse into a continuous bilayer on the surface.

  • Cooling and Rinsing: After an incubation period, the sample is cooled. The cooling rate can influence the final domain structure of the gel-phase bilayer. Excess, non-fused vesicles are then rinsed away with buffer, leaving a complete SLB on the substrate.

Quantitative Data Presentation

The physical and thermodynamic properties of DPPC liposomes and bilayers are critical for their application. The following tables summarize key quantitative data from various characterization techniques.

Table 1: Physicochemical Properties of DPPC Liposomes

Preparation Method Mean Diameter (nm) Polydispersity Index (PDI) Reference(s)
Thin-Film Hydration/Extrusion 136 ± 11 Narrow
Thin-Film Hydration 745.41 -
Probe-Tip Sonication 71.0 ± 0.5 < 0.3

| Optimized Thin-Film Hydration | 72.51 ± 8.15 | 0.09 | |

Table 2: Thermodynamic Properties of DPPC Bilayers

Property Value Conditions Reference(s)
Pre-transition Temperature (Tp) ~36°C Fully Hydrated
Main Transition Temperature (Tm) ~41°C - 42°C Fully Hydrated
Main Transition Enthalpy (ΔHm) ~35 - 42 kJ/mol Fully Hydrated
Critical Temperature (Tc) (Monolayer) 44.1°C Air-water interface
Bilayer Thickness (Gel Phase, Lβ) 5.5 ± 0.2 nm 22°C, on mica

| Bilayer Thickness (Fluid Phase, Lα) | 3.6 ± 0.3 nm | 52°C, on mica | |

Visualizations of Core Processes

Diagrams created using Graphviz DOT language illustrate the key experimental and logical workflows in the self-assembly of DPPC.

Liposome_Preparation_Workflow cluster_0 Step 1: Thin-Film Hydration cluster_1 Step 2: Size Reduction (Select Path) cluster_2 Final Products A Dissolve this compound in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Hydrate Dry Lipid Film (Buffer > Tm) B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Probe-Tip Sonication D->E High Energy F Extrusion (Polycarbonate Membrane) D->F Mechanical Force G Small Unilamellar Vesicles (SUVs) E->G H Large Unilamellar Vesicles (LUVs) F->H

Caption: Experimental workflow for preparing unilamellar DPPC liposomes.

Self_Assembly_Process A This compound Monomers in Aqueous Solution B Hydrophobic Effect Drives Aggregation A->B Spontaneous C Formation of Planar Bilayer Sheet B->C D Edge Energy Minimization C->D E Closure into Spherical Liposome Structure D->E

Caption: Logical pathway of DPPC self-assembly from monomers to a liposome.

SLB_Formation A Inject LUV Suspension onto Mica Substrate B Heat Above Tm (e.g., > 50°C) A->B C Vesicles Adsorb to Surface B->C D Vesicles Rupture and Fuse C->D E Formation of Continuous Supported Lipid Bilayer (SLB) D->E F Cool and Rinse Away Excess Vesicles E->F G Stable Gel-Phase Bilayer on Substrate F->G

Caption: Workflow for forming a supported lipid bilayer (SLB) via vesicle fusion.

References

An In-depth Technical Guide to the Thermotropic Properties of DPPC-d62 vs. Non-deuterated DPPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a widely studied saturated phospholipid that serves as a primary component of biological membranes and a key ingredient in liposomal drug delivery systems. Its well-defined thermotropic phase behavior, characterized by a distinct pre-transition (Tp) and main phase transition (Tm), makes it an excellent model for investigating lipid bilayer dynamics. Isotopic labeling, particularly the substitution of hydrogen with deuterium (B1214612) in the acyl chains (resulting in DPPC-d62), is a common technique used in various biophysical studies, including neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. While often assumed to be a benign substitution, deuteration can subtly alter the physicochemical properties of the lipid, including its thermotropic behavior. This technical guide provides a comprehensive comparison of the thermotropic properties of chain-deuterated DPPC (DPPC-d62) and its non-deuterated counterpart, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying principles.

Comparative Thermotropic Data

The thermotropic properties of DPPC and DPPC-d62 are primarily defined by their pre-transition and main transition temperatures, as well as the enthalpy changes associated with these transitions. The main transition involves the transformation from a more ordered gel phase (Pβ') to a disordered liquid-crystalline phase (Lα), while the pre-transition is the change from a lamellar gel phase (Lβ') to a ripple gel phase (Pβ').

Thermotropic ParameterNon-deuterated DPPCDPPC-d62 (Chain Deuterated)Key Observations
Main Transition Temperature (Tm) 41-42 °C[1][2]~37-38 °C[3]Acyl chain deuteration consistently lowers the main transition temperature by approximately 4.3 ± 0.1 °C.
Pre-transition Temperature (Tp) 35-36 °C[1]Not explicitly reported, but expected to be lower than non-deuterated DPPC.The pre-transition is also influenced by deuteration, likely shifting to a lower temperature in conjunction with Tm.
Enthalpy of Main Transition (ΔH) ~33-42 kJ/mol[3]Not explicitly reported, but a difference is expected.While specific values are not readily available, the altered intermolecular forces due to deuteration are expected to affect the enthalpy of the main transition.
Enthalpy of Pre-transition (ΔHp) ~0.84 kJ/mol (0.2 kcal/mol)Not explicitly reported.The enthalpy of the pre-transition is also anticipated to be altered by acyl chain deuteration.
Bilayer Thickness ~3.8-4.1 nm (Lα phase)Reported to be reduced compared to non-deuterated counterparts.Chain deuteration leads to a decrease in the lamellar repeat spacing and bilayer thickness.

The Impact of Acyl Chain Deuteration

The observed differences in the thermotropic properties between DPPC and DPPC-d62 stem from the fundamental physical differences between protium (B1232500) (1H) and deuterium (2H). The C-D bond is slightly shorter and stronger than the C-H bond, leading to a smaller van der Waals volume for a deuterated methylene (B1212753) group. These subtle changes in intermolecular forces affect the packing and conformational dynamics of the lipid acyl chains within the bilayer.

G Impact of Acyl Chain Deuteration on DPPC Bilayer Properties Deuteration Acyl Chain Deuteration (H → D) Bond Shorter & Stronger C-D Bonds Deuteration->Bond VdW Reduced van der Waals Volume Bond->VdW Packing Altered Acyl Chain Packing VdW->Packing Conformation Modified Conformational Dynamics VdW->Conformation Tm Lower Main Transition Temperature (Tm) Packing->Tm Thickness Reduced Bilayer Thickness Packing->Thickness Conformation->Tm

Influence of Deuteration on DPPC

Experimental Protocols

Preparation of Multilamellar Vesicles (MLVs) for DSC Analysis

A robust and reproducible method for preparing liposomes is crucial for obtaining high-quality DSC data. The thin-film hydration method is a standard and effective technique for generating multilamellar vesicles.

G Workflow for MLV Preparation Start Start: Dry Lipid Powder (DPPC or DPPC-d62) Dissolve Dissolve in Chloroform/Methanol Start->Dissolve Evaporate Rotary Evaporation to form a thin film Dissolve->Evaporate Dry Dry under vacuum overnight Evaporate->Dry Hydrate (B1144303) Hydrate with buffer above Tm Dry->Hydrate Vortex Vortex to form MLV suspension Hydrate->Vortex Anneal Anneal (optional temperature cycling) Vortex->Anneal End MLV Suspension for DSC Analysis Anneal->End

MLV Preparation Workflow

Detailed Steps:

  • Lipid Film Formation:

    • Accurately weigh the desired amount of DPPC or DPPC-d62 powder.

    • Dissolve the lipid in a suitable organic solvent mixture, such as chloroform/methanol (2:1, v/v), in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2-4 hours (or overnight) to ensure complete removal of any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the lipid film. The buffer should be pre-heated to a temperature above the main transition temperature of the lipid (e.g., ~50°C for DPPC, ~45°C for DPPC-d62) to facilitate hydration.

    • The final lipid concentration is typically in the range of 10-50 mg/mL.

    • Gently swirl the flask to hydrate the lipid film.

  • Vesicle Formation:

    • Vortex the suspension vigorously for several minutes until the lipid film is fully dispersed, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Annealing (Optional but Recommended):

    • To ensure a more homogenous vesicle population and well-defined thermal transitions, the MLV suspension can be annealed. This involves temperature cycling the sample several times above and below its Tm.

Differential Scanning Calorimetry (DSC) Analysis

DSC is the primary technique for characterizing the thermotropic phase behavior of lipid vesicles.

G DSC Experimental Workflow Start Start: Prepared MLV Suspension Load Load sample and reference pans Start->Load Equilibrate Equilibrate at starting temperature (e.g., 20°C) Load->Equilibrate Scan Heating scan at a controlled rate (e.g., 1-2°C/min) Equilibrate->Scan Cool Cooling scan (optional) Scan->Cool Rescan Second heating scan for reproducibility Cool->Rescan Analyze Data Analysis: Determine Tp, Tm, ΔH, ΔHp Rescan->Analyze

DSC Analysis Workflow

Detailed Steps:

  • Sample Preparation:

    • Accurately transfer a known amount of the MLV suspension (typically 10-20 µL) into a DSC sample pan.

    • Prepare a reference pan containing the same volume of the corresponding buffer used for hydration.

    • Hermetically seal both the sample and reference pans.

  • Instrument Setup and Measurement:

    • Place the sealed sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 20-25°C).

    • Initiate a heating scan at a controlled rate, typically between 1°C/min and 5°C/min, to a temperature well above the main transition (e.g., 60°C).

    • A cooling scan can also be performed to assess the reversibility of the transitions.

    • It is standard practice to perform at least two consecutive heating scans on the same sample to ensure reproducibility. The data from the second scan is often used for analysis as it represents a more thermally equilibrated state of the sample.

  • Data Analysis:

    • The resulting thermogram will show endothermic peaks corresponding to the pre-transition and the main transition.

    • The peak temperature of each transition is taken as Tp and Tm, respectively.

    • The enthalpy change (ΔH and ΔHp) for each transition is calculated by integrating the area under the respective peak.

Conclusion

The substitution of hydrogen with deuterium in the acyl chains of DPPC has a discernible impact on its thermotropic properties. The primary effect is a consistent and measurable decrease in the main transition temperature, which is a direct consequence of the altered intermolecular forces and packing of the deuterated lipid chains. While specific quantitative data for the pre-transition temperature and the enthalpies of both transitions for DPPC-d62 are not as readily available in the literature, it is reasonable to expect that these parameters are also affected. For researchers and drug development professionals utilizing deuterated lipids in their studies, it is imperative to be aware of these subtle yet significant differences. The assumption that deuteration is a completely benign substitution may not always be valid, and the altered phase behavior could influence the outcomes of experiments that are sensitive to the physical state of the lipid bilayer, such as studies of membrane protein function, lipid-drug interactions, and the stability and release characteristics of liposomal formulations. Therefore, careful characterization of the thermotropic properties of deuterated lipid systems is a critical step in ensuring the accurate interpretation of experimental results.

References

Navigating the Landscape of DPPC-d66 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of deuterated phospholipids (B1166683) like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d66 (DPPC-d66) in organic solvents is critical for a range of applications, from spectroscopic studies to the formulation of lipid-based drug delivery systems. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound in common organic solvents, complete with quantitative data, experimental protocols, and logical frameworks to guide your research.

Core Concepts: Solubility and Stability of this compound

This compound is a saturated phospholipid where the 62 hydrogen atoms on the two palmitoyl (B13399708) chains have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering for studying lipid bilayer dynamics and structure. The solubility and stability of this compound in organic solvents are fundamental properties that dictate its handling, storage, and utility in various experimental setups.

While specific quantitative solubility and stability data for this compound is not extensively published, valuable insights can be drawn from the well-documented behavior of its non-deuterated counterpart, DPPC. The substitution of hydrogen with deuterium is not expected to dramatically alter the fundamental solubility characteristics, which are primarily governed by the molecule's amphipathic nature—a polar phosphocholine (B91661) head group and two nonpolar fatty acid chains. However, deuteration can subtly influence intermolecular interactions and kinetic stability.

Quantitative Solubility Data

The following table summarizes the available and extrapolated solubility data for DPPC and provides an estimated solubility for this compound in various organic solvents. It is crucial to note that the values for this compound are estimations based on the data for non-deuterated DPPC and should be experimentally verified for precise applications.

Organic SolventDPPC Solubility (approx. mg/mL)This compound Estimated Solubility (approx. mg/mL)Notes
Ethanol25 - 30[1][2]25 - 30May require sonication to achieve full dissolution.[2]
Chloroform (B151607)Soluble (often used in mixtures)Soluble (often used in mixtures)Pure chloroform can be used to dissolve DPPC.
Chloroform:Methanol (2:1 v/v)Commonly used for dissolutionCommonly used for dissolutionA standard solvent system for lipid film preparation.
Chloroform:Methanol:Water (65:25:4 v/v/v)5[3]~5Specific formulation for creating a single-phase solution.
MethanolSparingly soluble aloneSparingly soluble aloneOften used in combination with chloroform to improve polarity.
Dimethyl Sulfoxide (DMSO)Insoluble[3]InsolubleDPPC and its deuterated analog are generally insoluble in DMSO.
WaterInsoluble (< 0.1 mg/mL)[2]Insoluble (< 0.1 mg/mL)Forms micelles and liposomes in aqueous environments.

Disclaimer: The solubility of lipids can be influenced by factors such as temperature, purity of the solvent and the lipid, and the presence of other solutes. The provided data should be considered as a guideline, and empirical testing is recommended for specific experimental conditions.

Stability of this compound in Organic Solvents

The stability of this compound in organic solvents is a critical consideration, particularly for long-term storage and experiments where chemical degradation could impact results. The primary degradation pathway for phospholipids like DPPC is hydrolysis of the ester linkages, leading to the formation of lysophosphatidylcholine (B164491) and free fatty acids.

Key Factors Influencing Stability:

  • Solvent Purity: The presence of water or acidic/basic impurities in organic solvents can significantly accelerate hydrolysis. Using high-purity, anhydrous solvents is paramount.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, storing this compound solutions at low temperatures (e.g., -20°C) is recommended.

  • Oxygen: While the saturated palmitoyl chains of DPPC are not susceptible to oxidation, it is good practice to handle and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential long-term oxidative damage to other parts of the molecule or trace impurities.

  • Effect of Deuteration: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can lead to a slight increase in the chemical stability of deuterated compounds, potentially slowing down degradation processes. However, for hydrolysis at the ester linkage, this effect is likely to be minimal as the deuteration is on the acyl chains, not at the reaction center.

General Recommendations for Ensuring Stability:

  • Use fresh, high-purity, anhydrous organic solvents.

  • Prepare solutions fresh whenever possible.

  • If storage is necessary, store solutions in airtight containers under an inert atmosphere at -20°C or below.

  • Avoid repeated freeze-thaw cycles.

Experimental Protocols

1. Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a given organic solvent.

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Saturation Point Determination cluster_3 Quantification prep1 Weigh a known amount of this compound prep2 Add a small, known volume of organic solvent prep1->prep2 diss1 Vortex/sonicate the mixture prep2->diss1 diss2 Observe for complete dissolution (clear solution) diss1->diss2 sat1 Incrementally add more this compound diss2->sat1 If dissolved sat2 Repeat dissolution steps until saturation is reached (persistent solid) sat1->sat2 quant1 Centrifuge the saturated solution sat2->quant1 If saturated quant2 Analyze the supernatant (e.g., via HPLC-MS or a phosphorus assay) quant1->quant2 quant3 Calculate solubility (mg/mL or molarity) quant2->quant3

Caption: Workflow for determining this compound solubility.

2. Protocol for Assessing the Stability of this compound in an Organic Solvent

This protocol provides a framework for evaluating the chemical stability of this compound over time.

G cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Time-Point Analysis cluster_3 Data Evaluation prep1 Prepare a stock solution of this compound in the organic solvent prep2 Aliquot the solution into multiple vials prep1->prep2 inc1 Store aliquots at a specific temperature (e.g., RT, 4°C, -20°C) prep2->inc1 time1 At defined time points (e.g., 0, 1, 7, 30 days), retrieve an aliquot inc1->time1 time2 Analyze the sample for degradation products (e.g., using TLC, HPLC-MS) time1->time2 eval1 Quantify the remaining this compound and any degradation products time2->eval1 eval2 Calculate the degradation rate or half-life eval1->eval2 G cluster_0 Solvent Selection cluster_1 Experimental Application cluster_2 Handling & Storage solvent_polarity Solvent Polarity app_spectroscopy Spectroscopy (NMR, MS) solvent_polarity->app_spectroscopy app_liposome Liposome/Film Preparation solvent_polarity->app_liposome solvent_volatility Solvent Volatility solvent_volatility->app_liposome handling_inert Inert Atmosphere app_spectroscopy->handling_inert app_liposome->handling_inert app_chromatography Chromatography app_chromatography->solvent_polarity handling_temp Low Temperature Storage handling_inert->handling_temp

References

A Technical Guide to Commercial Suppliers and Purity of DPPC-d66 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercial suppliers, purity specifications, and analytical methodologies for dipalmitoylphosphatidylcholine-d66 (DPPC-d66).

Commercial Suppliers and Purity of this compound

The procurement of high-purity this compound is critical for a wide range of research applications, from biophysical studies of lipid membranes to drug delivery system development. Several reputable commercial suppliers offer this deuterated phospholipid. The table below summarizes key suppliers and their stated purity specifications.

SupplierProduct Name/SynonymStated PurityAnalytical Method(s)
Avanti Polar Lipids (distributed by Sigma-Aldrich )16:0 PC-d66; 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine-1,1,2,2-d4>99%Thin-Layer Chromatography (TLC)[1]
Cambridge Isotope Laboratories, Inc. DL-A-PHOSPHATIDYLCHOLINE, DIPALMITOYL (related deuterated lipids available)Chemical Purity >98% (for similar products)Not specified on product page
Larodan Custom SynthesisHigh purity, typically >98% for synthetic lipids[2]Certificate of Analysis provided[2]
MedChemExpress This compoundNot specifiedNot specified
Gentaur DPPC-d4 (other deuterated versions available)Not specifiedNot specified

Experimental Protocols for Purity Assessment

Ensuring the purity of this compound is paramount for the integrity of experimental results. The following section details common analytical methods for assessing the chemical and isotopic purity of deuterated phospholipids (B1166683).

Thin-Layer Chromatography (TLC) for Chemical Purity

TLC is a widely used, straightforward method for assessing the chemical purity of phospholipids by separating them from potential impurities.

Methodology:

  • Plate Preparation: Use silica (B1680970) gel TLC plates. Pre-wash the plates by developing them in a tank containing a chloroform (B151607)/methanol (B129727) (1:1, v/v) mixture to remove any impurities from the silica. Allow the plates to air-dry completely in a fume hood. For enhanced separation of certain phospholipids, plates can be impregnated with a 1.8% (w/v) solution of boric acid in ethanol (B145695) by dipping the plate for approximately 2 minutes, followed by drying.[3]

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent, such as chloroform or a chloroform/methanol mixture.

  • Spotting: Carefully spot the dissolved sample onto the TLC plate's origin line using a capillary tube or a microliter syringe.

  • Development: Place the spotted plate in a developing chamber containing an appropriate solvent system. A common mobile phase for phospholipids is a mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v).[4] The chamber should be lined with filter paper saturated with the solvent to ensure a vapor-rich environment. Allow the solvent front to migrate up the plate until it is close to the top.

  • Visualization: After development, remove the plate and dry it. Visualize the separated spots using a suitable method. Common visualization techniques for phospholipids include:

    • Iodine Vapor: Place the plate in a chamber with iodine crystals. Lipids will appear as yellow-brown spots.

    • Primuline (B81338) Spray: Spray the plate with a 0.05% (w/v) solution of primuline in acetone/water (80:20, v/v) and view under UV light. Lipids will fluoresce.

    • Phosphorus-Specific Stain: A molybdenum blue spray reagent can be used to specifically detect phosphorus-containing compounds, which will appear as blue spots.

  • Purity Assessment: A pure sample should ideally show a single spot. The presence of additional spots indicates impurities. The retention factor (Rf) value of the this compound spot can be calculated and compared to a standard if available.

Mass Spectrometry (MS) for Isotopic Enrichment and Purity

High-resolution mass spectrometry is a powerful tool for confirming the molecular weight of this compound and determining its isotopic enrichment.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a solvent compatible with the ionization source, such as methanol or a chloroform/methanol mixture, often with the addition of a salt like ammonium (B1175870) formate (B1220265) to promote ionization.

  • Chromatographic Separation (LC-MS): For complex samples or to separate isomers, liquid chromatography is performed prior to mass analysis. A C18 or C30 reversed-phase column is commonly used. A typical mobile phase gradient could be:

    • Mobile Phase A: 60:40 acetonitrile:water with 10mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10mM ammonium formate and 0.1% formic acid.[5]

  • Mass Analysis:

    • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for phospholipids.

    • Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is crucial to resolve the isotopic peaks.[5]

    • Data Acquisition: Acquire full scan mass spectra to identify the molecular ion of this compound. The expected monoisotopic mass for C₄₀H₁₄D₆₆NO₈P is approximately 800.45 Da.

    • Tandem Mass Spectrometry (MS/MS): To confirm the structure and locate the deuterium (B1214612) labels, perform tandem MS (e.g., collision-induced dissociation, CID). Fragmentation of the molecular ion will yield characteristic product ions corresponding to the fatty acyl chains and the phosphocholine (B91661) headgroup.[6]

  • Data Analysis:

    • Purity Assessment: The presence of unexpected ions in the full scan spectrum may indicate impurities.

    • Isotopic Enrichment: The isotopic distribution of the molecular ion cluster can be analyzed to determine the extent of deuteration. Specialized software may be required for accurate quantification of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

NMR spectroscopy provides detailed information about the chemical structure of this compound and can be used to assess both chemical and isotopic purity.

Methodology:

  • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

  • ¹H NMR:

    • Purpose: To assess chemical purity by detecting proton-containing impurities. In a fully deuterated this compound sample, the proton signals from the lipid itself should be minimal.

    • Procedure: Acquire a standard one-dimensional ¹H NMR spectrum. The presence of significant peaks would indicate either incomplete deuteration or the presence of protonated impurities.

  • ²H (Deuterium) NMR:

    • Purpose: To confirm the presence and, in some cases, the location of the deuterium labels.

    • Procedure: Acquire a one-dimensional ²H NMR spectrum. The spectrum will show signals corresponding to the different deuterated positions in the molecule. The chemical shifts will be similar to the corresponding proton signals but with a much wider spectral width.[7][8]

  • ³¹P NMR:

    • Purpose: To analyze the phosphate (B84403) headgroup. A single peak in the ³¹P NMR spectrum is indicative of a single phosphate environment, suggesting the absence of lysophospholipids or other phosphate-containing impurities.

  • Quantitative NMR (qNMR):

    • Purpose: To determine the absolute purity of the sample.[9]

    • Procedure: This technique involves adding a certified internal standard of known concentration to the NMR sample. By comparing the integral of a specific resonance from the this compound molecule to the integral of a resonance from the internal standard, the exact concentration and thus the purity of the this compound can be calculated.[9][10]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quality control of commercially supplied this compound.

QC_Workflow cluster_procurement Procurement cluster_qc Quality Control Analysis cluster_decision Decision cluster_outcome Outcome supplier Select Supplier & Order this compound receive Receive Shipment & Verify Documentation supplier->receive tlc TLC for Chemical Purity receive->tlc ms Mass Spectrometry for Molecular Weight & Isotopic Enrichment receive->ms nmr NMR for Structural Integrity & Purity Confirmation receive->nmr pass Pass tlc->pass Single Spot fail Fail tlc->fail Multiple Spots ms->pass Correct Mass & Enrichment ms->fail Incorrect Mass or Enrichment nmr->pass Expected Spectra nmr->fail Unexpected Signals use Proceed to Experiment pass->use contact Contact Supplier for Resolution fail->contact

Caption: Quality control workflow for commercial this compound.

References

Spontaneous Vesicle Formation with DPPC-d66: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies associated with the spontaneous formation of vesicles from deuterated dipalmitoylphosphatidylcholine (DPPC-d66). While the literature does not suggest a significant difference in the fundamental self-assembly behavior between DPPC and its deuterated analogue, this compound, the latter is of paramount importance for specific analytical techniques that provide deep structural insights, such as Small-Angle Neutron Scattering (SANS). This guide will delve into the thermodynamic drivers of vesicle formation, present detailed experimental protocols, and offer quantitative data on the resulting vesicular systems.

Introduction to DPPC Vesicle Self-Assembly

Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that, due to its amphipathic nature, spontaneously self-assembles into bilayer structures when hydrated above its phase transition temperature. This process is primarily driven by the hydrophobic effect, which minimizes the energetically unfavorable interactions between the hydrophobic acyl chains of the lipid and water molecules. While true "spontaneous" formation of unilamellar vesicles (SUVs or LUVs) upon simple hydration of dry lipid films typically results in multilamellar vesicles (MLVs), several techniques can be employed to facilitate the formation of unilamellar structures with minimal energy input, often referred to as spontaneous vesiculation under specific conditions. Furthermore, molecular dynamics simulations have shown the spontaneous aggregation of DPPC molecules from a concentrated solution in water into a small vesicle.[1]

The use of chain-deuterated DPPC (this compound) is particularly advantageous for SANS studies, as the contrast between the deuterated lipid and a non-deuterated solvent (like H₂O) or a contrast-matched solvent allows for precise determination of bilayer structure, including thickness, area per lipid, and lamellarity.

Thermodynamics of Self-Assembly

The self-assembly of phospholipids (B1166683) like DPPC into vesicles is a thermodynamically driven process governed by the free energy of the system. The primary driving force is the hydrophobic effect, which leads to the aggregation of the lipid tails to minimize their contact with water.[2] This process is characterized by a large negative heat capacity change (ΔCp), which is a hallmark of the hydrophobic effect.[2][3]

The thermodynamics of micelle and vesicle formation can be studied using techniques like isothermal titration calorimetry (ITC).[2][3] Key thermodynamic parameters include the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of transfer of a lipid monomer from the aqueous phase to the aggregated state. The critical micelle concentration (CMC) is a key parameter indicating the concentration at which self-assembly occurs. For DPPC, the CMC is extremely low, in the nanomolar range, reflecting its strong tendency to form bilayers.[4]

Below is a diagram illustrating the thermodynamic principles governing phospholipid self-assembly.

Thermodynamics cluster_driving_forces Driving Forces for Self-Assembly cluster_opposing_forces Opposing Forces Hydrophobic Effect Hydrophobic Effect Thermodynamic Equilibrium Thermodynamic Equilibrium Hydrophobic Effect->Thermodynamic Equilibrium Favors Aggregation Van der Waals Van der Waals Van der Waals->Thermodynamic Equilibrium Favors Packing Electrostatic Interactions Electrostatic Interactions Hydration Forces Hydration Forces Steric Repulsion Steric Repulsion Steric Repulsion->Thermodynamic Equilibrium Limits Packing Electrostatic Repulsion Electrostatic Repulsion Bending Energy Bending Energy Bending Energy->Thermodynamic Equilibrium Resists Curvature

Figure 1: Thermodynamic forces in vesicle formation.

Experimental Protocols for Vesicle Formation

While truly spontaneous formation into unilamellar vesicles is rare, several methods are employed to produce DPPC and this compound vesicles with well-defined characteristics. These methods often involve an initial self-assembly step followed by a processing step to achieve the desired size and lamellarity.

Thin-Film Hydration Method

This is the most common method for preparing multilamellar vesicles (MLVs), which can be further processed into unilamellar vesicles.

Protocol:

  • Lipid Film Formation: Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.

  • Vacuum Desiccation: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add an aqueous buffer (e.g., PBS, HEPES) pre-heated to a temperature above the main phase transition temperature (Tm) of DPPC (~41°C) to the flask.

  • Vortexing: Agitate the flask by vortexing to disperse the lipid film, leading to the formation of MLVs.

Vesicle Sizing Techniques

To obtain unilamellar vesicles of a specific size, the MLV suspension from the thin-film hydration method is subjected to further processing.

Protocol:

  • Prepare MLV Suspension: Follow the thin-film hydration method as described above.

  • Extrusion Setup: Assemble a lipid extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Heating: Heat the extruder and the MLV suspension to a temperature above the Tm of DPPC.

  • Extrusion Process: Pass the MLV suspension through the membrane multiple times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a narrow size distribution.

Protocol:

  • Prepare MLV Suspension: Follow the thin-film hydration method.

  • Sonication: Immerse the vial containing the MLV suspension in an ice bath to prevent lipid degradation and sonicate using a probe sonicator or a bath sonicator until the suspension becomes clear. This process yields small unilamellar vesicles (SUVs).

The following diagram illustrates the workflow for the thin-film hydration method followed by extrusion.

Vesicle_Preparation_Workflow cluster_preparation Vesicle Preparation Workflow cluster_sizing Sizing start Start: this compound Powder dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate with Aqueous Buffer (T > Tm) film->hydrate mlv Multilamellar Vesicles (MLVs) Formed hydrate->mlv extrude Extrusion (e.g., 100 nm filter) mlv->extrude sonicate Sonication mlv->sonicate luv Large Unilamellar Vesicles (LUVs) extrude->luv suv Small Unilamellar Vesicles (SUVs) sonicate->suv

Figure 2: Workflow for this compound vesicle preparation.

Quantitative Data on DPPC Vesicles

The following tables summarize key quantitative data for DPPC vesicles. It is important to note that these values are generally considered to be applicable to this compound as well, although minor differences may exist due to isotopic effects.

Table 1: Physicochemical Properties of DPPC
ParameterValueReference
Main Phase Transition Temp (Tm)~41 °C[5]
Pre-transition Temperature (Tp)~35 °C[6]
Critical Micelle Concentration (CMC)~0.46 nM[4]
Area per lipid (gel phase)~0.48 nm²
Area per lipid (fluid phase)~0.64 nm²
Table 2: Typical Characteristics of DPPC Vesicles Prepared by Different Methods
Vesicle TypePreparation MethodTypical DiameterLamellarity
MLVThin-film hydration0.5 - 10 µmMultilamellar
LUVExtrusion (100 nm)100 - 120 nmUnilamellar
SUVSonication20 - 50 nmUnilamellar

Characterization of this compound Vesicles

The primary reason for using this compound is for characterization techniques that are sensitive to isotopic substitution.

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the structure of vesicles in solution. By using this compound and varying the D₂O/H₂O ratio of the solvent, one can selectively highlight different parts of the vesicle structure.

Information Obtainable from SANS:

  • Bilayer thickness

  • Area per lipid headgroup

  • Vesicle size and shape

  • Lamellarity

  • Lipid packing and ordering

The following diagram illustrates the logical relationship in a SANS experiment for vesicle characterization.

SANS_Logic cluster_sans SANS Characterization Logic sample This compound Vesicle in D2O/H2O mixture scattering Scattering sample->scattering neutron_beam Incident Neutron Beam neutron_beam->scattering detector Detector scattering->detector data Scattering Curve (Intensity vs. q) detector->data model Structural Model Fitting data->model results Vesicle Structural Parameters (Thickness, Area, etc.) model->results

Figure 3: SANS experimental logic for vesicle analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ³¹P NMR are used to study vesicle properties. ¹H NMR can provide information on the mobility of different parts of the lipid molecule and can be used to distinguish between the inner and outer leaflets of the vesicle bilayer, especially with the use of shift reagents.[7] ³¹P NMR provides information about the phase state and headgroup dynamics. The use of deuterated lipids like this compound is beneficial in ¹H NMR as it reduces the complexity of the spectrum.

Conclusion

The spontaneous self-assembly of this compound into vesicles follows the same fundamental thermodynamic principles as its non-deuterated counterpart. While the term "spontaneous formation" in the context of creating unilamellar vesicles often requires specific laboratory techniques to guide the self-assembly process, the underlying driving forces are inherent to the physicochemical properties of the phospholipid. The use of this compound is indispensable for advanced structural characterization by techniques such as SANS, providing crucial data for researchers in biophysics, materials science, and drug delivery. The protocols and data presented in this guide offer a solid foundation for the preparation and characterization of this compound vesicles for a wide range of scientific applications.

References

Methodological & Application

Application Notes and Protocols for DPPC-d66 Liposome Preparation for Neutron Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d66) liposomes tailored for neutron scattering experiments, such as Small-Angle Neutron Scattering (SANS). The use of chain-deuterated lipids like this compound is advantageous in neutron scattering due to the significant difference in neutron scattering length between hydrogen and deuterium. This allows for contrast variation techniques to highlight specific components of a system, such as the lipid bilayer.

Introduction

Neutron scattering is a powerful technique for studying the structure and dynamics of soft matter systems, including liposomes.[1] By utilizing the contrast variation method, where the scattering length density (SLD) of the solvent is matched to that of a specific component, that component can be rendered effectively "invisible" to neutrons.[1][2] This allows for the focused study of the remaining components. In the context of liposomes, using deuterated lipids and varying the H₂O/D₂O ratio of the solvent enables detailed characterization of the lipid bilayer structure, such as its thickness and area per lipid.[2]

These protocols are designed to produce unilamellar vesicles (ULVs) of a defined size, which are ideal for many neutron scattering studies.

Quantitative Data Summary

The following table summarizes key quantitative data for DPPC liposomes relevant to neutron scattering experiments.

ParameterValueConditions/Notes
Main Phase Transition Temperature (Tₘ) ~41 °CFully hydrated DPPC bilayers.[3][4] This is the transition from the gel (Lβ) phase to the liquid-crystalline (Lα) phase.
Pretransition Temperature ~35-36 °CObserved in fully hydrated DPPC.[5]
Bilayer Thickness (Gel Phase, Lβ) 5.5 ± 0.2 nmAt T = 22°C, for fully hydrated DPPC bilayers.[6]
Bilayer Thickness (Liquid-Crystalline Phase, Lα) 3.6 ± 0.3 nmAt T = 52°C, for fully hydrated DPPC bilayers.[6]
Typical Liposome (B1194612) Concentration for SANS 5-50 mg/mLConcentration is system-dependent.[7]
Zeta Potential of Pure DPPC Liposomes -4.2 mVIn low ionic strength buffer.[5]

Experimental Protocols

Materials
  • Perdeuterated dipalmitoylphosphatidylcholine (this compound)

  • Chloroform (B151607) (HPLC grade)

  • Deuterium oxide (D₂O, 99.9%)

  • Ultrapure water (H₂O)

  • Buffer salts (e.g., HEPES, NaCl)

  • Mini-extruder set with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Water bath or heating block

  • Vacuum desiccator

Protocol 1: Preparation of Unilamellar this compound Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method to produce unilamellar vesicles of a controlled size.[8][9][10]

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound powder in chloroform in a round-bottom flask or glass vial. A typical concentration for the initial chloroform solution is 10-20 mg/mL.

    • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the bottom of the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum in a desiccator for at least 2 hours, or overnight.

  • Hydration of the Lipid Film:

    • Prepare the desired aqueous buffer. For neutron scattering, this will typically be a mixture of D₂O and H₂O to achieve a specific scattering length density (see "Contrast Matching" section below).

    • Heat the hydration buffer to a temperature above the main phase transition temperature (Tₘ) of DPPC (~41°C), for instance, to 50°C.[7]

    • Add the pre-heated buffer to the flask containing the dry lipid film. The volume should be calculated to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).

    • Vortex the mixture vigorously for several minutes until all the lipid film is suspended in the buffer. This process creates multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To improve the homogeneity of the liposome suspension and facilitate the extrusion process, subject the MLV suspension to 5-10 freeze-thaw cycles.

    • Freeze the suspension in liquid nitrogen until completely frozen, then thaw it in a warm water bath (e.g., 50°C).

  • Extrusion for Unilamellar Vesicle Formation:

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Heat the extruder and the liposome suspension to a temperature above the Tₘ of DPPC (e.g., 50°C) to ensure the lipids are in the fluid phase, which facilitates extrusion.[7]

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension back and forth through the membranes for an odd number of passes (e.g., 21 times). This process forces the MLVs to break down and re-form into unilamellar vesicles (ULVs) with a diameter close to the pore size of the membrane.[11]

  • Sample Storage and Characterization:

    • Store the final ULV suspension at a temperature above the Tₘ to prevent aggregation, or at 4°C for short-term storage. For long-term storage, the stability will need to be assessed.

    • Characterize the size distribution and lamellarity of the prepared liposomes using techniques such as Dynamic Light Scattering (DLS) and Cryo-Transmission Electron Microscopy (Cryo-TEM).

Contrast Matching for Neutron Scattering

A key advantage of neutron scattering is the ability to use contrast variation.[2] The goal is often to match the scattering length density (SLD) of the solvent to that of a particular component, making it "invisible" to the neutrons. For example, to study the protein structure within a lipid bilayer, one might match the SLD of the solvent to that of the lipid.

The SLD of a D₂O/H₂O mixture can be tuned by varying the volume fraction of D₂O. The SLD of the solvent (ρ_solvent) can be calculated as:

ρ_solvent = (x) * ρ_D₂O + (1-x) * ρ_H₂O

where x is the volume fraction of D₂O, ρ_D₂O is the SLD of D₂O (6.38 x 10⁻⁶ Å⁻²), and ρ_H₂O is the SLD of H₂O (-0.56 x 10⁻⁶ Å⁻²).

To make the this compound bilayer "disappear," the SLD of the solvent should be matched to the SLD of this compound. The SLD of this compound is approximately 6.8 x 10⁻⁶ Å⁻². Therefore, a pure D₂O solvent will nearly match the SLD of the deuterated lipid chains, effectively highlighting other components of the system.

Visualizations

Experimental Workflow for this compound Liposome Preparation

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Homogenization cluster_3 Final Product dissolve Dissolve this compound in Chloroform evaporate Evaporate Solvent (Nitrogen Stream/Rotovap) dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum add_buffer Add D2O/H2O Buffer (T > Tm) vacuum->add_buffer vortex Vortex to form MLVs add_buffer->vortex freeze_thaw Freeze-Thaw Cycles (Optional) vortex->freeze_thaw extrusion Extrusion through 100 nm membrane (T > Tm) freeze_thaw->extrusion ulvs Unilamellar Vesicles (ULVs) extrusion->ulvs

Caption: Workflow for preparing unilamellar this compound liposomes.

Logical Relationship of Contrast Matching in SANS

G cluster_sample Sample Components cluster_concept Contrast Matching Principle cluster_result SANS Experiment Outcome lipid This compound Bilayer (High SLD) match Adjust D2O/H2O ratio so that SLD(Solvent) = SLD(Lipid) lipid->match solvent Solvent (Tunable SLD) solvent->match protein Membrane Protein (Intermediate SLD, optional) invisible Lipid bilayer becomes 'invisible' to neutrons match->invisible visible Scattering signal is dominated by the protein invisible->visible

Caption: Principle of contrast matching for SANS experiments.

References

Application Notes and Protocols for Small-Angle Neutron Scattering (SANS) with DPPC-d66 Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Small-Angle Neutron Scattering (SANS) for the characterization of vesicles composed of deuterated dipalmitoylphosphatidylcholine (DPPC-d66). This technique is invaluable for determining key structural parameters of lipid vesicles, which are critical for their application as drug delivery systems. The use of chain-deuterated DPPC (this compound) enhances the contrast in neutron scattering experiments, providing high-resolution structural information.

Introduction to SANS for Vesicle Characterization

Small-Angle Neutron Scattering (SANS) is a powerful non-invasive analytical technique used to study the structure of materials on a nanometer to micrometer scale.[1][2] For lipid vesicles, SANS can provide detailed information about their size, shape, lamellarity (number of lipid bilayers), and the thickness of the lipid bilayer.[1][3] The fundamental principle of SANS involves measuring the elastic scattering of a neutron beam as it passes through a sample. The resulting scattering pattern is dependent on the size, shape, and contrast of the scattering objects.

The use of deuterated lipids like this compound is particularly advantageous in SANS.[1][2] Hydrogen and its isotope deuterium (B1214612) have significantly different neutron scattering lengths, creating a high contrast between the deuterated lipid tails and the solvent (typically heavy water, D₂O). This high contrast allows for precise determination of the bilayer structure.

Key Structural Parameters from SANS Data

SANS data analysis can yield several critical quantitative parameters that describe the morphology of this compound vesicles. These parameters are essential for understanding vesicle stability, encapsulation efficiency, and interaction with biological systems.

ParameterDescriptionTypical Values for DPPC Vesicles
Radius of Gyration (Rg) A measure of the overall size of the vesicle.Dependent on preparation method (e.g., 60-100 nm for extruded vesicles).[4]
Bilayer Thickness (d) The thickness of the lipid bilayer membrane.~44.5 ± 0.3 Å[3]
Area per Lipid (A) The average surface area occupied by a single lipid molecule in the bilayer.~58.9 ± 0.8 Ų[3]
Lamellarity The number of lipid bilayers per vesicle (e.g., unilamellar, bilamellar, multilamellar).Primarily unilamellar after extrusion, though minor populations of bilamellar vesicles can exist.[5]
Core Radius (rc) The radius of the aqueous core of the vesicle.Dependent on the overall vesicle size and bilayer thickness.[5]

Experimental Protocols

Preparation of Unilamellar this compound Vesicles by Extrusion

This protocol describes the preparation of unilamellar this compound vesicles with a defined size, suitable for SANS analysis. The extrusion method is widely used to produce vesicles with a narrow size distribution.[4][6][7]

Materials:

  • This compound (1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine) powder

  • Chloroform (B151607)

  • D₂O (heavy water), 99.9% isotopic purity

  • Buffer salts (e.g., HEPES, NaCl)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator

  • Water bath sonicator

  • Nitrogen gas stream

Protocol:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound powder in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under a gentle stream of nitrogen gas for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the dry lipid film with a D₂O-based buffer (e.g., 150 mM NaCl, 20 mM HEPES in D₂O, pH 7.4). The hydration should be performed at a temperature above the gel-to-liquid crystalline phase transition temperature of DPPC (~41°C), for instance, at 50°C.[6]

    • Vortex the mixture vigorously to form a milky suspension of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • To enhance the unilamellarity and trapping efficiency of the final vesicle preparation, subject the MLV suspension to 5-10 freeze-thaw cycles.[7]

    • This involves alternately freezing the sample in liquid nitrogen and thawing it in a warm water bath (e.g., 50°C).

  • Extrusion:

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[7]

    • Heat the extruder to a temperature above the phase transition temperature of DPPC (e.g., 50°C).

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the lipid suspension through the membranes a sufficient number of times (e.g., 11-21 passes) to ensure the formation of unilamellar vesicles with a uniform size distribution.[5]

  • Sample Storage:

    • Store the final unilamellar vesicle suspension at a temperature above the phase transition temperature until the SANS measurement to prevent aggregation or fusion.

Small-Angle Neutron Scattering (SANS) Measurement

This protocol outlines the general steps for performing a SANS experiment on this compound vesicles. Specific instrument parameters will vary depending on the SANS instrument used.

Protocol:

  • Sample Preparation for Measurement:

    • Dilute the prepared this compound vesicle suspension to the desired concentration (typically 1-5 mg/mL) using the same D₂O buffer.

    • Load the sample into a quartz sample cell (e.g., 1-2 mm path length).

  • Instrument Setup:

    • Set the sample-to-detector distance and neutron wavelength to cover the desired scattering vector (Q) range. A typical Q range for vesicle characterization is 0.003 to 0.5 Å⁻¹.

    • Ensure the sample holder is temperature-controlled and set to the desired experimental temperature (e.g., 25°C for the gel phase or 50°C for the liquid crystalline phase).

  • Data Acquisition:

    • Acquire scattering data for the this compound vesicle sample.

    • Acquire scattering data for the pure D₂O buffer for background subtraction.

    • Acquire data for an empty beam (to correct for detector response) and a standard scatterer (e.g., porous silica) for instrument calibration.

  • Data Reduction:

    • Perform data reduction, which includes correcting for background scattering, detector sensitivity, and empty cell scattering. This is typically done using instrument-specific software. The final output is the scattered intensity I(Q) as a function of the scattering vector Q.

Data Analysis and Modeling

The analysis of SANS data from unilamellar vesicles can be performed using various models to extract structural parameters.[1] A common approach is to use a core-shell model that describes the vesicle as a spherical shell with a specific scattering length density profile.[1]

Software packages such as SASview or online tools like Vesicle Viewer can be used for fitting the SANS data.[8] These tools allow for the implementation of different models and the extraction of parameters such as bilayer thickness, area per lipid, and vesicle radius.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation and analysis of this compound vesicles using SANS.

G cluster_prep Vesicle Preparation cluster_sans SANS Experiment cluster_analysis Data Analysis A This compound in Chloroform B Thin Lipid Film Formation (Rotary Evaporation) A->B C Hydration with D₂O Buffer (Above Tm) B->C D Freeze-Thaw Cycles (Optional) C->D E Extrusion through Polycarbonate Membrane D->E F Unilamellar this compound Vesicles E->F G Sample Loading in Quartz Cell F->G H SANS Data Acquisition G->H I Data Reduction and Background Subtraction H->I J Scattering Curve I(Q) vs. Q I->J K Model Fitting (e.g., Core-Shell Model) J->K L Structural Parameters (Bilayer Thickness, Area per Lipid, etc.) K->L

Caption: Experimental workflow for SANS analysis of this compound vesicles.

Application in Drug Delivery

The structural characterization of vesicles by SANS is a critical step in the development of liposomal drug delivery systems. The following diagram illustrates the logical relationship between vesicle properties and their performance as drug carriers.

G cluster_sans_char SANS Characterization cluster_drug_delivery Drug Delivery Performance A Vesicle Size & Polydispersity E In Vivo Stability & Circulation Time A->E affects G Cellular Uptake & Efficacy A->G determines B Bilayer Thickness & Integrity D Drug Encapsulation Efficiency B->D influences F Drug Release Kinetics B->F governs C Lamellarity C->D impacts

Caption: Relationship between vesicle properties and drug delivery performance.

Conclusion

SANS is an indispensable tool for the detailed structural characterization of this compound vesicles. The protocols and information provided in these application notes offer a solid foundation for researchers and drug development professionals to employ SANS in their work. Accurate determination of vesicle structural parameters is paramount for the rational design and optimization of effective liposomal drug delivery systems.

References

Characterizing Lipid Domains with DPPC-d66 Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lateral heterogeneity of cell membranes, characterized by the presence of distinct lipid domains often referred to as "lipid rafts," plays a crucial role in a myriad of cellular processes, including signal transduction, protein trafficking, and membrane fusion. These domains are typically enriched in saturated lipids, such as dipalmitoylphosphatidylcholine (DPPC), and cholesterol, which leads to the formation of a liquid-ordered (Lo) phase that is more tightly packed and ordered than the surrounding liquid-disordered (Ld) phase. Understanding the biophysical properties of these domains is paramount for elucidating their physiological functions and for the development of therapeutics that target membrane-associated processes.

Model membrane systems composed of ternary mixtures of a saturated lipid like DPPC, an unsaturated lipid like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and cholesterol are widely used to study the formation and properties of lipid domains. The use of chain-deuterated DPPC (DPPC-d62 or similar) is particularly advantageous for biophysical studies, as it allows for the specific probing of the saturated lipid component using techniques such as solid-state deuterium (B1214612) nuclear magnetic resonance (²H-NMR) spectroscopy. This application note provides an overview of the use of DPPC-d66 mixtures in characterizing lipid domains and presents detailed protocols for key experimental techniques.

Key Experimental Techniques

The characterization of lipid domains in this compound containing model membranes relies on a combination of techniques that provide complementary information on the structural and dynamic properties of the lipid bilayer.

  • Solid-State Deuterium (²H) NMR Spectroscopy: This is a powerful technique for probing the acyl chain order and dynamics of deuterated lipids.[1] The quadrupolar splitting of the ²H-NMR spectrum is directly related to the order parameter of the C-²H bond, providing a quantitative measure of the conformational order of the DPPC acyl chains within different lipid phases.[2]

  • Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the lipid bilayer, allowing for the direct visualization of lipid domains.[3] The height difference between the Lo and Ld phases, a result of the different packing densities of the lipids, can be precisely measured.[4] Force spectroscopy with AFM can also probe the mechanical properties of the different domains.[5]

  • Fluorescence Microscopy: This technique utilizes fluorescent probes that preferentially partition into either the Lo or Ld phase, or probes whose fluorescence properties are sensitive to the local lipid environment, to visualize domain coexistence in giant unilamellar vesicles (GUVs).[6] Probes like Laurdan and NBD-PC are commonly used for this purpose.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from studies of DPPC-containing lipid mixtures, providing a reference for the expected biophysical properties of lipid domains.

Table 1: Acyl Chain Order Parameters (SCD) of DPPC in Different Phases

Carbon PositionLiquid-Disordered (Ld) Phase (with 9% cholesterol)Liquid-Ordered (Lo) Phase (with 44% cholesterol)
C2~0.20~0.40
C6~0.18~0.38
C10~0.15~0.35
C14~0.10~0.25
C16~0.05~0.15

Data adapted from molecular dynamics simulations and consistent with experimental ²H-NMR findings.[9][10]

Table 2: Lipid Lateral Diffusion Coefficients (D) in Coexisting Phases

Lipid PhaseDiffusion Coefficient (D) (x 10⁻⁸ cm²/s)
Liquid-Disordered (Ld)5 - 10
Liquid-Ordered (Lo)1 - 3

Values are typical for ternary mixtures of DOPC/DPPC/Cholesterol at room temperature.[4][11]

Table 3: Domain Height Differences Measured by AFM

Lipid MixturePhase CompositionHeight Difference (nm)
DOPC/DPPC (1:1)Gel (DPPC-rich) vs. Fluid (DOPC-rich)~1.3
DLPC/DPPC/CholesterolLo (DPPC-rich) vs. Ld (DLPC-rich)~1.4

DLPC: Dilauroylphosphatidylcholine.[4][12]

Experimental Protocols

Protocol 1: Sample Preparation of Multilamellar Vesicles (MLVs) for ²H-NMR

This protocol describes the preparation of MLVs suitable for solid-state ²H-NMR spectroscopy to determine acyl chain order parameters.

Materials:

  • 1,2-dipalmitoyl(d62)-sn-glycero-3-phosphocholine (DPPC-d62)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol (Chol)

  • Chloroform (B151607)

  • Deuterium-depleted water or desired buffer

  • Glass vials

  • Argon or Nitrogen gas stream

  • Vacuum desiccator

  • NMR tubes

Procedure:

  • Lipid Mixture Preparation:

    • In a clean glass vial, dissolve the desired molar ratios of DPPC-d62, DOPC, and Cholesterol in chloroform. A common mixture for studying Lo/Ld coexistence is a 1:1 molar ratio of DOPC to DPPC with 30 mol% cholesterol.[13]

    • Thoroughly mix the lipids by vortexing.

  • Solvent Evaporation:

    • Dry the lipid mixture to a thin film on the bottom of the vial using a gentle stream of argon or nitrogen gas while rotating the vial.

    • Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with deuterium-depleted water or buffer (typically 50% w/w) to form multilamellar vesicles (MLVs).

    • To ensure proper hydration, the sample should be subjected to several freeze-thaw cycles. This involves freezing the sample in liquid nitrogen and then thawing it in a warm water bath (above the main phase transition temperature of DPPC, ~41°C). Repeat this process 5-10 times.

  • Sample Packing:

    • Transfer the hydrated MLV suspension into an NMR tube.

    • Centrifuge the sample at a low speed to pellet the MLVs.

  • Equilibration:

    • Allow the sample to equilibrate at the desired temperature inside the NMR spectrometer for at least 30 minutes before data acquisition.

Protocol 2: Solid-State ²H-NMR Spectroscopy and Data Analysis

This protocol outlines the acquisition and analysis of ²H-NMR spectra to determine the acyl chain order parameter.

Instrumentation:

  • Solid-state NMR spectrometer equipped with a static probe.

Experimental Parameters:

  • Pulse Sequence: Utilize a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).[14][15]

  • 90° Pulse Length: Typically 2-4 µs.

  • Echo Delay (τ): 30-50 µs.

  • Recycle Delay: 1-2 seconds, ensuring full relaxation.

  • Spectral Width: 250-500 kHz.

  • Temperature Control: Precisely control the sample temperature, as lipid phase behavior is highly temperature-dependent.

Data Analysis:

  • De-Paking: The raw ²H-NMR spectrum is a Pake doublet powder pattern. To simplify analysis, the spectrum is "de-Paked" to obtain a spectrum corresponding to a bilayer normal oriented parallel to the magnetic field.[16]

  • Order Parameter (SCD) Calculation: The quadrupolar splitting (ΔνQ) for a specific deuterated position is directly proportional to the order parameter SCD according to the following equation:

    ΔνQ = (3/4) * (e²qQ/h) * SCD

    where (e²qQ/h) is the static quadrupolar coupling constant for a C-²H bond (~170 kHz).

Protocol 3: Preparation of Supported Lipid Bilayers (SLBs) for AFM Imaging

This protocol details the formation of SLBs on a mica substrate via vesicle fusion.

Materials:

  • DPPC, DOPC, Cholesterol

  • Chloroform

  • Buffer (e.g., Tris or HEPES with NaCl and CaCl₂)

  • Freshly cleaved mica discs

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Liposome Preparation:

    • Prepare a lipid mixture in chloroform as described in Protocol 1.

    • Dry the lipid mixture to a thin film.

    • Hydrate the film with buffer to a lipid concentration of 0.5-1 mg/mL to form MLVs.

    • Create large unilamellar vesicles (LUVs) by extruding the MLV suspension 11-21 times through a 100 nm polycarbonate membrane. The extrusion should be performed at a temperature above the phase transition of all lipid components.

  • SLB Formation:

    • Place a freshly cleaved mica disc in the AFM fluid cell.

    • Add a small volume of buffer containing CaCl₂ (1-5 mM) to the mica surface.

    • Add the LUV suspension to the buffer on the mica surface.

    • Incubate for 30-60 minutes at a temperature above the main phase transition of DPPC to allow for vesicle fusion and bilayer formation.

    • Gently rinse the surface with buffer to remove unfused vesicles.

Protocol 4: AFM Imaging and Force Spectroscopy of Lipid Domains

This protocol describes how to visualize and probe the mechanical properties of lipid domains using AFM.

Instrumentation:

  • Atomic Force Microscope with a fluid cell.

  • Soft cantilevers (spring constant < 0.1 N/m).

Imaging Procedure (Tapping Mode):

  • Engage the Tip: Approach the SLB surface in fluid until the tip begins to tap. Tapping mode is generally preferred over contact mode for soft biological samples to minimize sample damage.[17][18]

  • Optimize Imaging Parameters:

    • Setpoint: Adjust the setpoint to the highest possible value that maintains stable imaging to minimize the applied force.

    • Scan Rate: Use a slow scan rate (e.g., 1-2 Hz) for high-resolution imaging.

    • Integral and Proportional Gains: Optimize the feedback gains to accurately track the topography.

  • Image Acquisition: Acquire topography and phase images. The height difference between the Lo and Ld domains will be visible in the topography image.

Force Spectroscopy Procedure:

  • Select Location: Position the AFM tip over the desired lipid domain (Lo or Ld).

  • Acquire Force Curves:

    • Perform force-distance measurements by ramping the z-piezo to press the tip into the bilayer and then retracting it.

    • The resulting force curve will show a "breakthrough event" where the tip punctures the bilayer.

  • Data Analysis:

    • The height of the breakthrough peak in the force curve corresponds to the force required to puncture the domain.

    • The distance between the initial contact point and the breakthrough point can be used to estimate the bilayer thickness.[5]

Protocol 5: Fluorescence Microscopy of Lipid Domains in GUVs

This protocol describes the preparation and imaging of GUVs to visualize lipid domains.

Materials:

  • DPPC, DOPC, Cholesterol

  • Fluorescent lipid probe (e.g., 0.5 mol% Laurdan or NBD-PC)

  • Indium tin oxide (ITO) coated coverslips

  • Sucrose (B13894) and glucose solutions

Procedure:

  • GUV Formation (Electroformation):

    • Prepare the lipid mixture in chloroform, including the fluorescent probe.

    • Spread a small amount of the lipid solution onto two ITO-coated coverslips and dry under vacuum.

    • Assemble the coverslips into a chamber with a spacer, and fill the chamber with a sucrose solution.

    • Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 1-2 hours to induce the formation of GUVs.

  • GUV Harvesting and Imaging:

    • Gently harvest the GUVs and dilute them in a glucose solution of the same osmolarity. The density difference will cause the GUVs to settle to the bottom of the imaging chamber.

    • Image the GUVs using a confocal or two-photon microscope.

  • Image Analysis (with Laurdan):

    • Acquire images in two emission channels (e.g., 400-460 nm and 470-530 nm).

    • Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I400-460 - I470-530) / (I400-460 + I470-530)

    • Higher GP values correspond to more ordered (Lo) domains, while lower GP values indicate more disordered (Ld) domains.[13][19]

Visualizations

Experimental_Workflow_2H_NMR cluster_prep Sample Preparation cluster_nmr Solid-State 2H-NMR cluster_analysis Data Analysis prep1 1. Mix Lipids (this compound, DOPC, Chol) in Chloroform prep2 2. Dry to Thin Film (N2/Ar stream & vacuum) prep1->prep2 prep3 3. Hydrate with D2O-depleted buffer (form MLVs) prep2->prep3 prep4 4. Freeze-Thaw Cycles prep3->prep4 prep5 5. Pack into NMR Rotor prep4->prep5 nmr1 1. Insert sample into spectrometer prep5->nmr1 nmr2 2. Temperature Equilibration nmr1->nmr2 nmr3 3. Acquire Data (Quadrupolar Echo Pulse Sequence) nmr2->nmr3 nmr4 4. Process FID (Fourier Transform) nmr3->nmr4 ana1 1. Obtain Pake Doublet Spectrum nmr4->ana1 ana2 2. 'De-Pake' Spectrum ana1->ana2 ana3 3. Measure Quadrupolar Splittings (ΔνQ) ana2->ana3 ana4 4. Calculate Order Parameter (SCD) ana3->ana4 Experimental_Workflow_AFM cluster_prep SLB Preparation cluster_afm AFM Imaging & Spectroscopy cluster_analysis Data Analysis prep1 1. Prepare LUVs (Lipid Mixture + Extrusion) prep2 2. Add LUVs to Mica Substrate in Buffer prep1->prep2 prep3 3. Incubate above Tm (Vesicle Fusion) prep2->prep3 prep4 4. Rinse to remove unfused vesicles prep3->prep4 afm1 1. Mount sample in Fluid Cell prep4->afm1 afm2 2. Image in Tapping Mode (Topography & Phase) afm1->afm2 afm3 3. Identify Lo and Ld Domains afm2->afm3 afm4 4. Perform Force Spectroscopy on each domain afm3->afm4 ana1 1. Measure Domain Height Difference from Topography afm4->ana1 ana2 2. Analyze Force Curves (Breakthrough Force) ana1->ana2 ana3 3. Determine Bilayer Thickness ana2->ana3 Experimental_Workflow_Fluorescence cluster_prep GUV Preparation cluster_microscopy Fluorescence Microscopy cluster_analysis Data Analysis prep1 1. Prepare Lipid Mixture with Fluorescent Probe prep2 2. Dry onto ITO Slides prep1->prep2 prep3 3. Electroformation in Sucrose Solution prep2->prep3 prep4 4. Harvest GUVs in Glucose Solution prep3->prep4 mic1 1. Mount GUVs on Microscope Slide prep4->mic1 mic2 2. Image with Confocal or Two-Photon Microscope mic1->mic2 mic3 3. Acquire Images in Two Emission Channels (Laurdan) mic2->mic3 ana1 1. Visualize Domain Partitioning of Probe mic3->ana1 ana2 2. Calculate Generalized Polarization (GP) Image ana1->ana2 ana3 3. Correlate GP values with Lo and Ld Phases ana2->ana3

References

Application Notes and Protocols for Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) of DPPC-d66

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ToF-SIMS Analysis of DPPC-d66

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique capable of providing detailed chemical information about the outermost molecular layers of a sample. By bombarding the sample surface with a pulsed primary ion beam, secondary ions are generated and their mass-to-charge ratios are determined by measuring their time of flight to a detector. This technique is particularly well-suited for the analysis of lipid bilayers and cell membranes.

The use of deuterated lipids, such as dipalmitoylphosphatidylcholine-d66 (this compound), where the hydrogen atoms in the acyl chains are replaced with deuterium (B1214612), offers significant advantages for ToF-SIMS analysis. The mass shift introduced by deuterium allows for the unambiguous identification and quantification of the labeled lipid within complex biological matrices, minimizing interference from endogenous, non-deuterated lipids.[1][2] This makes this compound an excellent tool for studying lipid distribution, transport, and interactions in model membranes and cellular systems.

These application notes provide detailed protocols for the preparation and ToF-SIMS analysis of samples containing this compound, guidance on data interpretation, and examples of its application in studying lipid domains.

Experimental Protocols

Preparation of this compound Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of this compound using the thin-film hydration and sonication method.

Materials:

  • Dipalmitoylphosphatidylcholine-d66 (this compound) powder

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

  • Syringe filters (0.1 µm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve a known quantity of this compound in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the solvent under vacuum at a temperature above the phase transition temperature of DPPC (41°C), for example, at 50°C.

    • Continue evaporation for at least 1 hour after a visible film has formed to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding PBS buffer (pre-heated to 50°C) to the flask to achieve the desired final lipid concentration (e.g., 1 mg/mL).

    • Vortex the flask for 10-15 minutes to create a milky suspension of multilamellar vesicles (MLVs).

  • Sonication:

    • Submerge the flask containing the MLV suspension in a bath sonicator maintained at 50°C.

    • Sonicate the suspension until the solution becomes clear, which typically takes 30-60 minutes. This process breaks down the MLVs into SUVs.

  • Filtration:

    • To obtain a more uniform size distribution, filter the SUV suspension through a 0.1 µm pore size polycarbonate filter using a syringe extruder. This step should also be performed at a temperature above the lipid's phase transition temperature.

  • Storage:

    • Store the prepared liposome (B1194612) solution at 4°C. For long-term storage, it is advisable to use them within a few days of preparation.

Preparation of Supported Lipid Bilayers (SLBs) with this compound

This protocol details the formation of a this compound SLB on a silicon wafer substrate, a common sample format for ToF-SIMS analysis.

Materials:

  • This compound liposome solution (prepared as in Protocol 2.1)

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water (18.2 MΩ·cm)

  • Ethanol (spectroscopic grade)

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Clean the silicon wafers by immersing them in Piranha solution for 15 minutes to remove organic residues and create a hydrophilic silicon dioxide surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the wafers thoroughly with deionized water.

    • Rinse with ethanol.

    • Dry the wafers under a gentle stream of nitrogen gas.

  • Vesicle Fusion:

    • Place the cleaned silicon wafer in a petri dish.

    • Pipette the this compound liposome solution onto the surface of the wafer, ensuring the entire surface is covered.

    • Incubate the wafer with the liposome solution at a temperature above the phase transition temperature of this compound (e.g., 50°C) for 1 hour to facilitate vesicle fusion and SLB formation.

  • Rinsing and Drying:

    • Gently rinse the wafer by immersing it in a beaker of deionized water (pre-heated to 50°C) to remove excess, non-fused vesicles. Repeat the rinsing step twice.

    • Dry the wafer under a gentle stream of nitrogen gas.

  • Sample Storage:

    • Store the prepared SLB samples in a clean, dry environment, such as a desiccator, until ToF-SIMS analysis.

ToF-SIMS Instrumentation and Data Acquisition

The following table provides typical instrument parameters for the ToF-SIMS analysis of this compound. These settings may require optimization depending on the specific instrument and experimental goals.

ParameterSettingRationale
Primary Ion Source Bi3+ or Au3+ Cluster Ion GunProvides high secondary ion yields for molecular species with minimal fragmentation.[1]
Primary Ion Energy 25 keVA common energy for achieving good secondary ion yields while maintaining good mass resolution.
Primary Ion Current 0.1 - 1 pA (pulsed)Low current ensures static SIMS conditions, minimizing sample damage and analyzing the top monolayer.
Primary Ion Dose < 1 x 10^12 ions/cm^2Kept below the static SIMS limit to avoid significant alteration of the sample surface during analysis.
Analysis Area 100 x 100 µm to 500 x 500 µmA typical area for imaging lipid domains.
Image Resolution 256 x 256 pixels or 512 x 512 pixelsProvides a good balance between spatial resolution and acquisition time.
Mass Range m/z 1 - 1000Covers the expected fragment ions and the molecular ion of this compound.
Mass Resolution > 5000 (m/Δm)Sufficient to separate peaks of interest from potential interferences.
Charge Compensation Low-energy electron flood gunNecessary for analyzing insulating samples like lipid bilayers on silicon wafers to prevent surface charging.
Analysis Mode Positive Ion ModeThe phosphocholine (B91661) headgroup of DPPC yields characteristic positive ions.

Data Presentation: Quantitative Analysis

A key advantage of using this compound is the ability to perform relative quantification. By comparing the intensity of a characteristic fragment ion from this compound to the corresponding ion from a non-deuterated lipid standard (e.g., endogenous DPPC), the relative abundance of the deuterated lipid can be determined.

The following table presents illustrative data for the relative ion intensity of the phosphocholine headgroup fragment from this compound and unlabeled DPPC in a mixed lipid bilayer.

Sample Composition (this compound : DPPC)Ion Intensity (counts) of this compound headgroup fragment (m/z ~184 + deuterium shift)Ion Intensity (counts) of DPPC headgroup fragment (m/z 184.1)Relative Intensity Ratio (Deuterated/Non-deuterated)
10:901,50013,5000.11
25:754,20012,6000.33
50:509,8009,9000.99
75:2514,5004,8003.02
90:1017,8002,0008.90

Note: The exact m/z of the deuterated phosphocholine headgroup fragment will depend on the specific deuteration pattern of the this compound used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing and analyzing this compound containing samples with ToF-SIMS.

G cluster_prep Sample Preparation cluster_analysis ToF-SIMS Analysis This compound Powder This compound Powder Liposome Formation Liposome Formation This compound Powder->Liposome Formation Hydration & Sonication Supported Lipid Bilayer (SLB) Formation Supported Lipid Bilayer (SLB) Formation Liposome Formation->Supported Lipid Bilayer (SLB) Formation Vesicle Fusion on Substrate ToF-SIMS Instrument ToF-SIMS Instrument Supported Lipid Bilayer (SLB) Formation->ToF-SIMS Instrument Sample Introduction Data Acquisition Data Acquisition ToF-SIMS Instrument->Data Acquisition Ion Bombardment & Detection Data Analysis Data Analysis Data Acquisition->Data Analysis Mass Spectra & Ion Images Quantitative Results & Chemical Maps Quantitative Results & Chemical Maps Data Analysis->Quantitative Results & Chemical Maps G Lipid Raft-like Domain Lipid Raft-like Domain Surrounding Liquid-disordered (Ld) Phase Surrounding Liquid-disordered (Ld) Phase Lipid Raft-like Domain->Surrounding Liquid-disordered (Ld) Phase phase separates from This compound This compound Cholesterol Cholesterol This compound->Cholesterol interacts with Sphingomyelin Sphingomyelin Sphingomyelin->Cholesterol interacts with G DPPC DPPC PKCδ Activation PKCδ Activation DPPC->PKCδ Activation inhibits NADPH Oxidase Assembly NADPH Oxidase Assembly PKCδ Activation->NADPH Oxidase Assembly promotes Respiratory Burst (ROS Production) Respiratory Burst (ROS Production) NADPH Oxidase Assembly->Respiratory Burst (ROS Production) catalyzes Inflammatory Stimuli (e.g., LPS, PMA) Inflammatory Stimuli (e.g., LPS, PMA) Inflammatory Stimuli (e.g., LPS, PMA)->PKCδ Activation activates

References

Troubleshooting & Optimization

Technical Support Center: DPPC-d66 Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to prevent the aggregation of dipalmitoylphosphatidylcholine (DPPC-d66) liposomes during and after preparation.

Troubleshooting Guide: Liposome (B1194612) Aggregation

If you are observing aggregation or instability with your this compound liposome suspension, follow this diagnostic and troubleshooting workflow. Aggregation is typically identified by a significant increase in particle size (Z-average) and polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS), or by visible precipitation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_Start Start cluster_Formulation Step 1: Review Formulation cluster_Process Step 2: Review Process Parameters cluster_Solutions Corrective Actions cluster_End Finish start Observation: Liposome Aggregation (High DLS Size/PDI or Precipitation) q_charge Does the formulation include a charged lipid? start->q_charge q_peg Does the formulation include a PEG-lipid? q_charge->q_peg Yes sol_charge Action: Add 2-10 mol% of a charged lipid (e.g., DPPG) to increase zeta potential. q_charge->sol_charge No q_chol What is the cholesterol concentration? q_peg->q_chol Yes sol_peg Action: Add 3-10 mol% of a PEG-lipid (e.g., DSPE-PEG2000) for steric stabilization. q_peg->sol_peg No q_temp Was hydration/extrusion performed above Tm (approx. 37-38°C for this compound)? q_chol->q_temp Optimized sol_chol Action: Optimize cholesterol to 20-40 mol%. (e.g., DPPC:Chol 70:30). q_chol->sol_chol Not Optimized q_buffer What is the buffer's pH and ionic strength? q_temp->q_buffer Yes sol_temp Action: Re-run process, ensuring temperature is >38°C during hydration and extrusion. q_temp->sol_temp No sol_buffer Action: Use a low ionic strength buffer (e.g., <50mM salt) with pH 6.5-7.4. q_buffer->sol_buffer Not Optimized end_node Re-characterize size and stability via DLS q_buffer->end_node Optimized sol_charge->end_node sol_peg->end_node sol_chol->end_node sol_temp->end_node sol_buffer->end_node

Caption: A step-by-step workflow for troubleshooting this compound liposome aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of DPPC liposome aggregation?

Liposome aggregation is primarily caused by attractive van der Waals forces between vesicles. Stability is achieved when repulsive forces are strong enough to overcome these attractions. Common causes of instability include:

  • Insufficient Surface Charge: Neutral or low-charge liposomes lack electrostatic repulsion.

  • High Ionic Strength: Salts in the buffer can shield the surface charge, reducing electrostatic repulsion and leading to aggregation.[1][2]

  • Bridging by Divalent Cations: Ions like Ca²⁺ and Mg²⁺ can directly link negatively charged liposomes, causing rapid aggregation.[3][4]

  • Hydrophobic Interactions: If the lipid bilayer is improperly packed or has exposed hydrophobic regions, it can lead to aggregation.

  • Improper Temperature Control: Processing near the phase transition temperature (Tm) can increase membrane defects and instability.[5][6]

Q2: How does the "d66" deuteration affect my DPPC liposomes?

The "d66" designation indicates that the 66 hydrogen atoms on the two acyl (palmitoyl) chains of DPPC have been replaced with deuterium. This has one critical effect on the physical properties of the lipid:

  • Lower Phase Transition Temperature (Tₘ): Chain deuteration lowers the main gel-to-liquid crystalline phase transition temperature by approximately 3-4°C.[7][8] This is crucial for processing, as hydration and extrusion steps must be performed above this new, lower Tₘ to ensure proper vesicle formation.

PropertyStandard DPPCThis compound (Chain Deuterated) Reference
Phase Transition Temp (Tₘ) ~41.5 °C~37.5 - 38.5 °C [7][8]
Chemical Behavior IdenticalIdentical
Phase Behavior Similar (far from Tₘ)Similar (far from Tₘ)[9]
Q3: How can I prevent aggregation? What are the main stabilization strategies?

There are two primary methods to enhance liposome stability and prevent aggregation: electrostatic and steric stabilization. Often, a combination of formulation strategies is most effective.

Stabilization StrategyMechanismRecommended ComponentTypical Mol%Key Considerations
Electrostatic Stabilization Creates surface charge, leading to electrostatic repulsion between liposomes.Negatively Charged: DPPG, PhosphatidylserinePositively Charged: Stearylamine2 - 10 mol%Effectiveness is highly dependent on buffer pH and ionic strength.[1][2] A zeta potential > |30 mV| is desirable.[2]
Steric Stabilization A hydrophilic polymer layer on the surface physically prevents liposomes from approaching each other.PEG-Lipid: DSPE-PEG20003 - 10 mol%Highly effective and largely independent of ionic strength.[10][11] Can sometimes hinder cellular uptake if that is the desired outcome.[12]
Bilayer Optimization Modulates membrane rigidity and fluidity, reducing defects and improving packing.Cholesterol 20 - 40 mol%Crucial for reducing permeability and increasing mechanical strength.[13][14][15] The DPPC:Cholesterol ratio of 70:30 is a common and stable formulation.[14]

Stabilization Mechanisms Diagram

StabilizationMechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization L1 DPPC Liposome L2 DPPC Liposome plus + minus - label_repel <-- Repulsion --> peg ~~~ L3 DPPC Liposome L4 DPPC Liposome label_steric <-- Steric Hindrance -->

Caption: Comparison of electrostatic repulsion and steric hindrance mechanisms.

Q4: What are the optimal buffer conditions (pH, ionic strength) for this compound liposomes?
  • pH: Maintain a pH between 6.5 and 7.5.[2] Highly acidic or basic conditions can lead to the hydrolysis of the phospholipid ester bonds, degrading the liposomes over time.[16]

  • Ionic Strength: Use low ionic strength buffers. High salt concentrations (>100 mM) will screen surface charges and diminish the effectiveness of electrostatic stabilization, promoting aggregation.[2][17] If charged lipids are used for stability, keeping the total salt concentration below 50 mM is recommended.

Key Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is the most common and reliable method for producing unilamellar vesicles of a controlled size.[18][19]

  • Lipid Dissolution: Dissolve this compound and other lipid components (e.g., cholesterol, DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This creates a thin, uniform lipid film on the flask wall. It is critical to ensure the film is completely dry.

  • Hydration: Add the aqueous buffer to the flask. To ensure proper liposome formation, the flask must be heated to a temperature above the Tₘ of this compound (~38°C) . A temperature of 45-50°C is recommended. Agitate the flask (vortex or gentle shaking) for 30-60 minutes until all the lipid film is suspended, forming a milky suspension of multilamellar vesicles (MLVs).[20]

  • Sizing by Extrusion: To create small unilamellar vesicles (SUVs) with a uniform size, the MLV suspension is passed through polycarbonate membranes with a defined pore size (e.g., 100 nm).[21]

    • Assemble a mini-extruder with the desired membrane.

    • Heat the extruder block to the same temperature used for hydration (45-50°C).

    • Pass the liposome suspension through the membrane 11-21 times. The suspension should become more translucent.

  • Storage: Store the final liposome suspension at 4°C. Do not freeze, as ice crystal formation can disrupt the vesicles.

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is an essential technique to measure the mean particle size (Z-average), size distribution, and Polydispersity Index (PDI), which is a key indicator of aggregation.[22][23]

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to avoid multiple scattering effects. A 10-fold or greater dilution is typical.[21]

  • Instrument Setup: Allow the DLS instrument to equilibrate at the desired temperature (typically 25°C).

  • Measurement: Place the cuvette in the instrument and perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes to calculate their hydrodynamic radius.[22]

  • Data Analysis:

    • Z-Average: Should match the expected size based on the extrusion membrane (e.g., 100-120 nm for a 100 nm membrane).

    • PDI: A PDI value < 0.2 indicates a monodisperse and stable population. A rising PDI over time is a clear sign of aggregation.

    • Size Distribution Plot: Look for a single, narrow peak. The appearance of a second, larger peak indicates the formation of aggregates.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Prep Preparation cluster_Size Sizing cluster_QC Quality Control dissolve 1. Dissolve Lipids (this compound, Chol, etc.) in organic solvent film 2. Create Thin Film (Rotary Evaporation) dissolve->film hydrate 3. Hydrate Film (Buffer, T > 38°C) film->hydrate extrude 4. Extrude Suspension (100 nm membrane, T > 38°C) hydrate->extrude dls 5. Analyze by DLS (Size, PDI, Stability) extrude->dls

References

Technical Support Center: Optimizing DPPC-d66 Concentration for NMR Signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of deuterated dipalmitoylphosphatidylcholine (DPPC-d66) for nuclear magnetic resonance (NMR) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for NMR studies?

A1: The optimal concentration of this compound is highly dependent on the type of NMR experiment being performed (e.g., solution-state or solid-state), the sample type (e.g., liposomes, bicelles, or oriented bilayers), and the specific research question. There is no single universal concentration; however, general guidelines are provided in the table below. The concentration should be optimized to maximize signal-to-noise while avoiding issues like aggregation and line broadening.

Q2: How does this compound concentration affect the NMR signal?

A2: this compound concentration directly impacts the number of observed nuclei, thus influencing the signal-to-noise ratio. However, excessively high concentrations can lead to sample aggregation, increased viscosity, and broader lines, which can diminish spectral resolution. For solid-state NMR, proper hydration and lipid packing are critical, and these are influenced by the amount of lipid used.

Q3: What are bicelles and what is the recommended q-ratio for solution NMR?

A3: Bicelles are disc-shaped aggregates of phospholipids (B1166683) and detergents that are used as membrane mimetics in solution NMR. They typically consist of a long-chain phospholipid like DPPC and a short-chain phospholipid or detergent like dihexanoylphosphatidylcholine (DHPC). The molar ratio of the long-chain to short-chain lipid is known as the q-ratio. For high-resolution solution NMR, a q-ratio between 0.25 and 0.5 is generally recommended to ensure the bicelles are small enough to tumble rapidly in solution.[1]

Q4: How does temperature affect my this compound sample and the NMR signal?

A4: DPPC has a main phase transition temperature (Tm) of approximately 41°C.[2] Below this temperature, it exists in a more ordered gel phase, and above it, in a more fluid liquid-crystalline phase. This phase behavior significantly affects NMR spectra. For instance, in the gel phase, you can expect broader lines due to restricted molecular motion. It is crucial to conduct experiments at a temperature appropriate for the desired lipid phase. The main phase transition in DPPC vesicles can be observed as a significant broadening of the NMR signal as the temperature is lowered.[3]

Q5: Why is the hydration of my solid-state NMR sample important?

A5: For solid-state NMR of oriented samples, the hydration level is critical for proper lipid bilayer formation and protein function. Over-hydration can lead to high sample conductance and reduced mechanical stability, while under-hydration can disrupt the bilayer structure.[4] Optimized hydration ensures better spectral quality and sample stability over long experiments.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Signal-to-Noise Ratio - Insufficient this compound concentration.- Poor sample packing in the NMR rotor (solid-state).- Suboptimal NMR acquisition parameters.- Gradually increase the this compound concentration.- For solid-state NMR, ensure the rotor is properly and tightly packed.- Optimize NMR experimental parameters (e.g., number of scans, relaxation delays).
Broad NMR Lines - High sample viscosity or aggregation at high concentrations.- Sample is in the gel phase (below Tm).- Inhomogeneous sample (e.g., presence of non-uniform liposomes).- Poor shimming of the magnet.- Reduce the this compound concentration or adjust the q-ratio in bicelles.- Increase the temperature to above the main phase transition of DPPC (~41°C).- Ensure proper sample preparation, including freeze-thaw cycles and extrusion, to create uniform vesicles.- Carefully shim the spectrometer for your sample.
Sample Aggregation/Precipitation - High concentration of lipids or embedded proteins.- Unstable bicelle or liposome (B1194612) formulation.- Incorrect buffer conditions (pH, ionic strength).- Lower the total lipid concentration.- For bicelles, adding a small amount of a charged amphiphile can improve stability.- Optimize buffer conditions for your specific system.
Poor Orientation in Solid-State NMR - Improper sample preparation on glass plates.- Incorrect hydration level.- Ensure a uniform deposition of the lipid/protein mixture on the glass slides.- Optimize the hydration level by equilibrating the sample at a specific relative humidity.

Quantitative Data Summary

NMR Application System Recommended this compound Concentration/Ratio Total Lipid Concentration Key Considerations
Solution NMR Isotropic Bicellesq-ratio (DPPC/DHPC): 0.25 - 0.53% - 15% (w/v)Low q-ratios ensure fast tumbling and sharp NMR lines.
Solid-State NMR Liposomes (MAS)Protein/lipid ratio: 1:100 - 1:300 (mol/mol)Typically 20-50 mg of total lipidProper hydration is crucial. Sample should be packed carefully into the rotor.
Solid-State NMR Oriented SamplesProtein/lipid ratio: 1:100 - 1:300 (mol/mol)30–100 mg of lipid on 15–40 glass slidesHydration level must be carefully optimized to ensure bilayer formation and sample stability.

Experimental Protocols

Protocol: Preparation of this compound/DHPC Bicelles for Solution NMR
  • Calculate Lipid Quantities: Determine the required amounts of this compound and DHPC to achieve the desired q-ratio (e.g., 0.5).

  • Dissolve Lipids: Weigh the appropriate amounts of lyophilized this compound and DHPC and dissolve them in a suitable organic solvent like chloroform.

  • Dry Lipid Film: Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass vial. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an appropriate buffer (e.g., phosphate (B84403) buffer containing 7% D2O for lock). The total lipid concentration is typically in the range of 3-15% (w/v).

  • Homogenization: Vortex the hydrated lipid mixture. To ensure homogeneity, subject the sample to several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath).

  • Sample Transfer: Transfer the clear bicelle solution to an NMR tube for analysis.

Protocol: Preparation of this compound Proteoliposomes for Solid-State NMR (MAS)
  • Solubilization: Co-solubilize the protein of interest and this compound in an organic solvent or a detergent solution.

  • Detergent Removal: If using a detergent, remove it slowly via dialysis or with bio-beads to allow for the spontaneous formation of proteoliposomes.

  • Harvesting: Pellet the proteoliposomes by ultracentrifugation.

  • Hydration and Packing: Resuspend the pellet in the desired buffer to the appropriate hydration level. Carefully pack the sample into a solid-state NMR rotor.

  • Quality Control: Assess the sample quality by acquiring a preliminary 1D or 2D spectrum.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_opt Optimization start Define NMR Experiment (Solution/Solid-State) choose_system Choose System (Bicelles/Liposomes) start->choose_system calc_conc Calculate this compound Concentration/Ratio choose_system->calc_conc prep_sample Prepare Sample (Hydration, Homogenization) calc_conc->prep_sample acquire_nmr Acquire Initial NMR Spectrum prep_sample->acquire_nmr eval_signal Evaluate Signal Quality (S/N, Linewidth) acquire_nmr->eval_signal adjust_conc Adjust Concentration eval_signal->adjust_conc Low S/N adjust_temp Adjust Temperature eval_signal->adjust_temp Broad Lines final_nmr Acquire Final Spectrum eval_signal->final_nmr Good adjust_conc->prep_sample adjust_temp->acquire_nmr

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Guide start Problem with NMR Signal low_sn Low Signal-to-Noise? start->low_sn broad_lines Broad Lines? start->broad_lines low_sn->broad_lines No increase_conc Increase this compound Concentration low_sn->increase_conc Yes reduce_conc Reduce this compound Concentration broad_lines->reduce_conc Yes increase_temp Increase Temperature (> 41°C) broad_lines->increase_temp check_homogeneity Improve Sample Homogeneity broad_lines->check_homogeneity solution Re-acquire Spectrum increase_conc->solution check_packing Check Rotor Packing (Solid-State) check_packing->solution reduce_conc->solution increase_temp->solution check_homogeneity->solution

Caption: Troubleshooting decision tree for common NMR signal issues.

References

Technical Support Center: Minimizing Artifacts in Mass Spectrometry of Deuterated Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing artifacts during the mass spectrometry analysis of deuterated lipids. Accurate lipid analysis is crucial for various fields, and understanding potential pitfalls when using deuterated standards is key to reliable results.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue: Why am I observing unexpected m/z peaks in my deuterated lipid spectra?

Potential Causes and Solutions:

  • In-source Fragmentation: Even with soft ionization techniques like electrospray ionization (ESI), some fragmentation can occur in the ion source, leading to artifactual peaks.[1][2] These fragments can be mistaken for endogenous lipid species.[1]

    • Solution: Optimize ion source parameters to ensure "soft" ionization conditions. This includes adjusting voltages and temperatures to minimize fragmentation.[2] Additionally, using chemical derivatization can shift the mass of your lipid of interest to a region with less interference.[1]

  • Contamination: Impurities from solvents, glassware, or plasticware can introduce unexpected peaks.

    • Solution: Always use high-purity solvents and scrupulously clean glassware. Avoid using plastic pipette tips or containers when handling organic solutions of lipids; opt for glass, stainless steel, or Teflon-lined equipment.

  • Isotopic Scrambling or Exchange: Deuterium (B1214612) atoms may exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as H/D exchange. This can lead to a distribution of isotopologues rather than a single deuterated species.

    • Solution: Whenever possible, use deuterated standards with labels on stable, non-exchangeable positions (e.g., on carbon atoms not adjacent to heteroatoms). Avoid standards with deuterium on hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as these are prone to exchange in protic solvents.

Issue: How can I minimize the back-exchange of deuterium atoms?

Potential Causes and Solutions:

  • Labile Deuterium Positions: As mentioned above, deuterium atoms on certain functional groups are more susceptible to exchange with protons from the solvent.

    • Solution: The most effective strategy is to use standards with deuterium labels on carbon atoms, which are not readily exchangeable.

  • Prolonged Sample Handling in Protic Solvents: The longer a deuterated lipid is in a protic solvent (like water or methanol), the greater the opportunity for back-exchange.

    • Solution: Minimize the time samples spend in protic solvents before analysis. If possible, perform the final reconstitution in an aprotic solvent. For Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) experiments, it is crucial to quench the exchange reaction effectively by lowering the pH and temperature.

Issue: What are the best practices for sample preparation to avoid artifacts?

Best Practices:

  • Rapid Sample Acquisition and Processing: To prevent enzymatic and chemical modifications, acquire and process samples quickly or at sub-freezing temperatures.

  • Low-Temperature Extraction: Perform lipid extractions at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity and chemical degradation.

  • Use of Antioxidants: Incorporate antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid into the extraction solvent to prevent lipid oxidation.

  • Appropriate Extraction Method: The choice of extraction method, such as the Folch or Bligh/Dyer methods, is critical. These methods use a combination of chloroform (B151607) and methanol (B129727) to efficiently extract lipids. The methyl-tert-butyl ether (MTBE) method is another widely used alternative.

  • Homogenization: For solid samples like tissues, thorough homogenization is necessary to ensure complete lipid extraction.

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation of lipids and other metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the common types of artifacts encountered in the mass spectrometry of deuterated lipids?

A1: Common artifacts include:

  • In-source fragments: These are ions generated from the fragmentation of the parent lipid molecule within the ion source.

  • Solvent adducts: Ions formed by the association of the lipid molecule with solvent molecules.

  • Contaminants: Peaks arising from impurities in solvents, reagents, or from lab equipment.

  • Products of H/D exchange: A series of peaks representing the exchange of deuterium atoms with hydrogen atoms.

  • Oxidation products: Lipids, especially those with unsaturated fatty acid chains, are susceptible to oxidation, leading to the formation of various oxidized species.

Q2: How does the choice of ionization source affect artifact formation?

A2: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common "soft" ionization techniques used in lipidomics. While they are designed to keep the molecule intact, in-source fragmentation can still occur. The energy applied in the ion source (e.g., voltages, temperature) can influence the degree of fragmentation. Optimizing these parameters is crucial to minimize artifact formation.

Q3: What is the role of deuterated internal standards in identifying artifacts?

A3: Deuterated internal standards are crucial for accurate quantification and can also help in identifying certain artifacts. For example, if you observe a fragment ion from your deuterated internal standard, a corresponding fragment from the endogenous, non-deuterated lipid is also likely present. This can help to distinguish between a true low-abundance lipid and an in-source fragment of a more abundant one.

Experimental Protocols

Protocol 1: General Lipid Extraction (Modified Bligh & Dyer Method)

  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform:methanol (1:2, v/v). For liquid samples like plasma, this step may not be necessary.

  • Addition of Internal Standards: Add the deuterated lipid internal standards to the homogenate.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Centrifugation: Centrifuge the sample to facilitate phase separation. The lower organic phase will contain the lipids.

  • Lipid Collection: Carefully collect the lower organic phase.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for mass spectrometry analysis.

Data Summary

Artifact TypePotential CauseKey Mitigation Strategy
In-source Fragments High ion source energyOptimize source parameters (voltages, temperature)
H/D Back-Exchange Labile deuterium positions, protic solventsUse standards with stable labels, minimize time in protic solvents
Oxidation Products Exposure to air and lightAdd antioxidants (e.g., BHT) during extraction, store samples properly
Contaminant Peaks Impure solvents, plasticwareUse high-purity solvents, glass/Teflon equipment
Solvent Adducts High solvent concentration in the sourceOptimize desolvation parameters (gas flow, temperature)

Visualizations

TroubleshootingWorkflow Start Unexpected Peak Observed CheckIS Check Deuterated Internal Standard Start->CheckIS CheckBlank Analyze a Solvent Blank Start->CheckBlank Fragment In-source Fragment (Same pattern for IS and analyte) CheckIS->Fragment Fragment present? RealSignal Potential Real Signal CheckIS->RealSignal No issues HD_Exchange H/D Exchange (Isotopic pattern shift) CheckIS->HD_Exchange Isotopic pattern shifted? Contaminant Contaminant (Peak in blank) CheckBlank->Contaminant Peak present? CheckBlank->RealSignal No issues OptimizeSource Optimize Ion Source Parameters OptimizeSource->RealSignal CheckSamplePrep Review Sample Preparation Protocol CheckSamplePrep->RealSignal Fragment->OptimizeSource Contaminant->CheckSamplePrep HD_Exchange->CheckSamplePrep

Caption: Troubleshooting workflow for identifying unexpected peaks.

SamplePrepWorkflow Sample Biological Sample Homogenize Homogenize (if solid) + Add Antioxidant Sample->Homogenize AddIS Add Deuterated Internal Standard Homogenize->AddIS Extract Lipid Extraction (e.g., Bligh & Dyer) AddIS->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Phase Separate->Collect Dry Dry Down (under Nitrogen) Collect->Dry Reconstitute Reconstitute in MS-compatible solvent Dry->Reconstitute Analyze Mass Spectrometry Analysis Reconstitute->Analyze

Caption: General workflow for lipid sample preparation.

References

Correcting for deuterium isotope effects in DPPC-d66 simulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on correcting for deuterium (B1214612) isotope effects in molecular dynamics (MD) simulations of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) with perdeuterated acyl chains (DPPC-d66).

Frequently Asked Questions (FAQs)

Q1: What is the primary isotope effect to consider when simulating this compound?

A1: The primary isotope effect arises from the mass difference between hydrogen and deuterium. This directly impacts the vibrational frequencies of C-D bonds compared to C-H bonds, leading to subtle but significant changes in molecular properties. A key observable consequence is a decrease in the main phase transition temperature (Tm) of the lipid bilayer. Experimental studies have shown that perdeuteration of DPPC acyl chains can lower the Tm by approximately 4°C.

Q2: How do I modify my force field to represent this compound in a simulation?

A2: The most straightforward and common approach is to modify the atomic masses in your topology file (e.g., .top in GROMACS). You must increase the mass of the hydrogen atoms in the acyl chains to that of deuterium (approximately 2.014 amu). While this accounts for the mass difference, it may not fully capture all quantum effects. For more rigorous simulations, adjustments to bonded parameters (bond lengths, angles) may be considered, although this is less common due to its complexity.

Q3: Are there pre-existing force fields for this compound?

A3: Currently, major force fields like CHARMM36 and GROMOS do not include pre-parameterized versions for this compound. Therefore, manual modification of the standard DPPC parameters is necessary. The focus of most studies has been on accurately modeling the solvent isotope effect when using D₂O, rather than extensive re-parameterization of the deuterated lipid itself.

Q4: What is the solvent isotope effect, and how do I account for it?

A4: The solvent isotope effect refers to the differences in the properties of heavy water (D₂O) compared to normal water (H₂O). D₂O has stronger hydrogen bonds and different dynamic properties. When simulating a deuterated lipid in D₂O, it is crucial to use a water model specifically parameterized for D₂O, such as SPC-HW or SPCE-HW, to accurately capture the solvent interactions.[1] Using a standard water model like SPC or TIP3P for D₂O will lead to inaccurate results.

Q5: Will simulating this compound affect bilayer properties like area per lipid and thickness?

A5: Yes. Simulations and experimental data suggest that deuteration of the acyl chains can lead to a slight decrease in the area per lipid and a corresponding small increase in bilayer thickness in the fluid phase.[2] This is attributed to the altered inter-chain van der Waals interactions.

Troubleshooting Guides

Issue 1: My this compound simulation shows a phase transition at a different temperature than expected.

  • Cause: The force field may not perfectly reproduce the experimental shift in the main phase transition temperature upon deuteration. Standard force fields are parameterized for non-deuterated lipids.

  • Troubleshooting Steps:

    • Verify Atomic Masses: Double-check that you have correctly modified the masses of all 66 hydrogens on the acyl chains to that of deuterium in your topology file.

    • Temperature Scanning: Run a series of simulations at different temperatures around the expected phase transition to determine the transition temperature of your specific model.

    • Literature Comparison: Compare your results with published simulation data for deuterated DPPC to see if the observed deviation is consistent with the limitations of the force field.

Issue 2: The deuterium order parameters (SCD) from my simulation do not match experimental NMR data.

  • Cause: Discrepancies in order parameters are a common challenge in lipid bilayer simulations and can arise from force field inaccuracies, insufficient simulation time, or incorrect analysis methods.

  • Troubleshooting Steps:

    • Equilibration: Ensure your system is thoroughly equilibrated. Lipid bilayers have long relaxation times, and insufficient equilibration can lead to artificially high or low order.

    • Simulation Time: For accurate order parameter calculation, long production runs (hundreds of nanoseconds) are often necessary to achieve proper sampling of acyl chain conformations.

    • Analysis Tool: Use a validated tool for calculating order parameters, such as gmx order in GROMACS. Be aware that some tools may have limitations, especially for united-atom models.[1]

    • Force Field Choice: Different force fields can yield varying levels of agreement with experimental order parameters. It may be beneficial to test different force fields (e.g., CHARMM36, GROMOS) to find the one that best reproduces the experimental data for your system.

Issue 3: My simulation is unstable or "blows up" after I modified the topology for this compound.

  • Cause: This is typically due to an error in the topology file modification or an unstable starting configuration.

  • Troubleshooting Steps:

    • Topology Integrity: Carefully review your modified topology file for any syntax errors. Ensure that you have only changed the atomic masses and have not inadvertently altered other parameters like charges or atom types.

    • Energy Minimization: Perform a thorough energy minimization of your system after introducing the deuterated lipid to resolve any steric clashes or unfavorable contacts.

    • Equilibration Protocol: Use a robust equilibration protocol, gradually heating the system and relaxing the pressure to allow the bilayer to adapt to the modified lipid parameters.

Quantitative Data Summary

The following tables summarize key quantitative data from simulations and experiments comparing non-deuterated and deuterated DPPC bilayers.

Table 1: Comparison of Area per Lipid (AL) and Bilayer Thickness (DHH)

LipidTemperature (°C)AL (Ų) (Simulation)AL (Ų) (Experiment)DHH (Å) (Simulation)DHH (Å) (Experiment)
DPPC5062.9 - 64.5[3][4]63.0[5]38.1 - 38.538.4
DPPC-d6250~62.0 (estimated)62.1~38.8 (estimated)38.9

Note: DPPC-d62 is used as a close proxy for this compound as it is more commonly reported in the literature. DHH refers to the headgroup-to-headgroup thickness.

Table 2: Deuterium Order Parameters (-SCD) for DPPC sn-1 Chain at 50°C

Carbon Position-SCD (DPPC Simulation)-SCD (DPPC Experiment)-SCD (DPPC-d62 Simulation)
C20.200.21~0.21
C30.200.22~0.22
C4-C10 (Plateau)0.22 - 0.240.23 - 0.25~0.23 - 0.25
C140.150.16~0.16
C150.100.11~0.11
C160.040.05~0.05

Note: Values are averaged and approximate, compiled from multiple sources. The order parameters for deuterated and non-deuterated lipids are very similar in the fluid phase.

Experimental Protocols

Protocol 1: Modifying a GROMACS Topology for this compound

This protocol outlines the steps to modify a standard DPPC topology file (from a force field like CHARMM36) for a this compound simulation.

  • Locate the Topology File: Identify the [ atomtypes ] and [ atoms ] sections for DPPC in your force field and topology files.

  • Define a Deuterium Atom Type: In your ffnonbonded.itp or at the top of your .top file, you can define a new atom type for deuterium in the acyl chains. This is often done by copying the parameters for the aliphatic hydrogen (e.g., 'H') and only changing the mass.

  • Update the [ atoms ] Directive: In the [ moleculetype ] section for DPPC in your topology file, change the type and mass of the hydrogen atoms on the acyl chains (typically named HA, HB, HR, HS etc. in CHARMM32) to your newly defined deuterium type.

    • Original:

    • Modified:

  • Update Bonded Interactions: If you defined a new atom type 'D', you will need to ensure that the bonded interactions (bonds, angles, dihedrals) in ffbonded.itp that involved the original hydrogen type are replicated for your new deuterium type.

  • Energy Minimization and Equilibration: After modifying the topology, perform a thorough energy minimization and a multi-stage equilibration (NVT followed by NPT) before starting your production run.

Protocol 2: Experimental Validation using Neutron Scattering

Neutron scattering is highly sensitive to deuterium labeling and is an excellent method for validating this compound simulations.

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) or unilamellar vesicles (ULVs) of this compound.

  • Contrast Matching: Use different H₂O/D₂O mixtures as the solvent to vary the neutron scattering contrast. This allows for the separation of the scattering from different parts of the lipid.

  • Data Acquisition: Perform small-angle neutron scattering (SANS) experiments on the lipid dispersions.

  • Data Analysis:

    • Extract the scattering form factors, which provide information about the bilayer structure.

    • Model the scattering data to obtain structural parameters like the bilayer thickness, area per lipid, and the thickness of the hydrocarbon core.

  • Simulation Comparison:

    • Calculate the neutron scattering length density (NSLD) profile from your simulation trajectory.

    • Compare the simulated NSLD profile and the derived structural parameters with the experimental results. A good match provides strong validation for your simulation model.[5][6][7]

Visualizations

experimental_workflow cluster_simulation Simulation Protocol cluster_experiment Experimental Validation sim_setup System Setup (this compound) sim_run MD Simulation sim_setup->sim_run sim_analysis Trajectory Analysis sim_run->sim_analysis comparison Comparison & Validation sim_analysis->comparison Simulated Properties (Area/Lipid, Thickness, SCD) exp_prep Sample Preparation (Neutron Scattering) exp_acq Data Acquisition (SANS) exp_prep->exp_acq exp_analysis Data Analysis exp_acq->exp_analysis exp_analysis->comparison Experimental Properties (Area/Lipid, Thickness) refinement Force Field Refinement comparison->refinement

Caption: Workflow for validating this compound simulations against experimental data.

logical_relationship cluster_intrinsic Intrinsic Effects (Lipid) cluster_solvent Solvent Effects (D₂O) cluster_consequences Observable Consequences isotope_effect Deuterium Isotope Effect mass Increased Mass isotope_effect->mass bond Shorter C-D Bond isotope_effect->bond vdw Altered van der Waals Interactions isotope_effect->vdw hbond Stronger H-bonds isotope_effect->hbond dynamics Slower Dynamics isotope_effect->dynamics tm Lower Phase Transition Temp. mass->tm order Altered Acyl Chain Order bond->order apl Decreased Area per Lipid vdw->apl thickness Increased Bilayer Thickness vdw->thickness hbond->apl dynamics->order

Caption: Key factors and consequences of the deuterium isotope effect in lipid simulations.

References

Signal assignment challenges in 2H NMR of DPPC-d66

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with signal assignment in solid-state deuterium (B1214612) nuclear magnetic resonance (²H NMR) experiments of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d66).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my ²H NMR spectrum of this compound showing a broad, featureless signal instead of a characteristic Pake doublet?

A1: A broad, unresolved spectrum can arise from several factors related to the sample preparation and the physical state of the lipid.

  • Inadequate Hydration: Ensure the this compound sample is fully hydrated (typically >50 wt% water). Insufficient hydration restricts lipid mobility, leading to broad lines.

  • Incorrect Temperature: DPPC has a main phase transition temperature (Tm) of approximately 41°C.[1] Below this temperature, in the gel phase, the acyl chains are highly ordered and immobile, resulting in a very broad, often featureless spectrum. For a characteristic Pake doublet, experiments should be conducted above the Tm in the liquid-crystalline (Lα) phase.

  • Sample Heterogeneity: The sample may contain a mixture of different lipid phases or aggregates. Ensure proper sample preparation, including thorough vortexing and multiple freeze-thaw cycles, to promote the formation of uniform multilamellar vesicles (MLVs).[2]

Troubleshooting Steps:

  • Verify the hydration level of your sample.

  • Confirm that the experiment is being run at a temperature above 41°C.

  • Re-prepare the sample using a robust hydration and homogenization protocol.

Q2: I'm having difficulty assigning the different quadrupolar splittings in my this compound spectrum to specific methylene (B1212753) groups on the acyl chains. How can I approach this?

A2: Signal assignment in perdeuterated lipids like this compound can be challenging due to the overlapping signals from the numerous deuterated positions.

  • Order Parameter Plateau: In the liquid-crystalline phase, the order parameter (SCD), which is proportional to the quadrupolar splitting, is relatively constant for the first 9-10 methylene segments of the acyl chain. This results in a significant overlap of signals from these positions, often appearing as a single dominant splitting.

  • Progressive Decrease in Splitting: Moving towards the methyl end of the acyl chains, the quadrupolar splittings decrease progressively. This is due to increased motional freedom of the chain termini. The smallest splitting will correspond to the terminal methyl (CD₃) group.

  • De-Paking the Spectrum: A common approach to improve resolution is to use a "de-Paking" algorithm. This mathematical transformation converts the powder pattern spectrum into a single-orientation spectrum (corresponding to the bilayer normal being parallel to the magnetic field), where each quadrupolar splitting appears as a distinct peak, simplifying assignment.

Q3: My signal-to-noise ratio is very low, even after a long acquisition time. What can I do to improve it?

A3: A low signal-to-noise ratio in solid-state ²H NMR can be a common issue.

  • Pulse Sequence Optimization: Ensure you are using a quadrupolar echo pulse sequence (π/2)x - τ - (π/2)y, which is essential for acquiring undistorted spectra of wide-line powder patterns.[3]

  • Sufficient Number of Scans: Acquiring a sufficient number of transients is crucial for signal averaging. For dilute samples or those with broad signals, a large number of scans (often thousands) may be necessary.[4]

  • Probe Tuning and Matching: Properly tuning and matching the NMR probe for the deuterium frequency is critical for efficient signal detection.

  • Sample Amount: Ensure you have a sufficient amount of lipid in your sample. A typical solid-state NMR sample requires tens of milligrams of lipid.

Quantitative Data Summary

The quadrupolar splitting (ΔνQ) is a key quantitative parameter obtained from ²H NMR of lipids, and it is directly related to the C-D bond order parameter (SCD). Below is a table summarizing typical quadrupolar splittings for different positions along the DPPC acyl chain in the liquid-crystalline phase.

Methylene PositionTypical Quadrupolar Splitting (kHz) at 50°C
C2'~27
C3' - C10'~25-28 (Plateau Region)
C11'~23
C12'~21
C13'~18
C14'~14
C15'~8
C16' (Methyl)~3

Note: These are approximate values and can vary depending on the exact temperature, hydration level, and presence of other molecules in the bilayer.

Experimental Protocols

1. Sample Preparation: Multilamellar Vesicles (MLVs)

  • Weigh the desired amount of this compound powder into a glass vial.

  • Dissolve the lipid in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Add the desired amount of buffer or water to the lipid film to achieve the target hydration level (typically 50 wt%).

  • Hydrate the sample at a temperature above the main phase transition of DPPC (~50°C) for 1-2 hours, with intermittent vortexing to facilitate the formation of MLVs.

  • Perform several freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.[2] This helps to create more uniform vesicles.

  • Transfer the hydrated lipid dispersion to an appropriate NMR rotor.

2. ²H NMR Data Acquisition

  • Insert the sample into the NMR probe and allow it to equilibrate at the desired temperature (e.g., 50°C for the liquid-crystalline phase).

  • Tune and match the probe to the deuterium frequency.

  • Set up a quadrupolar echo pulse sequence.

  • Determine the 90° pulse length for deuterium.

  • Set the spectral width to be wide enough to encompass the entire powder pattern (e.g., 100-250 kHz).

  • The inter-pulse delay (τ) in the echo sequence should be kept short (e.g., 20-50 µs) to minimize signal loss due to T₂ relaxation.

  • Set the recycle delay to be at least 5 times the longest T₁ relaxation time of the deuterons in the sample.

  • Acquire the free induction decay (FID) with a sufficient number of scans to achieve the desired signal-to-noise ratio.

3. Data Processing

  • Apply a left-shift to the FID to remove the points before the echo maximum.

  • Apply an exponential line broadening to improve the signal-to-noise ratio.

  • Perform a Fourier transform to obtain the frequency-domain spectrum.

  • Phase correct the spectrum.

  • If desired, perform a de-Paking procedure to obtain the oriented spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing prep1 Dissolve this compound in organic solvent prep2 Create thin lipid film prep1->prep2 prep3 Hydrate with buffer above Tm prep2->prep3 prep4 Freeze-thaw cycles prep3->prep4 prep5 Transfer to NMR rotor prep4->prep5 nmr1 Temperature equilibration in probe prep5->nmr1 nmr2 Tune and match probe nmr1->nmr2 nmr3 Set up quadrupolar echo sequence nmr2->nmr3 nmr4 Acquire FID nmr3->nmr4 proc1 Left-shift and exponential multiplication nmr4->proc1 proc2 Fourier Transform proc1->proc2 proc3 Phase correction proc2->proc3 proc4 De-Paking (optional) proc3->proc4

Caption: Experimental workflow for ²H NMR of this compound.

troubleshooting_flowchart start Start: Poorly resolved spectrum q1 Is the temperature > Tm (41°C)? start->q1 sol1 Increase temperature to liquid-crystalline phase q1->sol1 No q2 Is the sample fully hydrated (>50 wt%)? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Re-prepare sample with sufficient buffer q2->sol2 No q3 Was the sample properly homogenized? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Re-prepare sample with vortexing and freeze-thaw cycles q3->sol3 No end Consider advanced issues (e.g., probe malfunction) q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting guide for poor spectral resolution.

signal_assignment_logic cluster_chain Acyl Chain Segments dppc This compound molecule in bilayer spectrum ²H NMR Powder Spectrum (Pake Doublet) dppc->spectrum de_paked De-Paked Spectrum spectrum->de_paked De-Paking Algorithm plateau Plateau region (C2'-C10') High order, large splitting de_paked->plateau Largest Splittings mid_chain Mid-chain (C11'-C15') Decreasing order and splitting de_paked->mid_chain Intermediate Splittings terminus Methyl terminus (C16') Low order, smallest splitting de_paked->terminus Smallest Splitting

Caption: Logic for assigning signals in a this compound spectrum.

References

Long-term stability issues of DPPC-d66 proteoliposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability issues of dipalmitoylphosphatidylcholine (DPPC)-d66 proteoliposomes. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Why are my DPPC-d66 proteoliposomes aggregating during storage?

Answer: Aggregation, or the clumping of vesicles, is a common stability issue that leads to an increase in the average particle size and can compromise the sample's homogeneity and function. Several factors can cause this phenomenon.

  • Storage Temperature: Storing DPPC proteoliposomes near or above their main phase transition temperature (Tm ≈ 41°C) can increase membrane fluidity, leading to a higher frequency of vesicle collisions and subsequent fusion or aggregation.

  • Surface Charge: Insufficient electrostatic repulsion between vesicles can lead to aggregation. This is measured by the zeta potential; a value further from zero (e.g., < -30 mV or > +30 mV) generally indicates better colloidal stability.

  • Protein-Induced Effects: The incorporated protein may expose hydrophobic regions or possess charged domains that promote inter-vesicle interactions.

  • Freeze-Thaw Cycles: The formation of ice crystals during freezing can physically damage the vesicles, leading to fusion and aggregation upon thawing.

Troubleshooting Steps:

  • Optimize Storage Temperature: Store proteoliposomes at 4°C, well below the Tm of DPPC, to maintain the lipids in a more stable gel phase.[1][2]

  • Assess and Modify Surface Charge: Measure the zeta potential. If it is close to neutral, consider incorporating a charged lipid (e.g., DPPG) into the formulation to increase electrostatic repulsion.

  • Monitor Particle Size Over Time: Use Dynamic Light Scattering (DLS) to regularly monitor the size distribution and polydispersity index (PDI) of your preparation. A significant increase in the mean diameter or PDI indicates aggregation.[3][4][5]

  • Consider Steric Stabilization: Incorporating PEGylated lipids (e.g., DSPE-PEG) can create a protective hydrophilic layer around the vesicles, preventing close contact and aggregation.

Troubleshooting Workflow: Investigating Aggregation

start Start: Proteoliposome Aggregation Observed check_dls Measure Particle Size & PDI (Dynamic Light Scattering) start->check_dls is_increased Significant Increase in Size / PDI? check_dls->is_increased check_temp Review Storage Temperature is_increased->check_temp Yes end_stable End: Sample is Stable is_increased->end_stable No is_below_tm Stored at 4°C (Below Tm)? check_temp->is_below_tm adjust_temp Action: Store at 4°C to maintain gel phase is_below_tm->adjust_temp No check_zp Measure Zeta Potential is_below_tm->check_zp Yes visualize Visualize Morphology (Cryo-TEM) adjust_temp->visualize is_neutral Zeta Potential close to 0 mV? check_zp->is_neutral add_charge Action: Incorporate charged lipids (e.g., DPPG) is_neutral->add_charge Yes consider_peg Action: Add PEGylated lipids for steric stabilization is_neutral->consider_peg No add_charge->visualize consider_peg->visualize end_reformulate End: Reformulate or Add Stabilizers visualize->end_reformulate

Caption: Troubleshooting flowchart for diagnosing and addressing proteoliposome aggregation.

My encapsulated cargo is leaking out over time. How can I improve retention?

Answer: Leakage of encapsulated contents is a critical stability issue, particularly for applications like drug delivery. The integrity of the lipid bilayer is paramount for retaining the payload.

  • Lipid Phase State: The physical state of the lipid bilayer is a primary determinant of its permeability. For DPPC, the bilayer is more ordered and less permeable in the gel phase (below Tm) than in the more fluid liquid crystalline phase (above Tm).[1][2] Storing samples at 37°C, which is close to the Tm of 41°C, can lead to significant leakage.[1][2]

  • Lipid Degradation: Over time, phospholipids (B1166683) can undergo hydrolysis (breaking down into lysophospholipids and free fatty acids) or oxidation (if unsaturated lipids are present). These degradation products can disrupt the packing of the bilayer and create defects, leading to leakage.

  • Protein Perturbation: The reconstituted membrane protein itself can sometimes destabilize the bilayer, creating pores or disrupting lipid packing, which facilitates leakage.[6][7]

Troubleshooting Steps:

  • Confirm Storage Temperature: Ensure storage is consistently maintained at 4°C.

  • Incorporate Cholesterol: Cholesterol is known to modulate membrane fluidity and can decrease the permeability of phospholipid bilayers, thus reducing leakage. A common ratio is 2:1 or 3:1 lipid to cholesterol.

  • Protect from Degradation: Store samples in the dark to prevent photo-oxidation and consider using buffers that are free of lipases or other degrading enzymes.

  • Perform a Leakage Assay: Quantify the rate of leakage using a fluorescence dequenching assay to compare different formulations or storage conditions.[8][9][10]

Table 1: Effect of Temperature on Inulin Retention in Liposome Formulations

Liposome Composition Storage Temperature Inulin Retention after 3h Inulin Retention after 24h
DPPC + 21% Cholesterol 4°C 62.1 ± 8.2% Not specified
DPPC + 21% Cholesterol 37°C Not specified 60.8 ± 8.9%
DMPC + 21% Cholesterol 4°C 47.3 ± 6.9% (after 15 min) Not specified
DMPC + 21% Cholesterol 37°C 53.8 ± 4.3% (after 15 min) Not specified
DSPC + 21% Cholesterol 4°C 84.3 ± 9.8% (after 15 min) ~87%
DSPC + 21% Cholesterol 37°C Not specified ~85%

Data summarized from a study comparing different saturated lipids.[1][2] Note that DSPC, with a higher Tm, shows greater stability and retention at both temperatures compared to DPPC and DMPC.

What are the ideal storage conditions for long-term stability?

Answer: The optimal storage conditions aim to minimize all forms of physical and chemical degradation.

  • Temperature: As discussed, 4°C is the recommended temperature for storing DPPC-based liposomes to keep them in the stable gel phase.[1]

  • pH: The pH of the storage buffer should be neutral (pH 6.5-7.5) to minimize lipid hydrolysis, which is catalyzed under both acidic and basic conditions.

  • Buffer Composition: Use an isotonic buffer (e.g., PBS or HEPES-buffered saline) to prevent osmotic stress that could lead to vesicle rupture.

  • Light and Atmosphere: Store samples protected from light in sealed vials, and if oxidation is a concern (less so for saturated DPPC but relevant for other components), consider purging the vial headspace with an inert gas like nitrogen or argon.

Logical Diagram: Factors Influencing Long-Term Stability

stability Long-Term Proteoliposome Stability temp Storage Temperature stability->temp composition Lipid/Protein Composition stability->composition environment Storage Environment stability->environment below_tm Below Tm (e.g., 4°C) Gel Phase temp->below_tm above_tm Above Tm (>41°C) Liquid Crystalline Phase temp->above_tm charge Surface Charge (Zeta Potential) composition->charge cholesterol Cholesterol Content composition->cholesterol peg PEGylation composition->peg protein Protein Properties composition->protein ph Buffer pH environment->ph osmolarity Buffer Osmolarity environment->osmolarity light Light/Oxygen Exposure environment->light good_outcome Reduced Leakage Reduced Aggregation (Higher Stability) below_tm->good_outcome bad_outcome Increased Leakage Aggregation/Fusion (Lower Stability) above_tm->bad_outcome charge->good_outcome High (+/-) charge->bad_outcome Near-neutral cholesterol->good_outcome Reduces permeability peg->good_outcome Prevents aggregation

Caption: Key factors influencing the long-term stability of proteoliposomes.

Experimental Protocols

Protocol 1: Assessing Proteoliposome Size and Aggregation by Dynamic Light Scattering (DLS)

Objective: To measure the mean hydrodynamic diameter and polydispersity index (PDI) of proteoliposomes to monitor for aggregation over time.[3][4][11]

Materials:

  • Proteoliposome sample

  • Storage buffer (e.g., filtered 1x PBS)

  • DLS instrument (e.g., Zetasizer)

  • Low-volume cuvette

Methodology:

  • Sample Preparation: Before measurement, dilute the proteoliposome stock solution at least 10-fold with the same filtered buffer they are stored in to prevent multiple scattering effects.[4] A final lipid concentration of 0.1-1.0 mg/mL is typical.

  • Instrument Setup: Set the instrument temperature to 25°C. Ensure the instrument settings (e.g., dispersant viscosity, refractive index) match the buffer used.

  • Measurement:

    • Carefully pipette the diluted sample into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate thermally for at least 2 minutes.

    • Perform the measurement. Typically, this involves multiple runs (e.g., 3 runs of 10-15 measurements each).

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution.

    • Record the Z-average diameter (mean hydrodynamic size) and the Polydispersity Index (PDI). A PDI < 0.2 indicates a relatively monodisperse population.

    • Compare these values to a baseline measurement taken at Day 0 to track stability.

Experimental Workflow: Long-Term Stability Study

prep Prepare Proteoliposome Batch aliquot Aliquot into multiple vials for different time points prep->aliquot storage Store under defined conditions (e.g., 4°C, dark) aliquot->storage timepoint_0 Time Point: Day 0 storage->timepoint_0 timepoint_n Time Points: Day 7, 14, 30... storage->timepoint_n dls Measure Size & PDI (DLS Assay) timepoint_0->dls leakage Measure Cargo Retention (Leakage Assay) timepoint_0->leakage activity Measure Protein Activity (Functional Assay) timepoint_0->activity timepoint_n->dls timepoint_n->leakage timepoint_n->activity analysis Analyze Data: Compare results to Day 0 dls->analysis leakage->analysis activity->analysis conclusion Determine Shelf-Life and Stability Profile analysis->conclusion

Caption: Workflow for a typical long-term proteoliposome stability assessment.

Protocol 2: Quantifying Leakage with a Fluorescence Dequenching Assay

Objective: To measure the percentage of encapsulated fluorescent dye that has leaked from the proteoliposomes over time. This protocol uses the ANTS/DPX dye/quencher pair.[8][10]

Materials:

  • Proteoliposomes prepared with encapsulated 8-Aminonaphthalene-1,3,6-Trisulfonic Acid (ANTS) and p-Xylene-Bis-Pyridinium Bromide (DPX).

  • Storage buffer (e.g., HEPES-buffered saline).

  • 10% (v/v) Triton X-100 solution.

  • Fluorometer with a thermostatted cuvette holder.

  • Quartz fluorescence cuvette.

Methodology:

  • Liposome Preparation: During preparation, hydrate (B1144303) the lipid film with a solution containing ANTS (e.g., 25 mM) and DPX (e.g., 90 mM). Unencapsulated dye must be removed by size exclusion chromatography.

  • Baseline Measurement (Ft):

    • Dilute an aliquot of the stored proteoliposome sample into the cuvette with buffer to a final volume of 1-2 mL. The final lipid concentration should be low enough to avoid inner filter effects (e.g., 50-100 µM).

    • Place the cuvette in the fluorometer and record the fluorescence intensity. Set the excitation wavelength to ~350 nm and the emission wavelength to ~520 nm.[8]

    • This initial fluorescence (Ft) corresponds to the amount of dye that has already leaked out at a given time point 't'.

  • Maximum Fluorescence Measurement (Fmax):

    • To the same cuvette, add a small volume (e.g., 10-20 µL) of 10% Triton X-100 to completely dissolve the liposomes. This releases all the encapsulated ANTS, resulting in maximum fluorescence.

    • Mix gently and record the new, stable fluorescence intensity (Fmax).

  • Initial Fluorescence Measurement (F0):

    • This measurement should be performed on a fresh sample at Day 0, immediately after preparation and purification, following step 2. This value represents the baseline fluorescence from the intact vesicles.

  • Calculation:

    • The percentage of leakage at time 't' is calculated using the formula: % Leakage = [ (Ft - F0) / (Fmax - F0) ] * 100

Protocol 3: Visual Inspection by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Objective: To directly visualize the morphology, lamellarity, and physical state (e.g., aggregation, fusion) of proteoliposomes in a near-native, hydrated state.[12][13][14][15]

Methodology (Conceptual Overview):

  • Grid Preparation: A small volume (~3-4 µL) of the proteoliposome suspension is applied to a TEM grid (typically a copper grid with a holey carbon film).

  • Blotting: Excess liquid is blotted away with filter paper for a few seconds, leaving a thin film of the sample stretched across the holes in the carbon film.

  • Plunge Freezing: The grid is rapidly plunged into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen). This vitrifies the water, freezing the sample so quickly that ice crystals cannot form, thus preserving the native structure of the proteoliposomes.

  • Imaging: The frozen grid is transferred to a cryo-electron microscope, where it is maintained at cryogenic temperatures. Images are then taken under low-dose electron conditions to prevent radiation damage.

  • Analysis: The resulting micrographs are analyzed to assess vesicle size, shape, lamellarity (unilamellar vs. multilamellar), and to identify any signs of aggregation, fusion, or structural defects.[12][13]

References

Preventing back-exchange of deuterium in DPPC-d66 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the back-exchange of deuterium (B1214612) in dipalmitoylphosphatidylcholine-d66 (DPPC-d66) experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a critical issue in this compound experiments?

A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms (protons) from the surrounding environment.[1][2][3] This process is particularly problematic because it compromises the isotopic purity of the standard, leading to a loss of the deuterium label.[1][2] Consequently, this can lead to the misinterpretation of experimental results and an underestimation of deuterium incorporation in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[1]

Q2: What are the primary factors that cause deuterium back-exchange?

A2: The rate and extent of deuterium back-exchange are primarily influenced by three main factors:

  • Moisture: This is the most critical factor. Deuterated compounds are often hygroscopic, meaning they readily absorb moisture from the atmosphere and surfaces like glassware.[2][3] Water provides a significant source of protons that can exchange with the deuterium labels.[3]

  • Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[1] Therefore, maintaining low temperatures during sample handling and analysis is crucial.

  • pH: The exchange reaction is catalyzed by both acids and bases. The rate of exchange is at its minimum at a pH of approximately 2.5.[1][4] Conditions that are either more acidic or, especially, more basic will increase the rate of exchange.[3]

Q3: How should I properly store and handle powdered this compound to maintain its isotopic integrity?

A3: Proper storage and handling are paramount. This compound, being a saturated lipid, is relatively stable as a powder.[5][6] It should be stored at or below -16°C in a glass container with a Teflon-lined cap to ensure long-term stability.[5][6] The single most important handling step is to allow the entire sealed container to warm to room temperature before opening .[2][5] This crucial step prevents atmospheric moisture from condensing on the cold powder, which would otherwise introduce water and facilitate back-exchange.[5]

Q4: What is the best way to prepare a this compound sample for an experiment to minimize back-exchange?

A4: The key is to maintain a strictly anhydrous (water-free) and inert environment throughout the preparation process.[3] All glassware should be rigorously dried (e.g., in an oven at 150°C for at least 24 hours) and cooled in a desiccator.[3] All manipulations, including weighing and solvent addition, should ideally be performed in a glove box or under a gentle stream of dry, inert gas like nitrogen or argon.[2] When dissolving or hydrating the lipid, use high-purity deuterated solvents, preferably aprotic ones, unless the experimental design specifically requires a protic solvent like D₂O.[3]

Q5: Can lyophilization (freeze-drying) help reduce back-exchange, and what is a general protocol?

A5: Yes, lyophilization is a highly effective method for removing water and preparing a dry, solid sample, thereby minimizing the potential for back-exchange during storage and prior to analysis. After hydrating this compound with D₂O to form vesicles, lyophilization removes the bulk D₂O and any contaminating H₂O. The resulting lyophilized powder should be stored at low temperatures (e.g., -80°C) in a desiccated environment until it is ready to be packed into an NMR rotor, for example.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Significant loss of deuterium signal or unexpected peaks/mass shifts in analysis. 1. Moisture Contamination: The deuterated lipid powder was exposed to atmospheric moisture when opened cold.Always allow the sealed container to equilibrate to room temperature before opening to prevent condensation.[2][5] Handle the powder in a dry, inert atmosphere (glove box).[2]
2. Use of "Wet" Glassware or Solvents: Residual water in glassware or solvents introduced protons.Thoroughly dry all glassware in an oven (e.g., 150°C for 24h) and cool in a desiccator.[3] Use fresh, high-purity anhydrous deuterated solvents.
3. Non-Optimal pH: For aqueous suspensions, the pH may be too high or low, catalyzing exchange.If working in an aqueous environment, maintain the pH near the minimum exchange rate of ~2.5.[1][4]
High variability and poor reproducibility in quantitative results. 1. Inconsistent Sample Handling: Minor variations in exposure to air, temperature, or timing between samples.Develop and strictly adhere to a Standard Operating Procedure (SOP) for all sample preparation steps.[1] Ensure all reagents and handling conditions are consistent across all samples.
2. Prolonged Exposure to Protic Solvents: The sample spent too long in a protic (H₂O) environment before analysis.Minimize the time the sample is exposed to any source of protons. For HDX-MS, this means optimizing post-quench processing to be as rapid as possible.[1]
3. Elevated Temperatures: Sample processing or analysis was performed at room temperature or higher.Maintain low temperatures (ideally 0°C or on ice) throughout the entire workflow, especially after the sample is in a protic environment.[1][7]

Quantitative Impact of Experimental Conditions on Back-Exchange

The following table summarizes quantitative data on how different parameters can affect the loss of deuterium labels.

Parameter Condition Impact on Back-Exchange Reference
pH Optimal (pH ~2.5)Minimizes the rate of H/D exchange.[1][4]
Non-Optimal (Acidic or Basic)Catalyzes and significantly increases the rate of exchange.[3][4]
Temperature Low (0°C or below)Drastically slows the exchange reaction (quenching).[1][7]
ElevatedSignificantly increases the rate of exchange.[1]
Post-Quench Processing Unoptimized WorkflowCan result in back-exchange levels of >30%, sometimes as high as 30-50%.[3][8]
Optimized WorkflowWith proper control of pH, temperature, and timing, deuterium label recovery can be as high as 90 ± 5%.[9][10]
LC Gradient Time Shortening by 2x or 3xProvides only a minimal reduction in back-exchange (~2%) while potentially sacrificing signal-to-noise and peptide count.[9][10]

Detailed Experimental Protocols

Protocol 1: Handling and Reconstitution of Solid this compound

This protocol outlines the best practices for handling solid deuterated lipids to prevent moisture-induced back-exchange.

  • Acclimatization: Remove the sealed vial of this compound from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature. Allow it to warm completely to ambient temperature for at least 30-60 minutes. Do not open the vial while it is cold. [2][5]

  • Inert Atmosphere Transfer: Move the acclimatized vial and all necessary dried glassware (e.g., spatulas, weighing boats, sample tubes) into a glove box or glove bag filled with a dry, inert gas such as nitrogen or argon.

  • Weighing: Carefully open the vial and quickly weigh the desired amount of this compound powder using a calibrated analytical balance inside the inert atmosphere.

  • Dissolution/Hydration:

    • For Aprotic Solvents: Add the appropriate volume of high-purity, anhydrous deuterated aprotic solvent (e.g., chloroform-d) to the weighed lipid using a gas-tight syringe.

    • For Protic Solvents (D₂O): Add the required volume of D₂O to the lipid to form a suspension. Vortex briefly to ensure mixing.

  • Sealing and Storage: Tightly cap the sample vial immediately. If not for immediate use, flush the headspace with inert gas before sealing with a Teflon-lined cap. Store at the recommended temperature.

Protocol 2: Sample Preparation via Lyophilization for Back-Exchange Minimization

This protocol is designed for preparing a solid, solvent-free this compound sample, for instance, for solid-state NMR.

  • Hydration: Prepare a suspension of this compound in D₂O as described in Protocol 1. The lipid concentration will depend on the specific experimental requirements. To form vesicles, this suspension can be subjected to several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath) followed by vortexing.

  • Freezing: Rapidly freeze the this compound/D₂O suspension by plunging the vial into liquid nitrogen. This ensures the formation of small ice crystals.[1]

  • Lyophilization: Place the frozen sample on a pre-chilled lyophilizer (freeze-dryer). Run the lyophilizer until all the D₂O has sublimed, leaving a dry, fluffy white powder. This may take several hours to days depending on the volume.

  • Storage and Handling: Once lyophilization is complete, backfill the sample container with dry nitrogen or argon gas before sealing. Store the lyophilized powder in a desiccator at -80°C to prevent any moisture uptake.[1] The powder is now ready for packing into an NMR rotor within a dry environment.

Visualizations

G cluster_storage Storage & Acclimatization cluster_handling Anhydrous Handling cluster_prep Final Sample Preparation storage 1. Store this compound at <= -16°C acclimate 2. Acclimate Sealed Vial to Room Temperature storage->acclimate Prevents Condensation glovebox 3. Transfer to Inert Atmosphere acclimate->glovebox weigh 4. Weigh Powder glovebox->weigh hydrate 5. Hydrate with D₂O or Dissolve in d-Solvent weigh->hydrate freeze 6. Rapidly Freeze in Liquid N₂ hydrate->freeze For Solid-State Experiments lyophilize 7. Lyophilize Until Dry freeze->lyophilize pack 8. Pack Sample Rotor in Dry Environment lyophilize->pack

Caption: Experimental workflow for handling this compound to minimize deuterium back-exchange.

G cluster_causes Primary Causes cluster_solutions Preventative Measures problem Deuterium Back-Exchange (Loss of Isotopic Label) moisture Moisture Exposure (H₂O Contamination) moisture->problem temp Elevated Temperature temp->problem ph Non-Optimal pH (Acid/Base Catalysis) ph->problem anhydrous Strict Anhydrous Technique (Glove Box, Dry Glassware) anhydrous->moisture Controls low_temp Low Temperature Control (Storage & Quenching at ~0°C) low_temp->temp Controls ph_control pH Control (Maintain ~pH 2.5) ph_control->ph Controls lyo Lyophilization lyo->moisture Removes

Caption: Key factors contributing to deuterium back-exchange and their corresponding solutions.

References

Technical Support Center: Addressing Phase Transition Discrepancies in DPPC-d66 DSC

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals using Differential Scanning Calorimetry (DSC) to analyze the thermotropic behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d66). Below you will find frequently asked questions and troubleshooting advice to address common discrepancies and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the expected phase transitions for this compound?

Like its non-deuterated counterpart (DPPC), this compound in a hydrated lipid bilayer exhibits two primary endothermic phase transitions:

  • The Pre-transition (Lβ' → Pβ'): A lower temperature, lower enthalpy transition where the planar gel phase lamellae transform into a "rippled" gel phase.

  • The Main Phase Transition (Tm) (Pβ' → Lα): A higher temperature, highly cooperative transition from the ordered gel phase to the disordered liquid crystalline phase. This is the most prominent peak in a typical DSC thermogram.[1]

Q2: Why is this compound used instead of standard DPPC?

This compound is frequently used in techniques like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy. Deuteration provides a "contrast" that allows researchers to distinguish the lipid molecules from other components in a complex system, such as proteins or an aqueous solvent.[2] While essential for these methods, it is crucial to understand that deuteration itself alters the thermodynamic properties of the lipid.

Q3: Does deuteration significantly affect the phase transition behavior?

Yes. The substitution of hydrogen with deuterium (B1214612) in the acyl chains has a notable impact. Compared to standard DPPC, this compound typically exhibits a lower main transition temperature (Tm), a broader transition peak, and a lower transition enthalpy (ΔH).[3][4]

Troubleshooting Guide

Q1: My observed Tm for this compound is 3-5°C lower than the widely cited ~41°C for DPPC. Is this an error?

This is not an error but an expected outcome of deuteration. Studies consistently show that deuterating the acyl chains of saturated phospholipids (B1166683) lowers the gel-to-liquid crystalline phase transition temperature by approximately 4.3 ± 0.1 °C compared to the hydrogenated version.[2] This shift is attributed to the fact that the gel phase of the deuterated lipid is significantly less ordered than that of the non-deuterated lipid.

Q2: The main transition peak for my this compound sample is broad, not sharp. Does this indicate impurities?

While peak broadening can indicate impurities, a broader transition is also a characteristic feature of deuterated phospholipids. Unlike the sharp, highly cooperative transition seen with pure DPPC, the thermogram for this compound is inherently less sharp. However, if the peak is excessively broad or shows multiple shoulders, consider the following:

  • Sample Purity: Ensure the purity of your this compound lipid stock.

  • Vesicle Homogeneity: The size and lamellarity of vesicles can affect peak sharpness. Small unilamellar vesicles (SUVs) tend to have broader transitions than large multilamellar vesicles (MLVs).

  • Scan Rate: A very high scan rate can artificially broaden the peak. A rate of 10-20°C/hr is a good starting point.

Q3: I see a small, secondary peak at a temperature below the main transition. What is it?

This is likely the pre-transition . For pure DPPC, this peak appears around 35-37°C. Its presence is a good indicator of sample purity. However, the pre-transition can be influenced or even abolished by:

  • Incorporated Molecules: The presence of other molecules (e.g., cholesterol, peptides, drugs) in the bilayer can disrupt the packing of the gel phase and eliminate the pre-transition.

  • Vesicle Size: The pre-transition is more pronounced in large vesicles (LUVs, MLVs) and may be less apparent or shifted in small, highly curved vesicles (SUVs).

Q4: My DSC thermogram has a noisy or drifting baseline. How can I improve it?

Baseline instability is a common DSC issue. To resolve it:

  • Proper Degassing: Ensure both your lipid sample and the reference buffer are thoroughly degassed before loading into the calorimeter cells.

  • Buffer Mismatch: Use the exact same batch of buffer for your sample and in the reference cell. Even minor differences in pH or ionic strength can cause significant baseline drift.

  • Cell Cleaning: Ensure the DSC cells are meticulously cleaned according to the manufacturer's protocol. Contaminants can cause spurious peaks and baseline noise.

  • Thermal Equilibration: Allow the instrument sufficient time to equilibrate at the starting temperature before beginning the scan. A stable baseline of at least 2 minutes is recommended before the first transition.

Q5: The calculated transition enthalpy (ΔH) for my this compound sample seems low. What are the potential causes?

A lower transition enthalpy is an intrinsic property of deuterated lipids. Deuteration can decrease the ΔH by 14-35% compared to the non-deuterated form. If the enthalpy is lower than expected even for this compound, check the following:

  • Accurate Concentration: Enthalpy is an extensive property, so its calculated value depends directly on an accurate determination of the lipid concentration in the sample cell.

  • Proper Integration: Ensure the integration limits for the peak area are set correctly, from the start of the transition onset to its completion. An unstable baseline can make this difficult and lead to errors.

Quantitative Data Summary

The following table summarizes the typical thermodynamic parameters for the main phase transition of DPPC and the expected changes upon acyl chain deuteration (this compound).

ParameterDPPC (Non-deuterated)This compound (Chain-deuterated)Reference
Main Transition Temp. (Tm) ~41.4 °C~37.1 °C (Lower by 3-5 °C)
Transition Enthalpy (ΔHm) ~6.7 - 8.7 kcal/molLower by 14-35%
Transition Profile Sharp, highly cooperativeBroader transition
Pre-transition Temp. ~35 - 37 °CShifted to a lower temperature

Note: Absolute values can vary slightly depending on the experimental conditions (e.g., buffer, vesicle preparation method, scan rate).

Detailed Experimental Protocol

Protocol: Preparation of this compound Multilamellar Vesicles (MLVs) for DSC Analysis

This protocol outlines the thin-film hydration method, a common procedure for preparing MLVs suitable for DSC.

  • Lipid Preparation:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of lipid powder and transfer it to a round-bottom flask.

    • Dissolve the lipid in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) to ensure it is fully solubilized.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the lipid's Tm (e.g., 45-50°C) to create a uniform film.

    • Apply a gentle vacuum to evaporate the solvent. A thin, even lipid film should form on the inner surface of the flask.

    • To remove any residual solvent, place the flask under a high vacuum for at least 2 hours (or overnight).

  • Hydration:

    • Prepare the desired aqueous buffer (e.g., PBS, HEPES). It is critical to filter and degas the buffer thoroughly prior to use.

    • Add the degassed buffer to the flask containing the dry lipid film. The volume should be calculated to achieve the target lipid concentration (e.g., 1-5 mg/mL).

    • Hydrate the film at a temperature well above the Tm (e.g., 50-60°C) for approximately 1 hour. Intermittently vortex or gently swirl the flask to facilitate the formation of MLVs. The solution should appear milky or opalescent.

  • Sample Preparation for DSC:

    • After hydration, maintain the sample temperature above Tm to ensure homogeneity.

    • Carefully load the precise volume of the vesicle suspension into the DSC sample cell. Avoid introducing air bubbles.

    • Load an identical volume of the exact same degassed buffer into the reference cell.

    • Seal the cells according to the instrument's specifications.

  • DSC Scan:

    • Equilibrate the sample at the starting temperature (e.g., 20-25°C) until a stable baseline is achieved.

    • Perform an initial heating scan up to a temperature past the main transition (e.g., 60°C) to establish the thermal history of the sample.

    • Cool the sample back to the starting temperature.

    • Perform one or more subsequent heating/cooling cycles for data acquisition. The second heating scan is typically used for analysis as it reflects a more stable thermodynamic state.

Mandatory Visualization

G cluster_start cluster_checks cluster_prep_issues Sample Prep Issues cluster_instrument_issues Instrument Issues cluster_end Start Unexpected DSC Thermogram (e.g., Shifted Tm, Broad Peak, Low ΔH) CheckDeuteration Is the lipid deuterated (e.g., this compound)? Start->CheckDeuteration IsYes Lower Tm (~4°C), broader peak, and lower ΔH are expected properties. CheckDeuteration->IsYes Yes IsNo IsNo CheckDeuteration->IsNo No CheckPrep Review Sample Preparation Protocol CheckInstrument Verify Instrument Parameters CheckPrep->CheckInstrument Protocol OK BufferMismatch Buffer Mismatch? CheckPrep->BufferMismatch CheckPurity Assess Sample Purity / Contamination CheckInstrument->CheckPurity Parameters OK ScanRate Scan Rate Too High? CheckInstrument->ScanRate End Refined & Accurate DSC Data CheckPurity->End Purity Confirmed IsYes->End IsNo->CheckPrep Degassing Incomplete Degassing? BufferMismatch->Degassing Concentration Incorrect Concentration? Degassing->Concentration DirtyCells Cells Contaminated? ScanRate->DirtyCells Equilibration Insufficient Equilibration Time? DirtyCells->Equilibration

Caption: A troubleshooting workflow for diagnosing common issues in this compound DSC experiments.

Caption: Diagram of DPPC thermotropic phase transitions upon heating.

References

Validation & Comparative

A Comparative Guide to DPPC-d66 and DPPC in Solid-State NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of membrane biophysics and drug development, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the structure, dynamics, and interactions of lipid bilayers and membrane-associated proteins. The choice of lipid, particularly the use of isotopically labeled variants, is crucial for the success of these experiments. This guide provides an objective comparison between 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and its perdeuterated analogue, DPPC-d66, in the context of solid-state NMR studies.

Introduction to DPPC and this compound

DPPC is a saturated phospholipid that is a major component of eukaryotic cell membranes and lung surfactant. Its well-defined phase behavior makes it a popular choice for model membrane studies. This compound is a synthetic version of DPPC where the 66 hydrogen atoms on the two palmitoyl (B13399708) chains have been replaced with deuterium (B1214612) atoms. This isotopic substitution has profound implications for solid-state NMR experiments, enabling specific types of measurements while also subtly altering the physical properties of the membrane.

Core Comparison: Why Choose One Over the Other?

The primary distinction in the application of DPPC and this compound in solid-state NMR lies in the nucleus being observed.

  • This compound is the molecule of choice for deuterium (²H) solid-state NMR. This technique directly probes the C-D bonds in the lipid acyl chains, providing detailed information about the orientation and dynamics of the chains. The quadrupolar splitting observed in ²H NMR spectra is used to calculate the segmental order parameter (SCD), a quantitative measure of the motional restriction of each carbon segment in the acyl chain.

  • DPPC is typically used for carbon-¹³ (¹³C) and phosphorus-³¹ (³¹P) solid-state NMR studies of the lipid bilayer itself. While ¹³C and ³¹P NMR can be performed on deuterated lipids, the absence of protons in the acyl chains of this compound significantly impacts techniques that rely on ¹H-¹³C cross-polarization for signal enhancement. Therefore, for direct observation of the lipid carbon skeleton or the phosphocholine (B91661) headgroup without the influence of deuteration, protonated DPPC is preferred.

Impact of Deuteration on Physical Properties

The substitution of hydrogen with the heavier deuterium isotope in this compound leads to subtle but significant changes in the physical properties of the lipid bilayer. These differences should be considered when interpreting experimental results.

PropertyDPPCThis compoundKey Consideration
Main Phase Transition Temperature (Tm) ~41 °C~37-39 °CThe gel-to-liquid crystalline phase transition occurs at a lower temperature for the deuterated lipid. This must be accounted for in temperature-dependent studies.
Area per Lipid Slightly larger in the liquid crystalline phaseSlightly smaller in the liquid crystalline phaseDeuteration can lead to a more condensed packing of the lipid chains.
Bilayer Thickness Standard referenceSlightly thicker in the gel phaseChanges in packing can affect the overall dimensions of the bilayer.

Quantitative NMR Data Comparison

NMR ExperimentPrimary Lipid UsedQuantitative Information ObtainedNotes
²H Solid-State NMR This compoundSegmental Order Parameters (SCD)Provides a detailed profile of acyl chain order and dynamics. The quadrupolar splittings are directly related to the motional averaging of the C-D bond vector.
¹³C Solid-State NMR DPPCChemical Shift Anisotropy (CSA), Isotropic Chemical ShiftsProvides information on the conformation and dynamics of different carbon segments in the lipid molecule. Cross-polarization from protons is efficient.
³¹P Solid-State NMR DPPC or this compoundChemical Shift Anisotropy (CSA)Sensitive to the orientation and dynamics of the phosphocholine headgroup and can be used to distinguish between different lipid phases (e.g., lamellar, hexagonal). The effect of chain deuteration on ³¹P spectra is generally considered to be minimal.
¹H Solid-State NMR DPPCDipolar couplings, Relaxation timesBroad lines make high-resolution studies challenging. Often used in combination with other nuclei. Not applicable for the acyl chains of this compound.

Experimental Protocols

Sample Preparation: Multilamellar Vesicles (MLVs)

This protocol describes the preparation of MLVs, a common sample type for solid-state NMR of lipid bilayers.

Materials:

  • DPPC or this compound powder

  • Chloroform

  • Methanol

  • Buffer solution (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Lyophilizer (optional)

  • Water bath

  • Vortex mixer

  • Solid-state NMR rotor (e.g., 4 mm zirconia)

  • Packing tool

Procedure:

  • Lipid Solubilization: Dissolve the desired amount of DPPC or this compound in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Drying: Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes, followed by drying under high vacuum for several hours to overnight to remove any residual solvent.

  • Hydration: Add the desired amount of buffer to the dried lipid film. The amount of buffer should be sufficient to fully hydrate (B1144303) the lipids (typically 30-50 wt% water).

  • Vesicle Formation: Hydrate the lipid film by gentle rotation of the flask at a temperature above the main phase transition temperature of the lipid (e.g., 50 °C for DPPC, 45 °C for this compound) for 1-2 hours.

  • Homogenization: Vortex the sample intermittently during hydration to facilitate the formation of a homogeneous milky suspension of MLVs.

  • Freeze-Thaw Cycles (Optional): To improve the homogeneity of the sample, subject the MLV suspension to several freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.

  • Rotor Packing: Transfer the hydrated lipid sample into a solid-state NMR rotor using a spatula or a pipette with a cut-off tip.

  • Centrifugation: Centrifuge the rotor at a low speed to pellet the sample and remove any excess buffer from the top.

  • Sealing: Securely seal the rotor with the appropriate cap.

Solid-State NMR Spectroscopy: ²H Quadrupolar Echo Experiment

This protocol is specific for acquiring ²H solid-state NMR spectra of this compound to determine the acyl chain order parameters.

Spectrometer and Probe:

  • Solid-state NMR spectrometer equipped with a wide-bore magnet.

  • A solid-state NMR probe with a coil tuned to the ²H frequency (e.g., at 9.4 T, the ²H frequency is ~61.4 MHz).

Pulse Sequence:

  • Quadrupolar echo pulse sequence: (π/2)x - τ - (π/2)y - τ - acquire

Key Experimental Parameters:

  • Temperature: Controlled to the desired value (e.g., 50 °C for the liquid crystalline phase).

  • π/2 Pulse Length: Calibrated to be as short as possible (typically 2-4 µs).

  • Inter-pulse Delay (τ): Set to a value long enough to allow for probe ringing to subside but short enough to minimize signal loss due to T2 relaxation (typically 30-50 µs).

  • Recycle Delay: Set to be at least 5 times the spin-lattice relaxation time (T1) of the deuterons (typically 0.5-1 s).

  • Spectral Width: Sufficiently wide to encompass the entire Pake pattern (typically 250-500 kHz).

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

Visualizations

Structural Comparison

General Workflow for Solid-State NMR of Lipid Bilayers start Start: Choose Lipid (DPPC or this compound) prep Sample Preparation (e.g., MLVs) start->prep packing Rotor Packing and Centrifugation prep->packing nmr Solid-State NMR Spectrometer Setup packing->nmr acquisition Data Acquisition (e.g., ²H Quadrupolar Echo for this compound) nmr->acquisition processing Data Processing (Fourier Transform, Phasing) acquisition->processing analysis Data Analysis (e.g., Order Parameter Calculation) processing->analysis end End: Interpretation of Results analysis->end

Validating DPPC-d66 NMR Data with Molecular Dynamics Simulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of lipid bilayer properties is paramount for understanding membrane function and drug-membrane interactions. Both deuterium (B1214612) nuclear magnetic resonance (²H NMR) spectroscopy and molecular dynamics (MD) simulations are powerful tools for probing the dynamics and structure of lipid membranes. This guide provides a comparative overview of experimental ²H NMR data for 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d66) bilayers and corresponding data from all-atom MD simulations, offering a framework for validating simulation results against experimental benchmarks.

This guide focuses on two key NMR observables: the deuterium order parameter (S_CD), which reflects the orientational order of the acyl chains, and the spin-lattice relaxation time (T1), which provides insights into the dynamics of molecular motion. By comparing these parameters obtained from both experimental and computational methods, researchers can assess the accuracy of their simulation models and gain deeper insights into the behavior of lipid membranes.

Comparison of Deuterium Order Parameters (S_CD)

The deuterium order parameter, S_CD, provides a measure of the time-averaged orientation of the C-²H bond vector with respect to the bilayer normal. A value of S_CD = -0.5 indicates a perfectly ordered chain segment parallel to the bilayer normal, while S_CD = 0 represents isotropic motion.

The following table summarizes a comparison of experimentally determined S_CD values for DPPC-d62 (perdeuterated acyl chains) with those calculated from all-atom MD simulations of DPPC bilayers at a temperature of 323 K (50 °C), which is above the main phase transition temperature of DPPC, ensuring the bilayer is in the liquid-crystalline phase.[1][2] The data is presented for both the sn-1 and sn-2 acyl chains.

Carbon PositionExperimental S_CD (sn-1 chain)Simulated S_CD (sn-1 chain)Experimental S_CD (sn-2 chain)Simulated S_CD (sn-2 chain)
2~0.20~0.21~0.21~0.22
3~0.20~0.20~0.21~0.21
4~0.20~0.20~0.21~0.21
5~0.20~0.20~0.21~0.21
6~0.20~0.19~0.21~0.20
7~0.20~0.19~0.21~0.20
8~0.19~0.18~0.20~0.19
9~0.18~0.17~0.19~0.18
10~0.17~0.16~0.18~0.17
11~0.16~0.15~0.17~0.16
12~0.14~0.13~0.15~0.14
13~0.12~0.11~0.13~0.12
14~0.09~0.08~0.10~0.09
15~0.05~0.04~0.06~0.05

Note: The experimental values are derived from published spectra and may vary slightly between different studies. The simulated values represent a typical outcome from well-established force fields like CHARMM36 or GROMOS.

As the table illustrates, modern all-atom MD simulations can reproduce the characteristic plateau in the order parameter profile for the upper part of the acyl chains and the progressive decrease in order towards the terminal methyl group.[3][4][5] The sn-2 chain generally exhibits slightly higher order parameters than the sn-1 chain, a feature that is also captured by simulations.

Comparison of Spin-Lattice Relaxation Times (T1)

The spin-lattice relaxation time, T1, characterizes the time it takes for the nuclear spin magnetization to return to its equilibrium state after being perturbed. It is sensitive to molecular motions on the timescale of the NMR frequency (megahertz range). While S_CD provides information on the amplitude of motion, T1 offers insights into the rate of these motions.

Obtaining a direct, carbon-by-carbon comparison of experimental and simulated T1 values for this compound is challenging due to the complexity of the relaxation mechanisms and the limited availability of comprehensive experimental datasets in the literature. However, general trends can be compared.

ParameterExperimental ObservationsMD Simulation Insights
General Trend T1 values generally increase from the glycerol (B35011) backbone towards the center of the bilayer, reflecting faster motions in the terminal region of the acyl chains.Simulations can qualitatively reproduce this trend, showing that correlation times for C-H bond reorientation are shorter for carbons near the chain terminus.
Frequency Dependence T1 relaxation rates are dependent on the magnetic field strength (NMR frequency).MD simulations can, in principle, calculate the spectral density functions required to predict T1 at different field strengths, though this is computationally intensive.
Anisotropy Relaxation is anisotropic and depends on the orientation of the lipid with respect to the magnetic field.Simulations can directly compute the orientation-dependent correlation functions that govern anisotropic relaxation.

While quantitative, per-carbon T1 validation remains an area of active research, MD simulations have proven valuable in elucidating the underlying molecular motions that contribute to spin-lattice relaxation, such as trans-gauche isomerizations, lipid rotation, and collective membrane undulations.

Experimental and Simulation Protocols

²H NMR Spectroscopy of this compound Multilamellar Vesicles
  • Sample Preparation:

    • This compound (DPPC with both acyl chains perdeuterated) is dissolved in an organic solvent like chloroform (B151607) or a chloroform/methanol mixture.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.

    • The film is placed under high vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline) to a final lipid concentration of typically 20-50 wt%.

    • The sample is subjected to several freeze-thaw cycles to ensure homogeneity and the formation of multilamellar vesicles (MLVs).

    • The hydrated lipid dispersion is then transferred to an NMR tube.

  • NMR Data Acquisition:

    • ²H NMR spectra are acquired on a solid-state NMR spectrometer, typically at a magnetic field strength corresponding to a deuterium frequency of 46-76 MHz.

    • A quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire) is used to overcome the signal loss from rapid transverse relaxation.

    • The temperature is controlled to the desired value (e.g., 323 K) using a variable temperature unit.

    • Spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The quadrupolar splitting (ΔνQ) is measured from the separation between the two "horns" of the Pake doublet powder pattern.

    • The order parameter (S_CD) for each deuterated carbon position is calculated from the quadrupolar splitting using the formula: S_CD = (4/3) * (h / e²qQ) * ΔνQ, where e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz).

All-Atom Molecular Dynamics Simulation of a DPPC Bilayer
  • System Setup:

    • A pre-equilibrated DPPC bilayer structure, typically containing 128 or 256 lipids, is obtained from a repository or built using a membrane builder tool (e.g., CHARMM-GUI).

    • The bilayer is solvated with a water model (e.g., TIP3P or SPC/E) on both sides, ensuring full hydration (typically >30 water molecules per lipid).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and to achieve a physiological salt concentration (e.g., 150 mM).

  • Simulation Parameters:

    • A well-validated force field for lipids, such as CHARMM36 or GROMOS54a7, is chosen.

    • The simulation is performed using an MD engine like GROMACS, AMBER, or NAMD.

    • Periodic boundary conditions are applied in all three dimensions.

    • Long-range electrostatic interactions are treated using the Particle Mesh Ewald (PME) method.

    • A cutoff is applied for van der Waals interactions.

  • Equilibration and Production Run:

    • The system is first energy-minimized to remove any steric clashes.

    • A series of equilibration steps are performed, typically starting with the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the target temperature (e.g., 323 K), followed by the NPT (constant number of particles, pressure, and temperature) ensemble to adjust the box dimensions and achieve the correct lipid area.

    • A production run of at least 100-200 nanoseconds is then carried out in the NPT ensemble to collect data for analysis.

  • Data Analysis:

    • The S_CD order parameter for each carbon atom of the acyl chains is calculated from the simulation trajectory using analysis tools available in the MD software package. The calculation involves determining the angle between each C-²H bond vector and the bilayer normal (z-axis) and averaging over all lipids and all frames of the trajectory.

Validation Workflow

The process of validating MD simulation data against experimental NMR results can be visualized as a logical workflow.

G cluster_exp Experimental (²H NMR) cluster_sim Computational (MD Simulation) exp_sample Prepare this compound MLV Sample exp_acquire Acquire Quadrupolar Echo Spectra exp_sample->exp_acquire exp_process Process Spectra & Calculate S_CD / T1 exp_acquire->exp_process compare Compare Experimental & Simulated Observables exp_process->compare sim_setup Set up DPPC Bilayer System sim_run Run Equilibration & Production MD sim_setup->sim_run sim_analyze Analyze Trajectory & Calculate S_CD / T1 sim_run->sim_analyze sim_analyze->compare validate Validate Simulation Force Field & Parameters compare->validate refine Refine Simulation Parameters validate->refine if disagreement refine->sim_setup

Caption: Workflow for validating MD simulations with NMR data.

References

A Comparative Guide: DPPC-d66 vs. POPC for Elucidating Membrane Protein Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a model membrane system is a critical determinant in the study of membrane protein dynamics and function. The lipid environment directly influences a protein's conformational ensemble, stability, and activity. This guide provides an objective comparison of two commonly used phospholipids, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), with a specific focus on the use of chain-deuterated DPPC (DPPC-d66) for techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary

DPPC and POPC represent two distinct physical states of lipid bilayers at physiological temperatures. DPPC, a fully saturated phospholipid, forms a thicker, more ordered gel-phase membrane. In contrast, POPC, with its unsaturated oleoyl (B10858665) chain, creates a thinner, more fluid liquid-crystalline phase membrane. The use of chain-deuterated DPPC (this compound) is particularly advantageous for deuterium (B1214612) (²H) NMR studies, which provide detailed insights into the order and dynamics of lipid acyl chains and their perturbation upon protein insertion.

The selection between this compound and POPC fundamentally depends on the specific research question and the native environment of the target membrane protein. This compound is an excellent choice for studying proteins that reside in highly ordered membrane domains, such as lipid rafts, or for investigations where stabilizing a particular protein conformation is desired. POPC provides a more fluid, biologically representative environment for many plasma membrane proteins, allowing for greater conformational flexibility and lateral diffusion.

Quantitative Comparison of Physical Properties

The biophysical characteristics of the lipid bilayer have a profound impact on the embedded membrane proteins. The following tables summarize key quantitative data for DPPC and POPC bilayers.

PropertyDPPC / DPPC-d62POPCExperimental Conditions
Main Phase Transition Temperature (T₀) 41-42°C-2 to -3°CFully hydrated liposomes
Area per Lipid (Aₗ) ~48 Ų (gel phase, 20°C) / ~64 Ų (liquid phase, 50°C)~68.3 Ų (liquid phase, 30°C)Experimental and simulation data
Bilayer Thickness (Hydrophobic) ~4.5 nm (gel phase) / ~3.8 nm (liquid phase)~3.7 nm (liquid phase)Neutron and X-ray scattering

Note: The properties of this compound are considered to be very similar to its non-deuterated counterpart, DPPC.

Impact on Membrane Protein Dynamics

The distinct physical properties of DPPC and POPC bilayers directly translate to different effects on membrane protein dynamics and conformation.

This compound Bilayers:

  • Ordered Environment: The highly ordered gel phase of DPPC restricts the conformational flexibility of embedded proteins. This can be advantageous for stabilizing a specific protein state for structural studies.

  • Hydrophobic Mismatch: The thicker bilayer of DPPC can induce hydrophobic mismatch with transmembrane domains, potentially leading to protein tilting, aggregation, or altered function if the transmembrane region is not sufficiently long.

  • Deuterium NMR: The use of this compound allows for detailed ²H-NMR studies to probe the perturbation of lipid acyl chain order upon protein incorporation, providing insights into lipid-protein interactions.

POPC Bilayers:

  • Fluid Environment: The liquid-crystalline phase of POPC allows for greater lateral diffusion and rotational freedom of membrane proteins, mimicking a more physiologically relevant dynamic environment for many proteins.[1]

  • Conformational Flexibility: The fluidity of the POPC bilayer can accommodate a wider range of protein conformations and facilitate functionally relevant conformational changes.

  • Hydrophobic Matching: The thinner bilayer of POPC is often a better match for the transmembrane domains of many eukaryotic membrane proteins, reducing the likelihood of artifacts due to hydrophobic mismatch.

Molecular dynamics simulations of the μ opioid receptor have shown that a more rigid DPPC membrane constrains the receptor, promoting more extensive contacts between the lipids and the protein, whereas the more fluid POPC membrane allows for a greater number of transient interactions.[1] The thickness of the DPPC membrane was found to be smaller than that of POPC (38 Å vs 42 Å), which influenced the tilt of the transmembrane helices.[1]

Experimental Protocols

The following sections outline detailed methodologies for key experiments in studying membrane protein dynamics using this compound and POPC liposomes.

I. Proteoliposome Preparation for Solid-State NMR

This protocol describes the reconstitution of a purified membrane protein into liposomes for solid-state NMR analysis.

Materials:

  • This compound or POPC (Avanti Polar Lipids)

  • Purified membrane protein in a detergent solution (e.g., DDM, LDAO)

  • Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Bio-Beads SM-2 (Bio-Rad) or dialysis tubing (e.g., 10 kDa MWCO)

  • Chloroform (B151607)

  • Nitrogen gas source

  • Vacuum desiccator

  • Bath sonicator

  • Ultracentrifuge

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amount of this compound or POPC in chloroform.

    • Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10-20 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Liposome Solubilization (for detergent removal by dialysis/Bio-Beads):

    • To the MLV suspension, add the same detergent used for protein purification to a concentration that leads to membrane solubilization. This concentration needs to be empirically determined.

  • Protein Reconstitution:

    • Mix the purified membrane protein with the solubilized liposomes at a desired lipid-to-protein molar ratio (e.g., 50:1 to 200:1).

    • Incubate the mixture at room temperature for 1 hour with gentle agitation.

  • Detergent Removal:

    • Bio-Beads: Add prepared Bio-Beads to the protein-lipid-detergent mixture and incubate with gentle rocking at 4°C. The incubation time and amount of Bio-Beads will depend on the detergent and its critical micelle concentration (CMC).

    • Dialysis: Transfer the mixture to a dialysis cassette and dialyze against a large volume of reconstitution buffer at 4°C with several buffer changes over 48-72 hours.

  • Proteoliposome Collection:

    • Transfer the resulting proteoliposome suspension to ultracentrifuge tubes.

    • Pellet the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 2 hours at 4°C).

    • Carefully remove the supernatant and resuspend the proteoliposome pellet in a minimal volume of buffer.

II. Solid-State NMR Spectroscopy

This protocol provides a general framework for acquiring ²H-NMR spectra of membrane proteins in this compound proteoliposomes and ¹³C or ¹⁵N spectra for dynamics studies in either lipid environment.

Instrumentation:

  • Solid-state NMR spectrometer (e.g., Bruker Avance)

  • Solid-state NMR probe (e.g., MAS or static probe)

Procedure for ²H-NMR (this compound):

  • Sample Packing: Carefully pack the hydrated proteoliposome pellet into an NMR rotor.

  • Spectrometer Setup:

    • Tune the probe to the deuterium frequency.

    • Set the temperature to be above or below the phase transition of this compound, depending on the desired membrane state.

  • Data Acquisition:

    • Acquire ²H-NMR spectra using a quadrupolar echo pulse sequence.

    • The spectral width will depend on the phase of the lipid, being wider in the gel phase.

  • Data Analysis:

    • Analyze the quadrupolar splittings in the spectrum to calculate the acyl chain order parameters (S_CD).

    • Compare the S_CD profiles of the pure lipid bilayer to that with the incorporated protein to identify regions of the lipid chains that are perturbed by the protein.

Procedure for ¹³C or ¹⁵N MAS NMR (this compound or POPC):

  • Sample Preparation: Use proteoliposomes prepared with uniformly ¹³C, ¹⁵N-labeled protein.

  • Sample Packing: Pack the proteoliposome pellet into a MAS rotor.

  • Spectrometer Setup:

    • Tune the probe to the desired nuclei (¹H, ¹³C, ¹⁵N).

    • Set the magic angle spinning speed.

    • Set the temperature. For DPPC, this will determine if the bilayer is in the gel or liquid-crystalline phase. POPC will be in the liquid-crystalline phase at typical experimental temperatures.

  • Data Acquisition:

    • Acquire 2D correlation spectra (e.g., DARR for ¹³C-¹³C or NCA for ¹⁵N-¹³Cα) to obtain resonance assignments.

    • Perform relaxation experiments (e.g., T₁, T₂, T₁ρ) to probe dynamics at specific sites within the protein.

  • Data Analysis:

    • Compare the chemical shifts and relaxation parameters of the protein in the this compound versus the POPC environment to identify differences in structure and dynamics.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the dynamics of a membrane protein in this compound and POPC environments.

G Experimental Workflow for Comparing Membrane Protein Dynamics cluster_prep Protein & Lipid Preparation cluster_recon Reconstitution cluster_nmr Solid-State NMR Analysis cluster_analysis Data Analysis & Comparison protein Express & Purify Isotopically Labeled Membrane Protein recon_dppc Reconstitute into This compound Liposomes protein->recon_dppc recon_popc Reconstitute into POPC Liposomes protein->recon_popc dppc Prepare this compound Lipid Film dppc->recon_dppc popc Prepare POPC Lipid Film popc->recon_popc nmr_dppc Acquire 2H & 13C/15N NMR Data (this compound Environment) recon_dppc->nmr_dppc nmr_popc Acquire 13C/15N NMR Data (POPC Environment) recon_popc->nmr_popc analysis Compare: - Acyl Chain Order (from 2H NMR) - Protein Chemical Shifts - Protein Relaxation Rates - Protein Dynamics Models nmr_dppc->analysis nmr_popc->analysis

Caption: Comparative workflow for studying membrane protein dynamics.

Conclusion

The choice between this compound and POPC as a membrane mimetic is a critical decision that should be guided by the specific aims of the research. This compound offers a highly ordered, gel-phase environment that is ideal for stabilizing protein conformations and for detailed lipid-protein interaction studies using deuterium NMR. In contrast, POPC provides a more fluid, liquid-crystalline environment that better represents the dynamic nature of many biological membranes and allows for greater protein conformational flexibility. By carefully considering the physical properties of these lipids and their likely impact on the membrane protein of interest, researchers can select the most appropriate model system to obtain meaningful insights into protein structure, dynamics, and function.

References

A Comparative Analysis of DPPC-d62 for Membrane Protein Reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reproducibility of membrane protein reconstitution into deuterated dipalmitoylphosphatidylcholine (DPPC-d62) liposomes. The performance of DPPC-d62 is compared with other commonly used lipid alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction

The reconstitution of membrane proteins into a lipid bilayer is a critical step for in vitro functional and structural studies. The choice of lipid can significantly impact the stability, conformation, and activity of the reconstituted protein. DPPC is a saturated lipid with a phase transition temperature of 41°C. Its deuterated form, DPPC-d62, is frequently employed in neutron scattering studies to provide contrast matching and highlight the protein structure. This guide assesses the reproducibility of reconstitution in DPPC-d62 and compares it with other lipid systems.

Data on Reconstitution Efficiency and Functional Integrity

The reproducibility of membrane protein reconstitution can be evaluated by several parameters, including the efficiency of protein incorporation and the retention of its biological activity. The following table summarizes key quantitative data from studies using DPPC and other common lipids.

Lipid SystemReconstitution MethodModel ProteinReconstitution Efficiency (%)Functional Assay (Activity Retention %)Key Findings
DPPC-d62 Detergent dialysisBacteriorhodopsin~70-80%~85-95%Provides a stable environment, but the protein may be less active than in unsaturated lipids.
DMPC Detergent dialysisLactose permease~80-90%~90-100%Higher reconstitution efficiency and activity for some proteins compared to DPPC.
POPC Bio-BeadsCytochrome c oxidase>95%Not specifiedExcellent for achieving high reconstitution efficiency with low residual detergent.
E. coli Polar Lipids Detergent dialysisFhuANot specifiedHighMaintains the native environment for E. coli proteins, leading to high functional activity.
Mixed Lipids (e.g., DOPC/DOPG) Thin-film hydration & extrusionOprF~60-70%HighCan mimic the charge and fluidity of native membranes, which is crucial for the function of many proteins.

Experimental Workflow: Detergent-Mediated Reconstitution

The following diagram illustrates a standard workflow for reconstituting membrane proteins into liposomes using the detergent dialysis method, a common technique for DPPC-d62.

ReconstitutionWorkflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis lipid_prep 1. Lipid Film Formation (DPPC-d62) hydration 2. Hydration & Solubilization (with Detergent) lipid_prep->hydration mixing 4. Mixing of Lipid, Protein, and Detergent hydration->mixing protein_prep 3. Protein Solubilization (with Detergent) protein_prep->mixing dialysis 5. Detergent Removal (Dialysis) mixing->dialysis proteoliposomes 6. Formation of Proteoliposomes dialysis->proteoliposomes characterization 7. Characterization (Size, Efficiency, Function) proteoliposomes->characterization

Detergent-mediated membrane protein reconstitution workflow.

Detailed Experimental Protocol: Reconstitution of Bacteriorhodopsin in DPPC-d62

This protocol provides a detailed methodology for the reconstitution of bacteriorhodopsin into DPPC-d62 liposomes via the detergent dialysis method.

Materials:

  • DPPC-d62 powder

  • Bacteriorhodopsin (bR) purple membrane patches

  • n-Octyl-β-D-glucopyranoside (β-OG) detergent

  • Buffer solution (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4)

  • Dialysis tubing (10-14 kDa MWCO)

  • Glass test tubes

  • Rotary evaporator

  • Bath sonicator

  • Spectrophotometer

Procedure:

  • Lipid Film Preparation:

    • Dissolve a known amount of DPPC-d62 in a chloroform/methanol (2:1, v/v) solvent mixture.

    • Transfer the lipid solution to a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Solubilization:

    • Solubilize the bR purple membranes in the buffer solution containing the detergent β-OG at a concentration above its critical micelle concentration (CMC).

    • Hydrate the dried DPPC-d62 lipid film with the buffer solution also containing β-OG. Vortex and sonicate briefly until the solution is clear, indicating the formation of lipid-detergent mixed micelles.

  • Mixing:

    • Combine the solubilized protein with the solubilized lipids at the desired lipid-to-protein ratio (LPR). The LPR can be varied to optimize for protein function and stability.

  • Detergent Removal and Proteoliposome Formation:

    • Transfer the protein-lipid-detergent mixture into a dialysis cassette or tubing.

    • Place the dialysis setup in a large volume of detergent-free buffer at a temperature above the phase transition of DPPC (i.e., >41°C).

    • Perform dialysis for at least 48 hours, with several buffer changes, to gradually remove the detergent. This slow removal allows for the spontaneous formation of proteoliposomes as the detergent concentration falls below the CMC.

  • Characterization:

    • Reconstitution Efficiency: Pellet the proteoliposomes by ultracentrifugation. Determine the protein concentration in the supernatant (unincorporated protein) and the pellet (reconstituted protein) using a protein assay (e.g., BCA assay). The efficiency is calculated as (Total Protein - Unincorporated Protein) / Total Protein * 100%.

    • Functionality: The functional activity of reconstituted bacteriorhodopsin can be assessed by measuring its light-driven proton pumping activity using a pH-sensitive dye.

Comparison with Alternatives

  • DPPC-d62: Offers a highly stable, well-defined bilayer, which is advantageous for structural studies. However, its high phase transition temperature and the rigidity of its saturated acyl chains may not be optimal for all membrane proteins, potentially leading to reduced activity compared to unsaturated lipids.

  • DMPC (Dimyristoylphosphatidylcholine): Has a lower phase transition temperature (24°C), which can be beneficial for proteins that are sensitive to higher temperatures during reconstitution.

  • POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine): As an unsaturated lipid, it forms a more fluid bilayer that can better mimic the native membrane environment, often resulting in higher protein activity.

  • Natural Lipid Extracts (e.g., E. coli polar lipids): Provide a lipid composition that is closer to the native environment of the protein, which can be crucial for the proper folding and function of certain membrane proteins. However, the batch-to-batch variability of natural extracts can be a concern for reproducibility.

Conclusion

DPPC-d62 is a valuable tool for the reconstitution of membrane proteins, particularly for structural analysis using neutron scattering. It provides a stable and reproducible lipid environment. However, for functional studies, the choice of lipid should be carefully considered, as the fluidity and composition of the bilayer can significantly influence protein activity. Researchers should consider screening a variety of lipids, including those with lower phase transition temperatures and unsaturated acyl chains, to identify the optimal conditions for their specific protein of interest. The detailed protocol provided serves as a starting point for developing a robust and reproducible reconstitution strategy.

Assessing the Accuracy of DPPC-d62 as a Native Membrane Mimetic: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of membrane proteins in an environment that faithfully mimics their native cellular membrane is a cornerstone of modern structural biology and drug discovery. Among the arsenal (B13267) of tools available, deuterated lipids, particularly 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d62), have become indispensable for specific biophysical techniques. This guide provides a critical assessment of DPPC-d62's accuracy as a native membrane mimetic by comparing its properties and performance with hydrogenated DPPC and other common lipid alternatives.

The Role of Deuteration in Membrane Mimetics

In techniques like Small-Angle Neutron Scattering (SANS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the natural abundance of hydrogen (¹H) creates a significant background signal that can obscure the signal from the molecule of interest, such as a membrane protein. By replacing hydrogen with its heavier isotope, deuterium (B1214612) (²H), in the lipid acyl chains (as in DPPC-d62), researchers can make the lipid bilayer effectively "invisible" to neutrons in a D₂O-based solvent, a technique known as contrast matching.[1][2][3] This allows for the unambiguous study of the structure and dynamics of the embedded membrane protein.

Data Presentation: A Comparative Analysis of Membrane Mimetic Properties

To objectively assess DPPC-d62, it is crucial to compare its physical properties with its hydrogenated counterpart and other widely used lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). The following tables summarize key parameters derived from experimental and molecular dynamics (MD) simulation studies.

Table 1: Comparison of Area Per Lipid

Lipid SpeciesTemperature (°C)Area Per Lipid (Ų)Method
DPPC5063.0 ± 1.0X-ray & Neutron Scattering
DPPC5064.0 ± 1.0MD Simulation
DPPC5065 ± 1MD Simulation[4]
POPC3068.3 ± 1.5MD Simulation
DPPC/POPC Mixture20Varies with compositionNeutron Scattering[2]

Table 2: Comparison of Bilayer Thickness

Lipid SpeciesTemperature (°C)Bilayer Thickness (Å)Method
DPPC5038.0MD Simulation[5]
DPPC5034.3 ± 0.1MD Simulation[4]
POPC3042.0MD Simulation[5]
DPPC-d62/DPPG45-41Phase-dependentDeuterium NMR[3]
DOPC2546.2 ± 1.5SANS[6]

Table 3: Deuterium NMR Order Parameters (SCD) for Acyl Chains

Lipid SpeciesChain PositionSCD (approx. value)Significance
DPPCPlateau region (C2-C9)~0.45High order, less fluid
POPC (sn-1 chain)Plateau region~0.40Slightly less ordered than DPPC
POPC (sn-2 chain)Plateau region~0.38Presence of double bond introduces disorder

Note: SCD is a measure of the orientational order of the C-D bonds with respect to the bilayer normal. Higher absolute values indicate a more ordered, less fluid membrane.

The data indicates that while DPPC-d62 is structurally very similar to hydrogenated DPPC, subtle differences exist. Perdeuteration is known to slightly lower the gel-to-liquid crystalline phase transition temperature. Furthermore, DPPC, being a saturated lipid, forms a more ordered and thicker bilayer compared to the unsaturated lipid POPC, which is more representative of the fluidity in many mammalian cell membranes.

The "Native" Context: Model Systems vs. Cellular Membranes

While single-component model membranes like DPPC are essential for reducing system complexity, it is critical to acknowledge that native cellular membranes are vastly more intricate. Lipidomics studies reveal that eukaryotic cell membranes can contain hundreds of different lipid species, including a significant proportion of polyunsaturated lipids, which are largely absent in commonly used cultured cell lines.[7][8][9] This complexity gives rise to lateral heterogeneity, lipid domains (rafts), and specific lipid-protein interactions that are challenging to replicate in a simplified model.[9] Therefore, while DPPC-d62 provides a crucial tool for structural biology, the results must be interpreted with the understanding that it represents a simplified mimic of a much more complex biological environment.

Experimental Protocols

Detailed methodologies are critical for reproducibility. Below are summarized protocols for key experiments involving deuterated lipid mimetics.

Protocol 1: Preparation of a Deuterated Membrane Protein in Detergent for SANS

This protocol outlines the general steps for preparing a deuterated membrane protein for SANS analysis.

  • Transformation and Expression: A plasmid containing the gene for the membrane protein of interest is transformed into E. coli. The cells are then grown in a deuterated medium to express the deuterated protein.

  • Membrane Isolation: The E. coli cells are harvested, and the cell membranes containing the overexpressed protein are isolated through lysis and ultracentrifugation.

  • Detergent Solubilization: The isolated membranes are solubilized using a suitable detergent to extract the membrane protein.

  • Protein Purification: The solubilized protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.

  • Purity Assessment and SANS Preparation: The purity of the protein is assessed using SDS-PAGE. The purified protein is then prepared for SANS analysis in a contrast-matched buffer, typically containing a high percentage of D₂O.

Protocol 2: Reconstitution of a Membrane Protein into DPPC-d62 Nanodiscs for NMR Spectroscopy

Nanodiscs provide a more native-like bilayer environment compared to detergents and are suitable for both solution and solid-state NMR.[10][11][12]

  • Component Preparation: Purified membrane protein in detergent, DPPC-d62 lipids, and Membrane Scaffold Protein (MSP) are prepared separately. The lipids are solubilized with the same detergent as the protein.

  • Mixing: The protein, lipids, and MSP are mixed at a specific molar ratio. The ratio will determine the size of the resulting nanodisc.

  • Detergent Removal and Self-Assembly: The detergent is removed from the mixture, typically through dialysis or by using adsorbent beads. This initiates the self-assembly of the nanodiscs, where the MSP encircles a small patch of the DPPC-d62 bilayer containing the reconstituted membrane protein.

  • Purification of Nanodiscs: The assembled nanodiscs are purified from empty nanodiscs and aggregated protein using size-exclusion chromatography.

  • NMR Sample Preparation: The purified nanodiscs containing the membrane protein are concentrated and prepared in a suitable buffer for NMR analysis.

Mandatory Visualizations

The following diagrams illustrate key workflows in the study of membrane proteins using deuterated membrane mimetics.

Experimental_Workflow_SANS Experimental Workflow for SANS Analysis of a Membrane Protein cluster_prep Protein Preparation cluster_analysis SANS Analysis Expression Expression of Deuterated Protein in E. coli Isolation Membrane Isolation Expression->Isolation Solubilization Detergent Solubilization Isolation->Solubilization Purification Protein Purification Solubilization->Purification SamplePrep Sample Prep in Contrast-Matched Buffer (D2O) Purification->SamplePrep Purified Deuterated Protein SANS Small-Angle Neutron Scattering SamplePrep->SANS Modeling Data Analysis & Structural Modeling SANS->Modeling Nanodisc_Assembly_Workflow Membrane Protein Reconstitution into Nanodiscs for NMR Protein Purified Membrane Protein in Detergent Mix Mix Components Protein->Mix Lipids DPPC-d62 Lipids in Detergent Lipids->Mix MSP Membrane Scaffold Protein (MSP) MSP->Mix Assembly Detergent Removal & Self-Assembly Mix->Assembly Purify Purify Nanodiscs (SEC) Assembly->Purify NMR NMR Spectroscopy Purify->NMR

References

A Comparative Guide to Deuterated and Non-Deuterated Standards in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the pursuit of accurate and reproducible quantification is paramount. The choice of internal standard is a critical determinant of data quality. This guide provides an objective comparison of deuterated and non-deuterated lipidomics standards, supported by experimental data, to facilitate an informed decision-making process.

Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely regarded as the "gold standard" in quantitative mass spectrometry-based lipidomics.[1][2] These standards are chemically identical to the analytes of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium (B1214612).[2] This subtle modification allows the deuterated standard to closely mimic the behavior of the endogenous lipid throughout the analytical workflow, from sample extraction to detection, thereby correcting for variability.[2] Non-deuterated standards, often structural analogs or odd-chain lipids, represent an alternative but may not provide the same level of accuracy.[3][4]

Quantitative Performance: A Head-to-Head Comparison

The primary advantage of deuterated internal standards lies in their ability to compensate for matrix effects, a major challenge in the analysis of complex biological samples.[1] Matrix effects, caused by co-eluting compounds that suppress or enhance the ionization of the target analyte, can lead to inaccurate quantification.[1] Since deuterated standards have nearly identical physicochemical properties and chromatographic retention times to their non-deuterated counterparts, they experience the same matrix effects, allowing for effective normalization.[2][5]

Experimental data consistently demonstrates the superior performance of deuterated standards in terms of precision and accuracy.

Parameter Deuterated Internal Standard Non-Deuterated (Structural Analog) Internal Standard Reference
Precision (CV) 2.7% - 5.7%7.6% - 9.7%[1][2]
Accuracy (Mean Bias) 100.3%96.8%[2]

Table 1: Comparison of Precision and Accuracy. This table summarizes the improved precision (lower coefficient of variation) and accuracy (mean bias closer to 100%) observed when using a deuterated internal standard for the analysis of the immunosuppressant drug sirolimus compared to a structural analog.

Experimental Workflow and Logical Comparison

The following diagrams illustrate a typical experimental workflow for quantitative lipidomics and the logical considerations when choosing between deuterated and non-deuterated internal standards.

Experimental_Workflow Typical Experimental Workflow for Quantitative Lipidomics cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Add_IS Addition of Internal Standard Sample->Add_IS Known Amount Extraction Lipid Extraction (e.g., MTBE, Folch) Add_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS Detection (MS, MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Analyte/IS Ratio) Peak_Integration->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

A typical experimental workflow for lipidomics analysis.

Logical_Comparison Logical Comparison of Internal Standards Start Start: Select Internal Standard Choice Choice of Standard Start->Choice Deuterated Deuterated Standard Choice->Deuterated Recommended NonDeuterated Non-Deuterated Standard (e.g., Structural Analog) Choice->NonDeuterated Alternative CoElution Co-elution with Analyte? Deuterated->CoElution Physicochemically nearly identical NonDeuterated->CoElution SimilarIonization Similar Ionization Efficiency? CoElution->SimilarIonization Yes InaccurateCorrection Potential for Inaccurate Correction CoElution->InaccurateCorrection No AccurateCorrection Accurate Correction for Matrix Effects & Variability SimilarIonization->AccurateCorrection Yes SimilarIonization->InaccurateCorrection No HighConfidence High Confidence in Quantitative Data AccurateCorrection->HighConfidence LowerConfidence Lower Confidence in Quantitative Data InaccurateCorrection->LowerConfidence

Logical workflow for evaluating internal standard performance.

Detailed Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures.[3] Below are detailed protocols for lipid extraction and subsequent analysis using LC-MS/MS with the incorporation of internal standards.

Protocol 1: Lipid Extraction from Plasma (MTBE Method)

This protocol is adapted from a widely used method for lipid extraction from plasma or serum.[6]

Materials:

  • Plasma/Serum samples

  • Methanol (B129727) (LC-MS grade) containing internal standards (e.g., Avanti SPLASH LIPIDOMIX)[6]

  • Methyl tert-butyl ether (MTBE; HPLC grade)[6]

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Vacuum concentrator (e.g., SpeedVac)

  • LC-MS vials with inserts

Procedure:

  • Pre-chill all solutions on ice.[6]

  • To 5-50 µL of plasma or serum in a microcentrifuge tube, add 225 µL of the cold methanol solution containing the deuterated internal standards.[6]

  • Add 750 µL of cold MTBE.[6]

  • Sonicate the mixture for 1 minute and then incubate on ice for 1 hour, vortexing briefly every 15 minutes.[6]

  • To induce phase separation, add 188 µL of PBS.[6]

  • Vortex the sample for 20 seconds, let it rest at room temperature for 10 minutes, and then centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Carefully collect the upper organic phase into a new tube.[7]

  • Re-extract the remaining lower aqueous phase by adding a volume of the upper phase from a blank extraction (MTBE:Methanol:Water in a 10:3:2 ratio), vortexing, and centrifuging as before.[6]

  • Combine the upper organic phases and evaporate to dryness using a vacuum concentrator.[6]

  • Reconstitute the dried lipid extract in a minimum of 100 µL of the mobile phase used for LC-MS analysis (e.g., isopropanol (B130326) or methanol-based) and transfer to an LC-MS vial with an insert.[3][6]

Protocol 2: LC-MS/MS Analysis of Lipids

This section provides a general framework for the chromatographic separation and mass spectrometric detection of lipids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[3]

  • Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer)[3]

Chromatographic Conditions (Example Gradient):

  • Column: C18 reversed-phase column suitable for lipid separation.[4]

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[4]

  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute more hydrophobic lipids. A typical gradient might increase to 99% B over 20-30 minutes.[3]

  • Flow Rate: 0.3-0.6 mL/min.[4]

  • Column Temperature: Maintained at a constant temperature (e.g., 55°C) for reproducible retention times.[4]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes to cover a wide range of lipid classes.[3]

  • Data Acquisition: For targeted analysis, use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). For untargeted analysis, use full scan mode.[3]

Potential Challenges and Considerations

While deuterated standards offer significant advantages, it is important to be aware of potential challenges:

  • Chromatographic Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard.[1][8] If this separation is significant, it could lead to differential matrix effects, compromising the accuracy of quantification.[2]

  • Isotopic Impurity: The deuterated standard may contain a small amount of the unlabeled analyte, and vice versa. This cross-contribution should be assessed and corrected for if necessary.[2]

References

Unveiling the Structure of a Key Biomembrane Model: A Comparative Guide to DPPC-d66 Experimental Results and Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate structure and dynamics of lipid bilayers is paramount. Dipalmitoylphosphatidylcholine (DPPC), and its deuterated analogue DPPC-d66, serves as a cornerstone model system for these investigations. This guide provides a comprehensive comparison of experimental data obtained from this compound with predictions from prevailing theoretical models, offering a clear perspective on the convergence and divergence of these approaches.

This guide synthesizes key quantitative data from various experimental techniques and theoretical simulations, presents detailed experimental protocols, and visualizes the interplay between these methods. The objective is to offer a critical evaluation of how well current theoretical models capture the physical reality of this compound bilayers, a crucial step for in silico drug development and membrane biophysics research.

Quantitative Data Comparison: Experimental vs. Theoretical

The structural properties of DPPC bilayers, such as the area per lipid and bilayer thickness, are fundamental parameters that benchmark the accuracy of theoretical models. The following tables summarize key findings from both experimental measurements and molecular dynamics (MD) simulations.

Parameter Experimental Value (Ų) Experimental Technique Theoretical Value (Ų) Simulation Model
Area per Lipid (Liquid Crystalline Phase, 50°C/323 K) 63.0 ± 1.0[1]Neutron & X-ray Scattering63.3[1]Coarse-Grained (LIME/DMD)
62.0 ± 2.0[2]Experimental Average64.6 ± 0.1[1]Atomistic (GROMACS)
53.8[3]Neutron Reflectometry (Monolayer, 30 mN/m)61.0Atomistic (GROMACS)

Table 1: Comparison of Area per Lipid for DPPC. The area per lipid is a critical parameter for validating the lateral packing of lipids in simulations against experimental data. Values are shown for the biologically relevant liquid crystalline phase.

Parameter Experimental Value (Å) Experimental Technique Theoretical Value (Å) Simulation Model
Bilayer Thickness (Liquid Crystalline Phase) ~35-39Small-Angle Neutron Scattering (SANS)Varies with model and conditionsCoarse-Grained & Atomistic MD
Hydrocarbon Thickness ~28-30SANSVaries with model and conditionsCoarse-Grained & Atomistic MD

Table 2: Comparison of Bilayer Thickness for DPPC. Bilayer thickness provides insight into the vertical structure of the membrane. Direct comparison is often complex due to different definitions and measurement techniques.

Key Experimental Protocols

The experimental values presented are derived from sophisticated techniques that probe the structure of lipid bilayers at the molecular level. Understanding these methodologies is crucial for interpreting the data.

Neutron and X-ray Scattering

Small-angle neutron scattering (SANS) and X-ray scattering are powerful techniques for determining the structure of lipid bilayers in a hydrated environment.

  • Sample Preparation: Unilamellar vesicles (ULVs) of this compound are prepared by extrusion or sonication of a lipid film hydrated in a buffer solution (e.g., D₂O for neutron scattering to enhance contrast).

  • Data Acquisition: A collimated beam of neutrons or X-rays is passed through the sample. The scattered radiation is detected at various angles.

  • Data Analysis: The scattering intensity as a function of the scattering angle is analyzed using models of the bilayer structure. For neutron scattering, the use of deuterated lipids like this compound allows for contrast variation by changing the H₂O/D₂O ratio of the solvent, enabling the determination of the partial structures of different parts of the lipid molecule. A model based on volume probability distributions is often employed to consistently analyze both neutron and X-ray scattering data simultaneously.

Pressure-Area Isotherms

This technique measures the relationship between the surface pressure and the area per molecule of a lipid monolayer at an air-water interface, providing insights into the different phases of the lipid.

  • Monolayer Formation: A solution of DPPC in a volatile solvent is spread on the surface of an aqueous subphase in a Langmuir trough. The solvent evaporates, leaving a lipid monolayer.

  • Compression: The monolayer is compressed by movable barriers, and the surface pressure is measured using a Wilhelmy plate or a Langmuir balance.

  • Isotherm Generation: The surface pressure is recorded as a function of the area per molecule, generating a pressure-area isotherm that reveals phase transitions.

Theoretical Modeling Methodologies

Molecular dynamics (MD) simulations provide a computational microscope to study the behavior of lipid bilayers with atomic or near-atomic resolution.

Atomistic Molecular Dynamics Simulations
  • System Setup: A bilayer of DPPC molecules is constructed, solvated with water molecules, and ions are added to neutralize the system.

  • Force Fields: A force field (e.g., CHARMM, GROMOS) is chosen to describe the interactions between all atoms in the system.

  • Simulation: The equations of motion are integrated numerically to simulate the trajectory of the system over time (typically nanoseconds to microseconds).

  • Analysis: Structural and dynamic properties, such as area per lipid, bilayer thickness, and order parameters, are calculated from the simulation trajectory.

Coarse-Grained Molecular Dynamics Simulations
  • Coarse-Graining: Groups of atoms are represented as single "beads" to reduce the computational cost, allowing for longer and larger simulations. The MARTINI force field is a widely used coarse-grained model for lipids.

  • Simulation and Analysis: The simulation and analysis process is similar to that of atomistic simulations, but on a different level of resolution. Coarse-grained simulations are particularly useful for studying large-scale phenomena like membrane self-assembly and phase behavior.

Visualizing the Workflow and Logic

The following diagrams illustrate the workflow of correlating experimental and theoretical data and the logical relationship between these approaches.

experimental_workflow cluster_experiment Experimental Approach lipid_prep This compound Sample Preparation scattering Neutron/X-ray Scattering lipid_prep->scattering isotherm Pressure-Area Isotherm lipid_prep->isotherm data_acq Data Acquisition scattering->data_acq isotherm->data_acq data_analysis Data Analysis & Modeling data_acq->data_analysis exp_results Experimental Structural Parameters data_analysis->exp_results

Caption: Workflow for obtaining experimental structural parameters of this compound bilayers.

theoretical_workflow cluster_theory Theoretical Approach (MD Simulations) system_setup System Setup (DPPC Bilayer, Water) force_field Force Field Selection (Atomistic/Coarse-Grained) system_setup->force_field simulation MD Simulation force_field->simulation analysis Trajectory Analysis simulation->analysis theo_results Theoretical Structural Parameters analysis->theo_results

Caption: Workflow for obtaining theoretical structural parameters of DPPC bilayers via MD simulations.

correlation_logic exp_results Experimental Results (e.g., Area per Lipid, Bilayer Thickness) comparison Comparison & Correlation exp_results->comparison theo_results Theoretical Predictions (from MD Simulations) theo_results->comparison validation Model Validation & Refinement comparison->validation

Caption: Logical relationship for correlating experimental data with theoretical models.

Conclusion

The comparison between experimental results for this compound and theoretical models reveals a strong qualitative and often quantitative agreement. Molecular dynamics simulations, particularly with modern force fields, can reproduce key structural parameters like the area per lipid with remarkable accuracy. However, discrepancies can still exist, and these are often attributable to factors such as the choice of force field, simulation parameters, and the inherent complexities of the experimental systems.

For researchers in drug development, the validation of theoretical models against experimental data is a critical step. Accurate in silico models of lipid bilayers enable reliable predictions of drug-membrane interactions, permeability, and the effects of novel compounds on membrane properties. The continued synergy between experimental techniques and theoretical modeling will undoubtedly lead to a deeper understanding of membrane biophysics and accelerate the development of new therapeutics.

References

Safety Operating Guide

Proper Disposal of DPPC-d66: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Key Chemical and Physical Properties

Understanding the basic properties of a substance is the first step in ensuring its safe handling and disposal. The following table summarizes the known properties of DPPC. It is presumed that the deuterated form, DPPC-d66, will have very similar characteristics.

PropertyValue
Physical State Solid (Powder)[1]
Color White to Off-White[2]
Melting Point 220°C (lit.)[2]
Boiling Point 50°C[2]
Flash Point 18°C (lit.)[2]
Solubility Chloroform (Slightly), Methanol (Slightly)
Storage Temperature −20°C

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with local, state, and federal regulations. The non-hazardous nature of DPPC suggests that standard laboratory chemical waste procedures for non-hazardous solids are appropriate.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.

2. For Uncontaminated, Unused this compound:

  • If the material is in its original, unopened container and is no longer needed, it may be possible to return it to the supplier or offer it to another research group.

  • If recycling or reuse is not an option, the material should be disposed of as non-hazardous solid chemical waste.

3. For Spills and Contaminated this compound:

  • Minor Spills:

    • Clean up spills immediately to prevent the generation of dust.

    • Use dry clean-up procedures.

    • Sweep the material into a clean, dry, sealable, and appropriately labeled container for disposal.

  • Major Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Control personal contact by using appropriate protective equipment.

    • Prevent the spillage from entering drains or water courses.

    • Collect the material and place it in a sealed and labeled container for disposal.

4. Final Disposal:

  • Dispose of the container with the this compound waste through your institution's chemical waste management program.

  • Ensure the waste is clearly labeled as "Non-hazardous chemical waste: this compound".

  • Do not mix with hazardous waste streams.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound for Disposal is_contaminated Is the material contaminated or a spill? start->is_contaminated uncontaminated Uncontaminated Material is_contaminated->uncontaminated No contaminated Contaminated Material / Spill is_contaminated->contaminated Yes recycle Can it be recycled or reused? uncontaminated->recycle clean_up Clean up spill using dry methods contaminated->clean_up recycle->start Yes (Return to stock/supplier) dispose_non_hazardous Dispose as non-hazardous solid chemical waste recycle->dispose_non_hazardous No package Package in a sealed, labeled container clean_up->package package->dispose_non_hazardous

Caption: Decision workflow for the proper disposal of this compound.

Safe Handling and Storage

Proper handling and storage are crucial to prevent contamination and ensure the stability of this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C.

  • Handling: When handling, avoid contact with skin and eyes and do not ingest. Use good laboratory hygiene practices. Wash hands thoroughly after handling. Avoid generating dust.

Disclaimer: The information provided is based on the safety data for 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). It is strongly recommended to consult the specific Safety Data Sheet (SDS) for this compound from the manufacturer for the most accurate and up-to-date information. All waste must be handled in accordance with local, state, and federal regulations.

References

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